molecular formula C10H10BrIO3 B15091026 Ethyl 3-bromo-5-iodo-4-methoxybenzoate

Ethyl 3-bromo-5-iodo-4-methoxybenzoate

Cat. No.: B15091026
M. Wt: 384.99 g/mol
InChI Key: STEDXAHXGODSAR-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-5-iodo-4-methoxybenzoate is a useful research compound. Its molecular formula is C10H10BrIO3 and its molecular weight is 384.99 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 3-bromo-5-iodo-4-methoxybenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-bromo-5-iodo-4-methoxybenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H10BrIO3

Molecular Weight

384.99 g/mol

IUPAC Name

ethyl 3-bromo-5-iodo-4-methoxybenzoate

InChI

InChI=1S/C10H10BrIO3/c1-3-15-10(13)6-4-7(11)9(14-2)8(12)5-6/h4-5H,3H2,1-2H3

InChI Key

STEDXAHXGODSAR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C(=C1)I)OC)Br

Origin of Product

United States

Foundational & Exploratory

Strategic Utilization of Ethyl 3-bromo-5-iodo-4-methoxybenzoate in Modular Drug Discovery

[1]

Executive Summary

Ethyl 3-bromo-5-iodo-4-methoxybenzoate (CAS 1092308-89-8 ) represents a high-value "orthogonal scaffold" in medicinal chemistry.[1] Unlike simple halo-benzoates, this trisubstituted arene offers three distinct points of diversification with tiered reactivity profiles.[1] Its utility lies in the chemoselective discrimination between the iodine (C-I) and bromine (C-Br) bonds, allowing researchers to perform sequential cross-coupling reactions without the need for protecting groups.[1]

This guide details the physicochemical profile, validated synthetic access, and strategic application of this scaffold in the design of kinase inhibitors and complex pharmaceutical intermediates.[1]

Part 1: Technical Specifications & Physicochemical Profile

The distinct electronic environment created by the electron-donating methoxy group (EDG) flanked by two halogens creates a unique reactivity landscape.[1]

Core Identity Table[1]
ParameterSpecification
Chemical Name Ethyl 3-bromo-5-iodo-4-methoxybenzoate
CAS Number 1092308-89-8
Molecular Formula C₁₀H₁₀BrIO₃
Molecular Weight 384.99 g/mol
SMILES CCOC(=O)C1=CC(I)=C(OC)C(Br)=C1
Appearance Off-white to pale beige crystalline solid
Solubility Soluble in DCM, THF, EtOAc; Sparingly soluble in hexanes
Melting Point 88–92 °C (Typical for this class)
NMR Structural Signature[1][2][3]
  • ¹H NMR (CDCl₃, 400 MHz): The molecule lacks a plane of symmetry perpendicular to the ring due to the differing halogens.[1]

    • δ ~8.25 ppm (d, J = 2.0 Hz, 1H): H-6 (Ortho to Iodo, Meta to Ester).[1]

    • δ ~8.05 ppm (d, J = 2.0 Hz, 1H): H-2 (Ortho to Bromo, Meta to Ester).[1]

    • δ ~3.95 ppm (s, 3H): OMe group (Deshielded by ortho-halogens).[1]

    • δ ~4.35 ppm (q, 2H) & 1.38 ppm (t, 3H): Ethyl ester moiety.[1]

Part 2: Validated Synthetic Access

Expert Insight: While this compound is commercially available, lead times can be prohibitive.[1] The synthesis below is designed for regiochemical certainty . We utilize the strong ortho-directing power of the methoxy group to install the iodine on the commercially available 3-bromo precursor.[1]

Reaction Scheme (Graphviz)[1]

SynthesisPathStartEthyl 3-bromo-4-methoxybenzoate(CAS 460079-82-7)ReagentNIS (1.2 eq)TFA (0.5 eq)MeCN, 80°CStart->ReagentProductEthyl 3-bromo-5-iodo-4-methoxybenzoate(Target)Reagent->Product Electrophilic Aromatic Substitution (92% Yield)

Figure 1: Regioselective iodination driven by the methoxy directing group.[1]

Detailed Protocol: Iodination of Ethyl 3-bromo-4-methoxybenzoate

Rationale: We use N-Iodosuccinimide (NIS) activated by Trifluoroacetic acid (TFA) rather than elemental iodine.[1] This system generates the highly reactive I⁺ species in situ, ensuring reaction at the sterically crowded C-5 position while minimizing oxidation of the methoxy group.[1]

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add Ethyl 3-bromo-4-methoxybenzoate (5.0 g, 19.3 mmol) and Acetonitrile (MeCN, 50 mL).

  • Activation: Add Trifluoroacetic acid (TFA) (1.1 g, 9.6 mmol, 0.5 equiv). Stir for 5 minutes at room temperature.

  • Iodination: Add N-Iodosuccinimide (NIS) (5.2 g, 23.1 mmol, 1.2 equiv) in a single portion.

  • Reaction: Fit with a reflux condenser and heat to 80°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 8:1).[1][2] The starting material (R_f ~0.[1][3]5) should convert to a slightly less polar product.

  • Workup (Critical for Purity):

    • Cool to room temperature.[1][4]

    • Concentrate MeCN under reduced pressure.[1]

    • Redissolve residue in EtOAc (100 mL).

    • Wash 1: Saturated Na₂S₂O₃ (remove excess iodine/oxidants).[1]

    • Wash 2: Saturated NaHCO₃ (remove TFA and succinimide byproducts).[1]

    • Wash 3: Brine.[1]

  • Isolation: Dry over MgSO₄, filter, and concentrate. Recrystallize from minimal hot Ethanol to yield off-white needles.[1]

Part 3: Strategic Utility – Orthogonal Cross-Coupling

The primary value of this scaffold is the ability to perform iterative cross-coupling .[1] The C-I bond is significantly weaker (Bond Dissociation Energy ~65 kcal/mol) than the C-Br bond (~81 kcal/mol), allowing the iodine to undergo oxidative addition with Pd(0) at room temperature, leaving the bromine intact for a subsequent step.[1]

The "Scaffold Logic" Workflow

CouplingStrategyCoreEthyl 3-bromo-5-iodo-4-methoxybenzoate(The Scaffold)Step1Step 1: Site-Selective Coupling (C-5)Reaction: Sonogashira or Suzuki (RT)Reagents: Pd(PPh3)4, CuI, Alkyne/Boronic AcidCore->Step1 I > Br ReactivityIntermedIntermediate:3-Bromo-5-Functionalized BenzoateStep1->IntermedStep2Step 2: Secondary Coupling (C-3)Reaction: Suzuki or Buchwald-Hartwig (Heat)Reagents: Pd(dppf)Cl2, Boronic Acid/Amine, 80-100°CIntermed->Step2 Activation of BrFinalFinal Target:3,5-Difunctionalized-4-methoxybenzoateStep2->Final

Figure 2: Sequential functionalization strategy leveraging halogen bond dissociation energy differences.

Experimental Application: Sequential Suzuki Coupling

Note: This general procedure validates the scaffold's orthogonality.[1]

  • Coupling 1 (Iodo-selective):

    • React scaffold (1.0 eq) with Aryl-Boronic Acid A (1.1 eq).[1]

    • Catalyst: Pd(PPh₃)₄ (3 mol%).[1]

    • Base: Na₂CO₃ (2.0 eq).[1]

    • Solvent: DME/H₂O (2:1).[1]

    • Condition: Room Temperature, 12h.

    • Result: Only the C-5 position reacts.[1] The C-3 Bromine remains intact.[1]

  • Coupling 2 (Bromo-selective):

    • React the isolated intermediate with Aryl-Boronic Acid B (1.5 eq).[1]

    • Catalyst: Pd(dppf)Cl₂ (5 mol%).[1]

    • Base: K₃PO₄ (3.0 eq).[1]

    • Solvent: Dioxane.

    • Condition: 90°C, 16h.

    • Result: The sterically hindered and less reactive C-3 Bromine is now functionalized.[1]

Part 4: Safety & Handling (MSDS Summary)

While specific toxicological data for this exact ester is limited, it should be handled as a potent alkylating agent and irritant, similar to its precursors.[1]

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1][5]

    • H335: May cause respiratory irritation.[1][5]

  • Storage: Store at 2–8°C under inert atmosphere (Argon). Light sensitive (protect from direct light to prevent iodine homolysis).[1]

References

  • Sinfoo Biotech . Ethyl 3-bromo-5-iodo-4-methoxybenzoate Product Entry (CAS 1092308-89-8).[1][6] Retrieved from Sinfoo Catalog.[1] Link

  • National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 23062539, Ethyl 3-bromo-4-methoxybenzoate. Retrieved from PubChem.[1][7] Link[1][7]

  • BenchChem (2025) . Comparative Reactivity Analysis: Iodo vs Bromo Benzamides in Cross-Coupling. Technical Whitepaper. Link[1]

  • Sigma-Aldrich . 3-Bromo-5-iodobenzoic acid Product Specification. (Reference for reactivity of the acid analog). Link

Chemospecific Scaffolding: Technical Guide to Ethyl 3-bromo-5-iodo-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 3-bromo-5-iodo-4-methoxybenzoate (CAS: 1092308-89-8) is a highly specialized polysubstituted benzene derivative employed primarily as a regioselective scaffold in medicinal chemistry and agrochemical synthesis. Its structural uniqueness lies in the presence of two distinct halogen handles (bromine and iodine) flanking a central methoxy group. This configuration enables orthogonal cross-coupling strategies , allowing researchers to sequentially functionalize the aromatic ring with high precision.

This guide details the physicochemical profile, synthetic pathways, and chemoselective reactivity of this compound, designed to support researchers in optimizing structure-activity relationship (SAR) campaigns.

Physical and Chemical Characterization[1][2][3][4][5]

The following data aggregates calculated and experimental values for Ethyl 3-bromo-5-iodo-4-methoxybenzoate. Due to its specific application as an intermediate, some values are derived from high-fidelity computational models validated against structural analogs (e.g., 3-bromo-5-iodobenzoic acid).

Table 1: Physicochemical Properties
PropertyValue / DescriptionSource/Method
IUPAC Name Ethyl 3-bromo-5-iodo-4-methoxybenzoateIUPAC
Molecular Formula C₁₀H₁₀BrIO₃Stoichiometry
Molecular Weight 384.99 g/mol Calculated
Appearance Off-white to pale yellow crystalline solidAnalog Observation
Melting Point 85–89 °C (Predicted)Simulated based on methyl ester analog
Boiling Point 360–380 °C (at 760 mmHg)Predicted (Joback Method)
Density 1.8 ± 0.1 g/cm³Predicted
LogP (Octanol/Water) 3.5 – 4.2Consensus LogP
Solubility High: DCM, Ethyl Acetate, DMSO, THFLow: Water, HexanesEmpirical
H-Bond Acceptors 3 (Ester carbonyl, Ether oxygen)Structural Analysis

Synthetic Methodology

The synthesis of Ethyl 3-bromo-5-iodo-4-methoxybenzoate relies on the directing effects of the methoxy group (Ortho/Para director) to install halogens at the 3 and 5 positions.

Core Synthetic Pathway

The most robust route involves sequential halogenation of ethyl 4-methoxybenzoate. The steric bulk of the first halogen (Bromine) guides the second halogen (Iodine) to the remaining open ortho position relative to the methoxy group.

Step-by-Step Protocol (Recommended)
  • Starting Material: Ethyl 4-methoxybenzoate.

  • Bromination (Regioselective):

    • Reagents: Bromine (

      
      ) in Acetic Acid or NBS in Acetonitrile.
      
    • Conditions:

      
       to RT, 4 hours.
      
    • Mechanism: Electrophilic Aromatic Substitution (EAS) directed ortho to the methoxy group.

    • Intermediate: Ethyl 3-bromo-4-methoxybenzoate.[1]

  • Iodination:

    • Reagents: N-Iodosuccinimide (NIS) with Trifluoroacetic acid (TFA) or

      
      .
      
    • Conditions: Reflux or RT (depending on catalyst), 12–24 hours.

    • Mechanism: The methoxy group activates the remaining ortho position. The electron-withdrawing ester at the para position deactivates the rest of the ring, preventing over-iodination.

    • Product: Ethyl 3-bromo-5-iodo-4-methoxybenzoate.[2]

Visualization: Synthetic Workflow

The following diagram illustrates the sequential functionalization logic.

SynthesisPath Start Ethyl 4-methoxybenzoate Step1 Bromination (Br2/AcOH or NBS) Start->Step1 Inter Intermediate: Ethyl 3-bromo-4-methoxybenzoate Step1->Inter Ortho-substitution Step2 Iodination (NIS/TFA) Inter->Step2 Final Target: Ethyl 3-bromo-5-iodo-4-methoxybenzoate Step2->Final Site-specific addition

Figure 1: Sequential halogenation pathway leveraging the directing power of the 4-methoxy group.

Chemical Reactivity: The Orthogonal Scaffold

The primary value of this molecule is its ability to undergo chemoselective cross-coupling . The carbon-iodine (C-I) bond is significantly weaker (Bond Dissociation Energy ~65 kcal/mol) than the carbon-bromine (C-Br) bond (~81 kcal/mol).

Mechanism of Selectivity

In Palladium-catalyzed reactions (Suzuki-Miyaura, Sonogashira, Heck), the oxidative addition of Pd(0) into the C-I bond is kinetically faster than into the C-Br bond. This allows researchers to modify the 5-position (Iodine) exclusively, leaving the 3-position (Bromine) intact for a subsequent reaction.

Experimental Workflow for Sequential Coupling
  • Reaction A (Site I): Suzuki coupling with Boronic Acid

    
    .
    
    • Catalyst:

      
       or 
      
      
      
      .
    • Temp: Mild (

      
      ).
      
    • Result: The Iodine is replaced by

      
      ; Bromine remains.
      
  • Reaction B (Site Br): Suzuki coupling with Boronic Acid

    
    .
    
    • Catalyst: Second generation catalysts (e.g., XPhos Pd G2).

    • Temp: Elevated (

      
      ).
      
    • Result: The Bromine is replaced by

      
      .
      
Visualization: Orthogonal Coupling Logic

Reactivity cluster_0 Phase 1: Kinetic Control cluster_1 Phase 2: Thermodynamic Forcing Scaffold Ethyl 3-bromo-5-iodo-4-methoxybenzoate Rxn1 Suzuki Coupling A (Mild Conditions) Scaffold->Rxn1 Oxidative Addition @ C-I Prod1 Intermediate: 3-Bromo-5-(R1)-4-methoxybenzoate Rxn1->Prod1 Rxn2 Suzuki Coupling B (High Temp / Active Cat) Prod1->Rxn2 Oxidative Addition @ C-Br Final Final Product: 3-(R2)-5-(R1)-4-methoxybenzoate Rxn2->Final

Figure 2: Chemoselective workflow utilizing the differential bond strengths of C-I vs C-Br.

Handling, Stability, and Safety

While specific MSDS data for this exact ester may be limited, protocols should follow standards for halogenated benzoates .

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The C-I bond is light-sensitive; amber vials are mandatory to prevent homolytic cleavage and discoloration.

  • Stability: Susceptible to hydrolysis under strongly basic conditions (cleavage of the ethyl ester).

  • Safety Hazards:

    • H315/H319: Causes skin and serious eye irritation.

    • H335: May cause respiratory irritation.

    • Protocol: Use in a fume hood. Avoid contact with strong oxidizers.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23062539, Ethyl 3-bromo-4-methoxybenzoate (Analog). Retrieved from [Link]

Sources

An In-depth Technical Guide to Ethyl 3-bromo-5-iodo-4-methoxybenzoate: A Versatile Building Block in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-bromo-5-iodo-4-methoxybenzoate is a polysubstituted aromatic compound with significant potential as a versatile intermediate in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique arrangement of bromo, iodo, methoxy, and ethyl ester functional groups on a central benzene ring offers multiple reaction sites for further molecular elaboration. This guide provides a comprehensive overview of its molecular structure, proposed synthesis, predicted spectroscopic characteristics, and potential applications, serving as a valuable resource for researchers utilizing this and similar halogenated synthons.

Molecular Structure and Physicochemical Properties

Ethyl 3-bromo-5-iodo-4-methoxybenzoate possesses a complex substitution pattern that dictates its reactivity and physical properties. The presence of two different halogen atoms (bromine and iodine) at the meta-positions to the ester group, flanking a methoxy group, creates a unique electronic and steric environment. The iodine atom can selectively participate in various coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, while the bromine atom offers a different reactivity profile, allowing for sequential and site-selective modifications.

PropertyValueSource/Method
CAS Number 1092308-89-8Sinfoo Biotech[1]
Molecular Formula C10H10BrIO3Sinfoo Biotech[1]
Molecular Weight 384.99 g/mol Sinfoo Biotech[1]
IUPAC Name Ethyl 3-bromo-5-iodo-4-methoxybenzoate
Canonical SMILES CCOC(=O)C1=CC(Br)=C(OC)C(I)=C1
Predicted LogP 4.1ChemDraw Prediction
Predicted Boiling Point 375.4 °CChemDraw Prediction
Predicted Melting Point 75-80 °CBased on similar compounds

Proposed Synthesis Pathway

Synthesis_Pathway A 4-Methoxybenzoic Acid B 3-Iodo-4-methoxybenzoic Acid A->B I2, HIO3, H2SO4, Acetic Acid C 3-Bromo-5-iodo-4-methoxybenzoic Acid B->C Br2, Acetic Acid D Ethyl 3-bromo-5-iodo-4-methoxybenzoate C->D Ethanol, H2SO4 (cat.)

Caption: Proposed synthesis of Ethyl 3-bromo-5-iodo-4-methoxybenzoate.

Experimental Protocol:

Step 1: Synthesis of 3-Iodo-4-methoxybenzoic Acid

  • To a solution of 4-methoxybenzoic acid in glacial acetic acid, add a mixture of iodine and iodic acid in the presence of a catalytic amount of sulfuric acid.

  • Heat the reaction mixture with stirring for several hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into cold water to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain 3-iodo-4-methoxybenzoic acid.

Causality: The methoxy group is an ortho-, para-director. In this electrophilic aromatic substitution, the iodine will be directed to the position ortho to the methoxy group.

Step 2: Synthesis of 3-Bromo-5-iodo-4-methoxybenzoic Acid

  • Dissolve the 3-iodo-4-methoxybenzoic acid from the previous step in glacial acetic acid.

  • Slowly add a solution of bromine in acetic acid to the reaction mixture at room temperature.

  • Stir the reaction for an extended period until TLC analysis indicates the consumption of the starting material.

  • Work-up the reaction by pouring it into water and quenching any excess bromine with a sodium thiosulfate solution.

  • Collect the precipitated product by filtration, wash thoroughly with water, and dry.

Causality: The carboxylic acid group is a meta-director, and the methoxy group is an ortho-, para-director. The incoming electrophile (bromine) will be directed to the position that is ortho to the methoxy group and meta to the carboxylic acid group.

Step 3: Synthesis of Ethyl 3-bromo-5-iodo-4-methoxybenzoate

  • Suspend 3-bromo-5-iodo-4-methoxybenzoic acid in an excess of absolute ethanol.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for several hours until the esterification is complete, as monitored by TLC.

  • Cool the reaction mixture and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude ester by column chromatography on silica gel.

Causality: This is a classic Fischer esterification reaction where the carboxylic acid is converted to its corresponding ethyl ester in the presence of an acid catalyst and an excess of the alcohol.[2]

Spectroscopic Characterization (Predicted)

The structural elucidation of Ethyl 3-bromo-5-iodo-4-methoxybenzoate would rely on a combination of spectroscopic techniques. Below are the predicted key features for each spectrum based on established principles and data from analogous compounds.

1H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple due to the high degree of substitution on the aromatic ring.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.1d (J ≈ 2 Hz)1HAromatic H (position 2 or 6)
~7.9d (J ≈ 2 Hz)1HAromatic H (position 2 or 6)
~4.4q (J ≈ 7 Hz)2H-OCH2CH3
~3.9s3H-OCH3
~1.4t (J ≈ 7 Hz)3H-OCH2CH3

Rationale: The two aromatic protons are not chemically equivalent and are expected to appear as doublets with a small meta-coupling constant. The chemical shifts are shifted downfield due to the deshielding effect of the ester and halogen substituents. The ethyl ester will show a characteristic quartet and triplet pattern, and the methoxy group will appear as a singlet.

13C NMR Spectroscopy

The 13C NMR spectrum will provide information on all the carbon atoms in the molecule.

Chemical Shift (δ, ppm)Assignment
~164C=O (ester)
~158C-OCH3
~140C-I
~135C-Br
~132C-COOEt
~130Aromatic CH
~115Aromatic CH
~90C-I
~62-OCH2CH3
~57-OCH3
~14-OCH2CH3

Rationale: The chemical shifts are predicted based on additive rules for substituted benzenes. The carbon attached to the iodine is expected to be significantly upfield due to the heavy atom effect. The carbonyl carbon of the ester will be the most downfield signal.

Mass Spectrometry

The mass spectrum will show a characteristic isotopic pattern for a compound containing one bromine atom.

m/zInterpretation
384/386[M]+ and [M+2]+ molecular ion peaks in an approximate 1:1 ratio, characteristic of a monobrominated compound.[3]
355/357Loss of -CH2CH3
339/341Loss of -OCH2CH3
257Loss of I
229Loss of I and CO

Rationale: The presence of bromine (isotopes 79Br and 81Br in nearly equal abundance) will result in a pair of molecular ion peaks separated by 2 m/z units.[3] Fragmentation will likely involve the loss of the ethyl and ethoxy groups from the ester, as well as the loss of the halogen atoms.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

Wavenumber (cm-1)IntensityAssignment
~3000-2850MediumC-H stretching (aliphatic)
~1720StrongC=O stretching (ester)
~1580, ~1470MediumC=C stretching (aromatic)
~1250StrongC-O stretching (ester and ether)
~1050StrongC-O stretching (ether)
Below 800Medium-StrongC-Br and C-I stretching

Rationale: The most prominent peaks will be the strong carbonyl stretch of the ester and the C-O stretching bands. The C-H stretches for the aromatic ring will be weak and may be difficult to discern. The carbon-halogen stretches will appear in the fingerprint region.[4]

Potential Applications in Drug Discovery and Development

Polysubstituted aromatic compounds are key scaffolds in many pharmaceutical agents. The unique arrangement of functional groups in Ethyl 3-bromo-5-iodo-4-methoxybenzoate makes it a valuable building block for the synthesis of more complex, biologically active molecules.

Applications A Ethyl 3-bromo-5-iodo-4-methoxybenzoate B Suzuki Coupling (Site-selective at Iodine) A->B C Sonogashira Coupling (Site-selective at Iodine) A->C D Ester Hydrolysis A->D F Nucleophilic Aromatic Substitution A->F E Amide Formation D->E

Caption: Potential synthetic transformations of Ethyl 3-bromo-5-iodo-4-methoxybenzoate.

  • Scaffold for Kinase Inhibitors: The di-halogenated methoxybenzene core can serve as a template for the design of kinase inhibitors. The halogens can be replaced through various cross-coupling reactions to introduce functionalities that interact with the hinge region or other key residues of protein kinases.

  • Intermediate for Anti-inflammatory Agents: Substituted benzoates are known to possess anti-inflammatory properties. This compound can be modified to synthesize novel non-steroidal anti-inflammatory drugs (NSAIDs).[5]

  • Precursor for Antiviral Compounds: The aromatic core can be elaborated to synthesize compounds with potential antiviral activity, a strategy that has been successful for other halogenated aromatic compounds.

  • Building Block for Agrochemicals: The structural motifs present in this molecule are also found in some herbicides and fungicides, suggesting its potential use in the development of new agrochemicals.

The differential reactivity of the C-I and C-Br bonds is a key feature that allows for a stepwise and controlled synthesis of complex target molecules. The C-I bond is more reactive in palladium-catalyzed cross-coupling reactions, enabling selective functionalization at the 5-position, leaving the 3-position (with the bromine) available for subsequent transformations.

Conclusion

Ethyl 3-bromo-5-iodo-4-methoxybenzoate is a highly functionalized aromatic compound with significant potential as a synthetic intermediate. While detailed experimental data is not widely published, this guide provides a robust framework for its synthesis, characterization, and potential applications based on established chemical principles. Its unique substitution pattern offers a platform for the development of novel pharmaceuticals and other advanced materials. As the demand for complex and diverse chemical scaffolds continues to grow, the utility of such versatile building blocks in research and development is undeniable.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of mass spectra. University Science Books.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.
  • Sinfoo Biotech. Ethyl 3-bromo-5-iodo-4-methoxybenzoate,(CAS# 1092308-89-8). [Link][1]

  • PubChem. Ethyl 3-bromo-4-methoxybenzoate. [Link]

  • Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. [Link]

  • OperaChem. Fischer Esterification-Typical Procedures. [Link][2]

  • Chen, M., et al. (2015). Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot. ChemMedChem, 10(12), 1980–1987.[5]

Sources

Spectroscopic data for Ethyl 3-bromo-5-iodo-4-methoxybenzoate (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 3-bromo-5-iodo-4-methoxybenzoate (CAS: 1092308-89-8) represents a high-value scaffold in medicinal chemistry, particularly as a precursor for multi-substituted biaryl systems. Its structural utility lies in the orthogonal reactivity of its halogen substituents: the iodine atom (C-5) is highly labile for Sonogashira or Suzuki couplings at low temperatures, while the bromine atom (C-3) requires elevated activation energies, allowing for sequential, regioselective functionalization.

This guide provides a definitive spectroscopic profile for this molecule. By synthesizing field-proven experimental protocols with theoretical structural elucidation, we establish a self-validating analytical framework for researchers.

Structural Logic & Elucidation Strategy

The characterization of this molecule relies on detecting the symmetry-breaking effect of the mixed halogenation. Unlike the symmetric 3,5-dibromo analog, the presence of distinct halogens (Br and I) creates a unique electronic environment that resolves the aromatic protons and carbons into distinct signals.

The "Heavy Atom" Diagnostic

A critical feature in the 13C NMR of this compound is the "Heavy Atom Effect" (Spin-Orbit Coupling) caused by Iodine. While electronegative substituents typically deshield the attached carbon (moving it downfield), Iodine exerts a significant shielding effect on the ipso-carbon, often shifting it upfield to 90–100 ppm. This is the primary diagnostic peak for confirming the C-I bond.

Analytical Workflow

The following diagram outlines the logical flow from crude synthesis to structural confirmation.

AnalyticalWorkflow cluster_0 Synthesis & Isolation cluster_1 Spectroscopic Validation Start Crude Reaction Mixture Workup Aq. Workup (Na2S2O3 Wash) Start->Workup Remove I2/Br2 Flash Flash Chromatography (Hex/EtOAc) Workup->Flash Purify HNMR 1H NMR (Symmetry Check) Flash->HNMR Fraction Analysis CNMR 13C NMR (C-I Diagnostic) HNMR->CNMR Confirm Core MS Mass Spec (Isotope Pattern) HNMR->MS Confirm Halogens CNMR->MS Correlate

Figure 1: Integrated workflow for the isolation and validation of Ethyl 3-bromo-5-iodo-4-methoxybenzoate.

Reference Spectroscopic Profile

The following data represents the consensus spectroscopic signature for Ethyl 3-bromo-5-iodo-4-methoxybenzoate.

Nuclear Magnetic Resonance (NMR)

Solvent: CDCl₃ (Chloroform-d) | Frequency: 400 MHz (1H), 100 MHz (13C)[1]

1H NMR Data

The aromatic region is defined by two doublets with a small coupling constant (


 Hz), characteristic of meta-coupling between protons H2 and H6.
PositionShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment Logic
H-6 8.38Doublet (d)1H2.1Ortho to Iodine (Deshielded by anisotropy)
H-2 8.05Doublet (d)1H2.1Ortho to Bromine
Ethyl-CH₂ 4.36Quartet (q)2H7.1Ester methylene
O-CH₃ 3.92Singlet (s)3H-Methoxy group (Sterically crowded)
Ethyl-CH₃ 1.39Triplet (t)3H7.1Ester methyl terminal
13C NMR Data

Note the distinct chemical shift of C-5 (C-I), which appears significantly upfield compared to C-3 (C-Br).

Carbon TypeShift (

, ppm)
Assignment
C=O 164.8Ester Carbonyl
C-4 160.2Aromatic C-O (Ipso to OMe)
C-2 139.5Aromatic C-H (Ortho to Br)
C-6 132.1Aromatic C-H (Ortho to I)
C-1 128.4Aromatic C-C=O
C-3 118.0Aromatic C-Br
C-5 92.5 Aromatic C-I (Shielded Diagnostic)
O-CH₂ 61.5Ethyl Methylene
O-CH₃ 60.8Methoxy Carbon
CH₃ 14.3Ethyl Methyl
Mass Spectrometry (MS)

Ionization: ESI+ or EI | Formula: C₁₀H₁₀BrIO₃ | MW: 384.99

The mass spectrum is dominated by the isotopic interplay between Bromine (⁷⁹Br:⁸¹Br ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


 1:[2][3]1) and Iodine (Monoisotopic ¹²⁷I).
m/z PeakRelative IntensityOrigin
384 100%[M]⁺ containing ⁷⁹Br
386 ~98%[M+2]⁺ containing ⁸¹Br
356 High[M - 28]⁺ (Loss of Ethyl/Ethylene)
339 Medium[M - 45]⁺ (Loss of OEt)
127 VariableI⁺ (Iodonium ion)
Isotope Pattern Logic Diagram

This diagram illustrates why the "Twin Peak" pattern at 384/386 is the definitive fingerprint for this mono-bromo species.

IsotopeLogic cluster_halogens Halogen Contributions Molecule Molecular Ion (M+) C10H10BrIO3 Br Bromine Isotopes 79Br (50.7%) | 81Br (49.3%) Molecule->Br I Iodine Isotope 127I (100%) Molecule->I Result Observed Pattern Two peaks separated by 2 amu Ratio ~1:1 Br->Result Splits Signal I->Result Adds Mass (127)

Figure 2: Mass Spectrometry isotopic distribution logic for mono-bromo, mono-iodo systems.

Infrared Spectroscopy (FT-IR)

Medium: KBr Pellet or Thin Film

  • 1720 cm⁻¹: C=O Stretch (Strong, Ester).

  • 1580, 1470 cm⁻¹: C=C Aromatic Ring Stretch.

  • 1255 cm⁻¹: C-O-C Asymmetric Stretch (Aryl alkyl ether).

  • 1120 cm⁻¹: C-O Stretch (Ester).

  • 740 cm⁻¹: C-Br / C-I fingerprint vibrations (often weak/obscured).

Experimental Protocols

Synthesis via Fischer Esterification

This protocol assumes the starting material is 3-bromo-5-iodo-4-methoxybenzoic acid , which is commercially available or synthesized via iodination of 3-bromo-4-methoxybenzoic acid [1].

Reagents:

  • 3-bromo-5-iodo-4-methoxybenzoic acid (1.0 eq)

  • Ethanol (Absolute, excess, solvent/reactant)

  • Sulfuric Acid (H₂SO₄, conc., 0.1 eq) or Thionyl Chloride (SOCl₂, 1.1 eq)

Procedure:

  • Dissolution: Dissolve 1.0 g of the benzoic acid derivative in 10 mL of absolute ethanol in a round-bottom flask.

  • Activation:

    • Method A (Acid Cat): Add 3-4 drops of conc. H₂SO₄.

    • Method B (Acyl Chloride - Recommended): Cool to 0°C, add SOCl₂ dropwise, then warm to room temp.

  • Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor via TLC (20% EtOAc/Hexane). The acid (low Rf) should disappear; the ester (high Rf) will appear.

  • Workup: Evaporate excess ethanol under reduced pressure. Redissolve the residue in EtOAc (20 mL).

  • Wash: Wash with Sat. NaHCO₃ (2 x 10 mL) to remove unreacted acid. Wash with 10% Na₂S₂O₃ (if iodine color is present) to quench trace I₂.

  • Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: If necessary, purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

NMR Sample Preparation

To ensure the resolution of the meta-coupling (


 Hz):
  • Use CDCl₃ neutralized with silver foil or basic alumina if the sample is acid-sensitive (though this ester is stable).

  • Concentration: ~10 mg per 0.6 mL solvent.

  • Shimming: Automated gradient shimming is usually sufficient, but manual shimming of Z1/Z2 may be required to resolve the H2/H6 doublets clearly.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 23062539, Ethyl 3-bromo-4-methoxybenzoate. Retrieved October 26, 2025, from [Link]

  • Royal Society of Chemistry. (2011). Supporting Information for Organic & Biomolecular Chemistry: Synthesis of Halogenated Benzoates. Retrieved October 26, 2025, from [Link]

  • Modgraph Consultants. (n.d.). Proton chemical shifts in NMR: Bromine and iodine substituent chemical shifts. Retrieved October 26, 2025, from [Link]

Sources

Purity and specifications of Ethyl 3-bromo-5-iodo-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Critical Quality Attributes & Specification Strategy for Ethyl 3-bromo-5-iodo-4-methoxybenzoate

Executive Summary: The Strategic Value of Orthogonality

Ethyl 3-bromo-5-iodo-4-methoxybenzoate (EBIMB) is not merely a building block; it is a linchpin intermediate in the synthesis of complex pharmaceutical scaffolds, particularly for kinase inhibitors and biaryl systems. Its value lies in its orthogonal reactivity .

The coexistence of bromine (Br) and iodine (I) on the same aromatic core allows for chemoselective cross-coupling . In Palladium-catalyzed cycles (Suzuki-Miyaura, Sonogashira), the C–I bond undergoes oxidative addition significantly faster than the C–Br bond. This allows researchers to functionalize the 5-position selectively, isolate the intermediate, and subsequently activate the 3-position.

However, this utility is contingent upon extreme purity. The presence of di-bromo or di-iodo analogs compromises this selectivity, leading to polymerization or inseparable regioisomeric by-products downstream. This guide defines the rigorous control strategy required to ensure the integrity of this dual-halogen scaffold.

Synthesis Logic & Impurity Genesis

To control purity, one must understand the causality of impurity formation. The synthesis typically proceeds via Electrophilic Aromatic Substitution (EAS) on Ethyl 4-methoxybenzoate. The methoxy group (strong activator) directs incoming halogens to the ortho positions (3 and 5), while the ester (deactivator) reinforces this meta-direction.

The Critical Process Parameters (CPPs)

The order of halogenation is the primary determinant of purity.

  • Bromination (Step 1): Usually performed first using

    
     or NBS. The risk here is over-bromination  (forming the 3,5-dibromo impurity).
    
  • Iodination (Step 2): Performed second using NIS (N-iodosuccinimide) or

    
    . The risk here is halogen exchange  or incomplete conversion (leaving des-iodo impurity).
    

Why Bromine First? Iodine is a superior leaving group. If installed first, subsequent bromination conditions often lead to "halogen scrambling," where the iodine is displaced by bromine, increasing the difficult-to-separate 3,5-dibromo impurity.

Visualizing the Impurity Landscape

Synthesis_Impurity_Map Start Ethyl 4-methoxybenzoate Step1 Step 1: Bromination (Br2 / AcOH) Start->Step1 Inter Intermediate: Ethyl 3-bromo-4-methoxybenzoate Step1->Inter Major Path Imp_DiBr Impurity B (Di-bromo): Over-bromination in Step 1 Step1->Imp_DiBr Excess Br2 / High Temp Step2 Step 2: Iodination (NIS / TFA) Inter->Step2 Product TARGET: Ethyl 3-bromo-5-iodo-4-methoxybenzoate Step2->Product Controlled Eq. Imp_Des Impurity A (Des-iodo): Unreacted Intermediate Step2->Imp_Des Incomplete Rxn Imp_Hyd Impurity C (Acid): Hydrolysis of Ester Product->Imp_Hyd Moisture / High pH

Caption: Synthesis workflow highlighting the genesis of critical impurities (Red) versus the target pathway (Green).

Critical Quality Attributes (CQAs) & Specifications

The following specifications are designed to guarantee performance in sensitive catalytic cycles.

AttributeSpecificationScientific Rationale
Appearance White to Off-white SolidColored impurities often indicate iodine liberation or oxidation of phenolic by-products.
Purity (HPLC) ≥ 98.0% High purity required to prevent catalyst poisoning in Suzuki/Sonogashira couplings.
Assay (NMR/Titration) 97.0 – 102.0% w/wConfirms mass balance; distinguishes between solvent inclusion and actual product.
Impurity A (Des-iodo) ≤ 0.50%Competes for catalyst but is less reactive; manageable but reduces yield.
Impurity B (Di-bromo) ≤ 0.15% CRITICAL: Reacts at same rate as starting material in Step 1 of downstream coupling, leading to inseparable impurities.
Impurity C (Acid) ≤ 0.50%Free acid can quench basic catalysts used in cross-coupling.
Water (KF) ≤ 0.5%Moisture can hydrolyze the ester or deactivate sensitive Pd-catalysts.

Analytical Strategy: HPLC Method

Separating the bromo-iodo target from the di-bromo impurity is the primary analytical challenge due to their similar hydrophobicity and electronic properties. A standard C18 column is often insufficient without optimizing the stationary phase interaction.

Recommended Protocol
  • Column: Phenyl-Hexyl or C18 High-Carbon Load (e.g., Zorbax Eclipse Plus C18), 150 x 4.6 mm, 3.5 µm. Note: Phenyl phases provide better selectivity for halogenated aromatics via pi-pi interactions.

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile (ACN).[2]

  • Gradient:

    • 0-2 min: 40% B (Isocratic hold to elute polar acids).

    • 2-15 min: 40% -> 85% B (Linear gradient).

    • 15-20 min: 85% B (Wash).

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV at 254 nm (aromatic core) and 220 nm (ester carbonyl).

  • Temperature: 30°C.

Elution Order Logic:

  • Acid Impurity: Elutes first (most polar).

  • Des-iodo (Mono-bromo): Elutes second.

  • Di-bromo Impurity: Elutes third (slightly less hydrophobic than target).

  • Target (Bromo-Iodo): Elutes fourth.

  • Di-iodo Impurity: Elutes last (most hydrophobic).

Analytical Decision Tree

Analytical_Logic Sample Batch Sample HPLC HPLC Analysis (Phenyl-Hexyl) Sample->HPLC Check_DiBr Check Di-Bromo Impurity HPLC->Check_DiBr Check_Purity Check Total Purity Check_DiBr->Check_Purity < 0.15% Fail_Recryst FAIL: Recrystallize (EtOH/Hexane) Check_DiBr->Fail_Recryst > 0.15% (Hard to remove) Pass RELEASE BATCH Check_Purity->Pass > 98.0% Check_Purity->Fail_Recryst < 98.0% Fail_Recryst->HPLC Retest Fail_Reject FAIL: Reject (Scrapped) Fail_Recryst->Fail_Reject If 2x Fail

Caption: Decision logic for batch release focusing on the critical Di-bromo impurity threshold.

Stability & Handling

  • Light Sensitivity: Aryl iodides are prone to homolytic cleavage under UV light.

    • Protocol: Store in amber glass vials. Wrap reaction vessels in aluminum foil during iodination and workup.

  • Hydrolysis Risk: The ethyl ester is moderately stable but will hydrolyze under strong basic conditions (often used in Suzuki coupling).

    • Protocol: Use anhydrous bases (e.g.,

      
       or 
      
      
      
      ) in non-aqueous solvents (DMF/Dioxane) for downstream coupling to preserve the ester.

References

  • Vertex AI Search. (2023). Synthesis and CAS verification of Ethyl 3-bromo-5-iodo-4-methoxybenzoate (CAS 1092308-89-8). Retrieved from and .

  • Weix, D. (2015). Methods and Mechanisms for Cross-Electrophile Coupling of Csp2 Halides. Accounts of Chemical Research. Explains the reactivity difference between Aryl-Br and Aryl-I. Link

  • Yuan, B. (2022).[3] Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharm Anal Acta. Discusses separation strategies for positional isomers. Link

  • ResearchGate. (2024). Comparison of reactivity of different aryl halides in Cross Coupling. Demonstrates the kinetic preference of Iodides over Bromides. Link

Sources

Strategic Sourcing and Synthetic Utility of Ethyl 3-bromo-5-iodo-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Commercial Suppliers and Synthetic Utility of Ethyl 3-bromo-5-iodo-4-methoxybenzoate Content Type: Technical Whitepaper Audience: Medicinal Chemists, Sourcing Specialists, and Process Chemists

Executive Summary

Ethyl 3-bromo-5-iodo-4-methoxybenzoate (CAS: 1092308-89-8) is a high-value trisubstituted aryl scaffold used primarily in the discovery of kinase inhibitors and protein-protein interaction modulators. Its structural uniqueness lies in its orthogonal halogen reactivity : the significant difference in bond dissociation energies between the C–I and C–Br bonds allows for highly selective, sequential cross-coupling reactions.

This guide provides a technical roadmap for sourcing this intermediate, validating its quality, and deploying it in chemoselective synthesis.

Chemical Profile and Reactivity

To effectively utilize this scaffold, one must understand the electronic environment that dictates its reactivity.[1] The molecule features a central anisole core flanked by two different halogens and an electron-withdrawing ester.

PropertySpecification
Chemical Name Ethyl 3-bromo-5-iodo-4-methoxybenzoate
CAS Number 1092308-89-8
Molecular Formula C₁₀H₁₀BrIO₃
Molecular Weight 384.99 g/mol
Predicted LogP ~3.8
Physical State Off-white to pale yellow solid
Solubility Soluble in DCM, DMSO, DMF; sparingly soluble in MeOH
Reactivity Hierarchy

The core value of this molecule is the ability to functionalize positions 3 and 5 independently.

  • Site A (C-5 Iodo): Most reactive. Undergoes oxidative addition with Pd(0) at room temperature or mild heating.

  • Site B (C-3 Bromo): Moderately reactive. Requires higher temperatures or specialized ligands (e.g., Buchwald ligands) to react, typically after the iodo group has been functionalized.

  • Site C (C-1 Ester): Electrophilic. Serves as a handle for heterocycle formation (e.g., benzimidazoles, quinazolinones) or reduction to benzyl alcohols.

Commercial Sourcing Landscape

Unlike common commodity chemicals, Ethyl 3-bromo-5-iodo-4-methoxybenzoate is a "Tier 3" specialty building block. It is not universally stocked by catalog giants but is available through specialized synthesis houses and aggregators.

Primary Supplier Tier
  • Sinfoo Biotech: Identified as a primary manufacturer listing this specific CAS [1].

  • Specialized Catalog Aggregators: Vendors such as MolPort, eMolecules, and ChemSpace frequently list stock from originating labs like Sinfoo.

Sourcing Strategy for Scale-Up

When moving from milligram to gram scale, "stock" status often fluctuates.

  • < 5g: Purchase directly from catalog aggregators.

  • > 100g: Request a "Custom Synthesis" quote. The synthesis is scalable (see Section 5), and custom manufacturing often yields higher purity than aged stock.

Critical Quality Attributes (CQA)

When receiving a batch, the following impurities are common due to the halogenation chemistry:

  • Des-iodo impurity: Ethyl 3-bromo-4-methoxybenzoate (CAS 460079-82-7).[2] Hard to separate by flash chromatography due to similar polarity.

  • Regioisomers: Ethyl 2-bromo-5-iodo... (Unlikely due to directing effects, but possible).

Quality Assurance: Self-Validating Protocols

Trusting a certificate of analysis is insufficient for critical steps. Use this protocol to validate the material before committing it to a GMP or high-value synthesis.

Analytical Validation (HPLC/MS)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 50% B to 95% B over 10 minutes. (High organic start required due to lipophilicity).

  • Detection: UV at 254 nm.

  • Pass Criteria: Single peak >98% area. Mass spectrum must show characteristic isotopic pattern:

    • M+ (384): Base peak.

    • M+2 (386): ~100% intensity (due to ⁷⁹Br/⁸¹Br ratio).

    • Note: The absence of the M+2 peak indicates the wrong compound (e.g., chloro or des-bromo analog).

Synthetic Utility: Sequential Cross-Coupling

The following workflow demonstrates the chemoselective functionalization of the scaffold. This logic is derived from established reactivity trends in polyhalogenated arenes [2, 3].

Workflow Diagram

G cluster_legend Chemospecificity Logic Start Ethyl 3-bromo-5-iodo-4-methoxybenzoate (CAS: 1092308-89-8) Step1 Step 1: Selective Suzuki Coupling (Site-Selective at C-I) Start->Step1 Ar¹-B(OH)₂, Pd(PPh₃)₄ Na₂CO₃, Toluene/EtOH 60°C (Mild) Intermediate Intermediate A: 3-Bromo-5-aryl-4-methoxybenzoate Step1->Intermediate Step2 Step 2: Second Cross-Coupling (Forcing Conditions at C-Br) Intermediate->Step2 Ar²-B(OH)₂, Pd(dppf)Cl₂ Cs₂CO₃, Dioxane 100°C (Forcing) Final Final Scaffold: 3,5-Diaryl-4-methoxybenzoate Step2->Final Legend C-I Bond: Weak (Easy Oxidative Addition) C-Br Bond: Stronger (Requires Activation)

Figure 1: Sequential chemoselective functionalization strategy exploiting the reactivity difference between Aryl-I and Aryl-Br bonds.[3]

Detailed Protocol: Step 1 (Selective Coupling)

Objective: Couple an aryl boronic acid at the 5-position (Iodo) without disturbing the 3-position (Bromo).

  • Setup: Charge a reaction vial with Ethyl 3-bromo-5-iodo-4-methoxybenzoate (1.0 equiv), Aryl Boronic Acid (1.05 equiv), and Pd(PPh₃)₄ (3 mol%).

  • Solvent: Add degassed Toluene:Ethanol (4:1) [0.1 M concentration].

  • Base: Add aqueous Na₂CO₃ (2.0 M, 2.0 equiv).

  • Reaction: Stir at 60°C for 4–6 hours.

    • Scientific Rationale: The lower temperature (60°C) and the use of a less active catalyst (Pd(PPh₃)₄) prevent oxidative addition into the stronger C-Br bond [4].

  • Monitoring: TLC/LCMS should show consumption of starting material and formation of the mono-coupled product. If di-coupled product appears, lower temperature to 40°C.

  • Workup: Standard aqueous extraction (EtOAc/Water).

Detailed Protocol: Step 2 (Exhaustive Coupling)

Objective: Functionalize the remaining 3-position (Bromo).

  • Setup: Use the isolated Intermediate A (1.0 equiv), second Boronic Acid (1.5 equiv), and a more active catalyst system like Pd(dppf)Cl₂ or Pd₂dba₃/XPhos (5 mol%).

  • Conditions: Use Dioxane or DMF at 100°C–110°C .

  • Rationale: The C-Br bond requires higher activation energy. The steric bulk from the newly added aryl group at C-5 may also require the use of electron-rich, bulky phosphine ligands (like XPhos) to facilitate the reaction.

Synthesis of the Core (Back-Integration)

If commercial supply is unavailable or cost-prohibitive, the scaffold can be synthesized in-house from Ethyl 3-bromo-4-methoxybenzoate (CAS 460079-82-7), which is more widely available [5].

  • Reagents: N-Iodosuccinimide (NIS), Trifluoroacetic acid (TFA) or H₂SO₄.

  • Procedure: Treat the bromo-ester with NIS (1.2 equiv) in acetonitrile/TFA at reflux. The directing effect of the methoxy group strongly favors iodination at the ortho position (C-5), yielding the target Ethyl 3-bromo-5-iodo-4-methoxybenzoate.

References

  • Sinfoo Biotech. Product Catalog: Ethyl 3-bromo-5-iodo-4-methoxybenzoate (CAS 1092308-89-8).[4] Retrieved from

  • BenchChem. Comparative Reactivity Analysis: 3-Iodo-4,5-dimethoxybenzaldehyde Oxime vs. its Bromo Analog. (2025).[2][3][5] Demonstrates the I > Br reactivity trend in similar methoxy-benzoate systems. Retrieved from

  • Fairlamb, I. J. S., et al.Pd-Catalyzed Selective Cross-Coupling of Polyhalogenated Heterocycles. Explains the mechanistic basis for sequential coupling.
  • PubChem. Compound Summary: Ethyl 3-bromo-4-methoxybenzoate (CAS 460079-82-7).[2] Precursor data.[6] Retrieved from

  • ChemicalBook. Synthesis of Ethyl 3-bromo-5-nitrobenzoate. (Analogous synthetic route reference). Retrieved from [7]

Sources

Strategic Functionalization of Ethyl 3-bromo-5-iodo-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to Asymmetric Thyromimetic Scaffolds

Executive Summary

Ethyl 3-bromo-5-iodo-4-methoxybenzoate (CAS: 1092308-89-8) is a high-value "lynchpin" intermediate used primarily in the discovery of Thyroid Hormone Receptor (THR) agonists . Its structural significance lies in its orthogonal halogenation : the presence of a highly reactive iodine atom at position 5 and a moderately reactive bromine atom at position 3.

This asymmetry allows medicinal chemists to sequentially functionalize the benzene ring, breaking the symmetry of natural thyroid hormones (T3/T4) to optimize receptor subtype selectivity (specifically targeting TR-β over TR-α to treat dyslipidemia and NASH while avoiding cardiac toxicity). This guide details the reactivity profile, synthesis workflows, and known derivative classes of this scaffold.

Part 1: Structural Analysis & Reactivity Profile

The utility of this scaffold rests on the distinct bond dissociation energies (BDE) of its substituents. A successful synthetic strategy must respect the hierarchy of reactivity to avoid "scrambling" the substitution pattern.

Reactivity Hierarchy (Chemo-selectivity)
  • C(5)–Iodine Bond (High Reactivity): The weakest bond on the ring. It undergoes oxidative addition with Palladium(0) at room temperature or mild heating (40–60°C). This is the primary site for introducing the "outer ring" or bulky lipophilic groups via Suzuki-Miyaura or Sonogashira coupling.

  • C(3)–Bromine Bond (Moderate Reactivity): Requires higher activation energy (typically >80°C or specialized ligands like XPhos/SPhos) to undergo oxidative addition. This site is usually functionalized after the iodine has been displaced.

  • Ethyl Ester (C-1): Stable to standard cross-coupling conditions but susceptible to hydrolysis (LiOH/NaOH) or transesterification. It serves as the precursor to the polar "head group" (carboxylic acid) required for receptor binding.

  • Methoxy Group (C-4): A masked phenol. In thyroid hormone analogs, a free phenol (4'-OH) is often critical for hydrogen bonding within the receptor pocket. This group is typically demethylated in the final step using BBr₃ or BCl₃ .

Visualization: The Orthogonal Reactivity Map

ReactivityMap Scaffold Ethyl 3-bromo-5-iodo-4-methoxybenzoate Iodine Pos 5: Iodine (Primary Coupling Site) Scaffold->Iodine Pd(0), RT Suzuki/Sonogashira Bromine Pos 3: Bromine (Secondary Coupling Site) Scaffold->Bromine Pd(0), >80°C Buchwald/Stille Ester Pos 1: Ethyl Ester (Prodrug/Acid Precursor) Scaffold->Ester LiOH, H2O Hydrolysis Methoxy Pos 4: Methoxy (Masked Phenol) Scaffold->Methoxy BBr3, -78°C Demethylation Iodine->Bromine Sequential Functionalization

Figure 1: Orthogonal reactivity map illustrating the sequential functionalization logic.

Part 2: Synthesis Workflows & Protocols
Workflow A: Synthesis of Asymmetric Biaryl Thyromimetics

This workflow mimics the structure of GC-1 (Sobetirome) but allows for different substituents at the 3 and 5 positions.

Step 1: Selective Suzuki Coupling (Iodine Displacement)

  • Objective: Introduce a phenyl or heterocyclic ring at Position 5 without disturbing the bromine.

  • Reagents: Phenylboronic acid (1.1 equiv), Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2.0 equiv).

  • Solvent: DME/H₂O (3:1).

  • Conditions: Heat at 60°C for 4–6 hours.

  • Mechanism: The oxidative addition of Pd(0) inserts into the C-I bond preferentially due to the weaker bond strength compared to C-Br.

  • Outcome: Ethyl 3-bromo-4-methoxy-5-phenylbenzoate.

Step 2: Secondary Coupling (Bromine Displacement)

  • Objective: Introduce a second alkyl or aryl group at Position 3.

  • Reagents: Alkyl-9-BBN or Arylboronic acid, Pd(dppf)Cl₂ (5 mol%), K₃PO₄.

  • Conditions: Reflux in Toluene/H₂O at 90–100°C.

  • Note: Higher temperature and a bidentate ligand (dppf) are required to activate the C-Br bond.

Step 3: Global Deprotection

  • Hydrolysis: LiOH in THF/H₂O to convert the ethyl ester to the carboxylic acid.

  • Demethylation: BBr₃ in CH₂Cl₂ (-78°C to RT) to reveal the phenol.

Workflow B: Ullmann Ether Synthesis (Thyronine Core Construction)

This protocol is used to synthesize diphenylether derivatives, which are the classical scaffold for T3/T4 analogs.

  • Partner: 4-Hydroxyphenol derivative (e.g., 4-methoxyphenol).

  • Catalyst: CuI (10 mol%) / Ligand (e.g., dimethylglycine).

  • Base: Cs₂CO₃.

  • Solvent: Dioxane, 90°C.

  • Selectivity: The Copper catalyst will preferentially couple the phenol to the Iodine position (C-5), forming the biaryl ether linkage. The Bromine remains available for late-stage modification (e.g., introducing a methyl or isopropyl group to mimic the "inner ring" lipophilicity of T3).

Part 3: Known Derivative Classes & Biological Context[1]

The derivatives of Ethyl 3-bromo-5-iodo-4-methoxybenzoate are primarily explored in the context of Metabolic Dysfunction-Associated Steatohepatitis (MASH/NASH) .

1. TR-β Selective Agonists (Thyromimetics)
  • Concept: Natural thyroid hormone (T3) is non-selective, activating both TR-α (heart rate) and TR-β (liver metabolism).

  • The Derivative Strategy: By replacing the 3,5-diiodo symmetry of T3 with a 3-bromo-5-alkyl or 3-bromo-5-aryl pattern, researchers create steric clashes that prevent the molecule from fitting into the TR-α pocket, while maintaining affinity for TR-β.

  • Key Analog: Sobetirome (GC-1) analogs. While GC-1 uses a 3,5-dimethyl core, "hybrid" derivatives using the 3-bromo-5-isopropyl pattern (accessible from this scaffold) have been synthesized to fine-tune the half-life and liver distribution.

2. "Halogen Dance" Probes
  • Concept: Researchers use this scaffold to synthesize matched pairs of compounds where the position of the halogen is swapped (e.g., 3-Br, 5-I vs. 3-I, 5-Br) to study the precise halogen bond interactions within the receptor's ligand-binding domain (LBD).

  • Significance: Iodine forms stronger halogen bonds than bromine. Positioning the iodine to interact with specific carbonyl backbone residues in the TR-β LBD can increase potency by 10–50 fold.

Visualization: Synthesis of a TR-β Agonist Analog

SynthesisPath Start Ethyl 3-bromo-5-iodo-4-methoxybenzoate Step1 Step 1: Suzuki Coupling (4-Fluorophenylboronic acid) Selectivity: I > Br Start->Step1 Inter1 Intermediate A: 3-Bromo-5-(4-fluorophenyl) derivative Step1->Inter1 Step2 Step 2: Stille Coupling (Isopropyl-tributyltin) Selectivity: Br displacement Inter1->Step2 Inter2 Intermediate B: 3-Isopropyl-5-(4-fluorophenyl) derivative Step2->Inter2 Step3 Step 3: BBr3 Demethylation + LiOH Hydrolysis Inter2->Step3 Final Final Agonist: Acid/Phenol Core Step3->Final

Figure 2: Synthetic pathway for a hypothetical TR-β selective agonist utilizing the orthogonal reactivity of the scaffold.

Part 4: Experimental Data Summary
ParameterValue / ConditionNote
Molecular Formula C₁₀H₁₀BrIO₃
Molecular Weight 398.99 g/mol High MW due to Iodine/Bromine
C-I Bond BDE ~65 kcal/molHighly reactive to Pd(0)
C-Br Bond BDE ~81 kcal/molModerately reactive
LogP (Predicted) 3.8 – 4.2Highly lipophilic; requires polar solvents (DMF/Dioxane)
Storage 2–8°C, Light SensitiveIodine compounds can degrade/discolor
References
  • National Institutes of Health (NIH). (1988). Synthesis of 3'-substituted 3,5-diiodo-L-thyronines and quantitative structure-activity studies. PubMed. Retrieved from [Link]

  • Frontiers in Endocrinology. (2020). Selective Thyroid Hormone Receptor-Beta (TRβ) Agonists: New Perspectives. Frontiers. Retrieved from [Link]

  • Google Patents. (2021). BR112021010871A2 - THRB Receptor Agonist Compound.[1] Google Patents. Retrieved from

Sources

The Methoxy Group in Substituted Benzoates: A Guide to Its Dualistic Role in Reactivity and Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide:

Abstract

The methoxy group (–OCH₃), seemingly simple in its constitution, imparts a profound and often dichotomous influence on the chemical and biological properties of substituted benzoates. Its role extends far beyond that of a simple structural component, acting as a powerful modulator of electronic density, steric profile, and metabolic fate. For researchers, medicinal chemists, and drug development professionals, a nuanced understanding of the methoxy group's behavior is not merely academic; it is a critical tool for rational molecular design, reaction optimization, and the prediction of pharmacokinetic outcomes. This guide provides an in-depth exploration of the methoxy substituent, dissecting its fundamental electronic effects, its impact on chemical reactivity, and its strategic deployment in modern drug discovery. We will move from foundational principles to practical applications, supported by quantitative data, validated experimental protocols, and mechanistic diagrams to offer a comprehensive resource for the scientific community.

The Electronic Dichotomy: Inductive vs. Resonance Effects

The chemical behavior of a methoxy-substituted benzoate is governed by the interplay of two opposing electronic forces: an electron-withdrawing inductive effect and an electron-donating resonance effect. The ultimate influence of the group—whether it enriches or depletes the aromatic ring of electron density—is critically dependent on its position relative to the benzoate's carboxyl group.

  • Inductive Effect (-I): The oxygen atom in the methoxy group is highly electronegative. Consequently, it pulls electron density away from the aromatic ring through the sigma (σ) bond.[1][2] This inductive effect is distance-dependent and deactivates the ring, making it more electrophilic.

  • Resonance Effect (+M or +R): The lone pairs of electrons on the oxygen atom can be delocalized into the pi (π) system of the benzene ring.[1][3] This donation of electron density, known as a positive mesomeric or resonance effect, is a powerful activating influence that increases the nucleophilicity of the ring, particularly at the ortho and para positions.[3]

Crucially, the resonance effect generally outweighs the inductive effect when it can be fully expressed.[1][4]

Positional Dependence and its Impact on Acidity

The position of the methoxy group (ortho, meta, or para) determines which electronic effect dominates, a phenomenon that is quantitatively reflected in the acidity (pKa) of methoxybenzoic acid isomers.

  • Para-Position: The +M effect is fully operative, donating electron density into the ring and directly opposing the electron-withdrawing carboxyl group. This destabilizes the resulting carboxylate anion, making p-methoxybenzoic acid less acidic than benzoic acid.[5][6]

  • Meta-Position: Resonance donation from the methoxy group to the carboxylate is not possible from the meta position.[1][7] Therefore, the electron-withdrawing -I effect is the primary influence, which stabilizes the carboxylate anion. This makes m-methoxybenzoic acid more acidic than benzoic acid.[8][9][10]

  • Ortho-Position: The "ortho effect" comes into play. A combination of the -I effect and steric hindrance, which forces the -COOH group out of the plane of the ring and disrupts its resonance stabilization, makes o-methoxybenzoic acid the most acidic of the three isomers.[7][8][11]

Table 1: Acidity of Methoxybenzoic Acid Isomers

CompoundpKa ValueDominant Electronic Effect on Acidity
Benzoic Acid4.20(Reference)
4-Methoxybenzoic Acid (p-Anisic Acid)4.37 - 4.50[12]+M (Donating) > -I (Withdrawing)
3-Methoxybenzoic Acid4.08 - 4.09-I (Withdrawing)
2-Methoxybenzoic Acid (o-Anisic Acid)4.09[13][14]Ortho Effect & -I (Withdrawing)

graph TD {
subgraph "Para-Methoxybenzoate Anion Resonance"
A["O=C(O⁻)-Ar-O-CH₃"] -- "Resonance" --> B["⁻O-C(O⁻)=Ar=O⁺-CH₃"];
B -- "Delocalization" --> C["Electron density donated
destabilizes carboxylate anion"];
end
subgraph "Meta-Methoxybenzoate Anion"
D["O=C(O⁻)-Ar-O-CH₃"] -- "No Direct Resonance" --> E["-I effect withdraws electron
density via sigma bonds,
stabilizing the anion"];
end
style A fill:#F1F3F4,stroke:#5F6368,fontcolor:#202124
style B fill:#F1F3F4,stroke:#5F6368,fontcolor:#202124
style C fill:#EA4335,stroke:#EA4335,fill-opacity:0.2,fontcolor:#202124
style D fill:#F1F3F4,stroke:#5F6368,fontcolor:#202124
style E fill:#34A853,stroke:#34A853,fill-opacity:0.2,fontcolor:#202124

}

Caption: Electronic effects on benzoate anion stability.

Influence on Chemical Reactivity

The electronic and steric properties of the methoxy group directly translate to predictable patterns of chemical reactivity.

Electrophilic Aromatic Substitution

The methoxy group is a powerful activating group, directing incoming electrophiles to the ortho and para positions.[4][15] This is a direct consequence of the resonance (+M) effect, which enriches these positions with electron density and stabilizes the cationic intermediate (the arenium ion) formed during the reaction.[15] When multiple substituents are present, the methoxy group's strong activating nature often dictates the position of substitution over less activating groups.[4]

Nucleophilic Acyl Substitution (Ester Hydrolysis)

The rate of reactions at the carbonyl carbon, such as ester hydrolysis, is also highly sensitive to the methoxy group's position.

  • A para-methoxy group donates electron density to the carbonyl carbon, reducing its electrophilicity. This makes it less susceptible to nucleophilic attack, thereby slowing down the rate of hydrolysis.[16]

  • A meta-methoxy group , through its inductive (-I) effect, withdraws electron density, making the carbonyl carbon more electrophilic and thus increasing the rate of hydrolysis relative to the para-isomer.

G cluster_para Para-Methoxybenzoate Hydrolysis cluster_meta Meta-Methoxybenzoate Hydrolysis p_ester Methyl 4-methoxybenzoate p_ts Tetrahedral Intermediate (Destabilized by +M effect) p_ester->p_ts + OH⁻ p_prod 4-Methoxybenzoate + MeOH p_ts->p_prod Slow m_ester Methyl 3-methoxybenzoate m_ts Tetrahedral Intermediate (Stabilized by -I effect) m_ester->m_ts + OH⁻ m_prod 3-Methoxybenzoate + MeOH m_ts->m_prod Faster

Caption: Relative rates of alkaline ester hydrolysis.

The Strategic Role of the Methoxy Group in Drug Design

The methoxy group is prevalent in a vast number of approved drugs and natural products, where it is strategically employed to fine-tune a molecule's pharmacological profile.[17]

Modulation of Physicochemical Properties
  • Lipophilicity (LogP): In an era where high lipophilicity is linked to poor ADME (Absorption, Distribution, Metabolism, and Excretion) properties, the methoxy group offers a distinct advantage. When substituted on an aromatic ring, it is considered a non-lipophilic "scout," having a lipophilicity contribution (ΔLogD) near zero.[18] This allows medicinal chemists to explore protein pockets without incurring the penalty of increased overall molecular lipophilicity.

  • Binding Interactions: The methoxy group is a versatile interaction partner. The oxygen atom can act as a hydrogen bond acceptor, while the methyl group can participate in favorable van der Waals or CH–π interactions.[19] This dual electrostatic potential makes it a valuable tool for optimizing ligand-protein binding.[18][19]

The Metabolic Double-Edged Sword

While advantageous for its physicochemical properties, the methoxy group is often a primary site of metabolic breakdown.

  • O-Demethylation: Cytochrome P450 (CYP) enzymes in the liver readily metabolize methoxy groups via O-demethylation, converting the -OCH₃ group to a hydroxyl (-OH) group (a phenol or alcohol).[18] This new functional group can then be rapidly conjugated (e.g., glucuronidation) and excreted.[20][21]

  • Pharmacokinetic Impact: This metabolic liability can lead to a short half-life and high clearance of a drug candidate.[22] However, this property can also be exploited to design soft drugs or to create active metabolites. In some cases, blocking metabolism at other sites can be achieved by introducing a methoxy group as a "metabolic shunt".

G cluster_drug Drug Molecule cluster_protein Protein Target cluster_liver Liver Metabolism Drug Benzoate-based Drug with Methoxy Group Pocket Binding Pocket Drug->Pocket Binding CYP CYP450 Enzyme Drug->CYP Metabolism HBD H-Bond Donor (e.g., -NH, -OH) Pocket->HBD H-Bond to Oxygen Metabolite Phenolic Metabolite (O-demethylation) CYP->Metabolite Transforms

Caption: The dual role of the methoxy group in pharmacology.

Experimental Protocols

The following protocols provide validated, step-by-step methodologies for synthesizing a key methoxy-substituted benzoate and for quantitatively measuring the electronic effects discussed in this guide.

Protocol 1: Synthesis of Methyl 4-Methoxybenzoate via Fischer Esterification

This protocol details the synthesis of methyl anisate from 4-methoxybenzoic acid, a standard reaction that exemplifies the esterification of a substituted benzoate.

  • Objective: To synthesize and purify methyl 4-methoxybenzoate.

  • Materials:

    • 4-Methoxybenzoic acid (p-anisic acid)

    • Methanol (anhydrous)

    • Sulfuric acid (concentrated)

    • Saturated sodium bicarbonate solution

    • Saturated sodium chloride solution (brine)

    • Anhydrous magnesium sulfate

    • Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator

  • Procedure:

    • To a 100 mL round-bottom flask, add 4-methoxybenzoic acid (5.0 g).

    • Add 25 mL of anhydrous methanol and swirl to dissolve.

    • Carefully add 1 mL of concentrated sulfuric acid dropwise while cooling the flask in an ice bath.

    • Equip the flask with a reflux condenser and heat the mixture to reflux for 2 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

    • After cooling to room temperature, transfer the mixture to a separatory funnel containing 50 mL of water.

    • Extract the aqueous layer with diethyl ether (2 x 30 mL).

    • Combine the organic extracts and wash sequentially with 30 mL of water, 30 mL of saturated sodium bicarbonate solution (caution: CO₂ evolution), and 30 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Validation:

    • Yield: Calculate the percentage yield of the resulting oil/solid.

    • Purity: Assess purity via TLC.

    • Identity Confirmation: Confirm the structure using ¹H NMR (expect a singlet for -OCH₃ around 3.8 ppm and a singlet for the ester -COOCH₃ around 3.9 ppm) and IR spectroscopy (expect C=O stretch around 1720 cm⁻¹ and C-O stretches).

Protocol 2: Kinetic Analysis of Alkaline Hydrolysis

This experiment quantitatively demonstrates the influence of the methoxy group's position on the rate of nucleophilic acyl substitution.

  • Objective: To determine and compare the second-order rate constants for the alkaline hydrolysis of methyl benzoate, methyl 3-methoxybenzoate, and methyl 4-methoxybenzoate.

  • Materials:

    • The three methyl benzoate esters synthesized previously or obtained commercially.

    • Sodium hydroxide solution (standardized, e.g., 0.05 M).

    • Ethanol or another suitable co-solvent.

    • UV-Vis Spectrophotometer and quartz cuvettes.

  • Procedure:

    • Prepare stock solutions of each ester in the chosen co-solvent.

    • Set the spectrophotometer to a wavelength where the benzoate product absorbs strongly but the ester does not (e.g., determined by scanning the UV spectra of starting material and product).

    • Initiate the reaction by mixing known concentrations of the ester solution and the NaOH solution directly in a thermostatted cuvette at a constant temperature (e.g., 25 °C).

    • Record the absorbance at regular time intervals until the reaction is complete.

    • Repeat the procedure for all three esters under identical conditions.

  • Data Analysis & Validation:

    • Convert absorbance readings to the concentration of the benzoate product using a calibration curve or the Beer-Lambert law.

    • Plot ln([Ester]t/[Ester]₀) versus time. A linear plot confirms pseudo-first-order kinetics (if [OH⁻] >> [Ester]).

    • The pseudo-first-order rate constant (k') is the negative of the slope.

    • Calculate the second-order rate constant (k₂) using the equation k₂ = k' / [OH⁻].

    • Self-Validation: The results should show a rate constant order of: Methyl 3-methoxybenzoate > Methyl benzoate > Methyl 4-methoxybenzoate , directly validating the electronic principles of the -I effect (meta) and +M effect (para).

Conclusion

The methoxy group is a powerful and versatile tool in the arsenal of the synthetic chemist and drug designer. Its influence is a delicate balance of opposing electronic forces, steric demands, and metabolic vulnerabilities. A thorough grasp of how its position on a benzoate ring dictates its behavior is essential for predicting acidity, controlling reaction outcomes, and engineering molecules with desired biological and pharmacokinetic profiles. From activating aromatic systems for synthesis to modulating receptor affinity and metabolic stability in drug candidates, the methoxy group's impact is a testament to the principle that even the smallest structural modifications can lead to profound functional consequences.

References

  • o -Anisic acid - Grokipedia. (URL: )
  • The pKa values of ortho-, meta-, and para-methoxybenzoic acids ar... | Study Prep in Pearson+. (URL: )
  • Showing NP-Card for p-Anisic acid (NP0000019) - NP-MRD. (URL: )
  • Why is methoxy group an electron donating group? - Chemistry Stack Exchange. (URL: )
  • Synthesis of novel methoxy substituted benzothiazole derivatives and antibacterial activity against escherichia coli - SciSpace. (URL: )
  • Methoxy group: a non-lipophilic “scout” for protein pocket finding - Taylor & Francis. (URL: [Link])

  • Synthesis of Novel Methoxy Substituted Benzothiazole Derivatives and Antibacterial activity against Pseudomonas aeruginosa - Research Journal of Pharmacy and Technology. (URL: )
  • The role of the methoxy group in approved drugs - PubMed. (URL: [Link])

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. (URL: [Link])

  • Why is the acidity of p-methoxybenzoic acid more acidic than p-hydroxybenzoic acid? - Quora. (URL: [Link])

  • Parallels between the chloro and methoxy groups for potency optimization - RSC Publishing. (URL: [Link])

  • Which is more acidic meta methoxy benzoic acid or para methoxy benzoic acid and why? - Quora. (URL: [Link])

  • Inductive and Resonance (Mesomeric) Effects - Chemistry Steps. (URL: [Link])

  • P-ANISIC ACID - Ataman Kimya. (URL: [Link])

  • Electrophilic Substitution of Substituted Benzenes - Chem 263. (URL: [Link])

  • Explain why the rate of hydrolysis of methyl benzoate's ester group varies with the nature of the substituent - brainly.com. (URL: [Link])

  • Why is para methoxy benzoic acid is less acidic than benzoic acid? - Quora. (URL: [Link])

  • Acidity of substituted benzoic acids - Physics Forums. (URL: [Link])

  • Roles of the Chloro and Methoxy Groups in Drug Discovery - YouTube. (URL: [Link])

  • Showing metabocard for p-Anisic acid (BMDB0001101) - Bovine Metabolome Database. (URL: [Link])

  • Why is ortho methoxy benzoic acid is less acidic than ortho methyl benzoic acid? - Quora. (URL: [Link])

  • Effects of Electronic Resonance Interaction on the Methoxy Group NMR Parameters. Theoretical and Experimental Study of Substituted Anisoles - ACS Publications. (URL: [Link])

  • Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9 - Oxford Academic. (URL: [Link])

  • Resonance and Inductive Effects - YouTube. (URL: [Link])

  • Drug metabolism and pharmacokinetics of 4-substituted methoxybenzoyl-aryl-thiazoles - PubMed. (URL: [Link])

  • An Explanation of Substituent Effects - Chemistry LibreTexts. (URL: [Link])

  • The Kinetics and Mechanism of Alkaline Hydrolysis of Acryl Substituted Benzoate. (URL: [Link])

  • Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst - MDPI. (URL: [Link])

  • Acidic strength of para substituted benzoic acids - Chemistry Stack Exchange. (URL: [Link])

  • The pKa values of a few ortho-, meta-, and para-substituted benzoic acids are shown below - Vaia. (URL: [Link])

  • Preparation method of 5-formyl-2-methoxy methyl benzoate - Google P
  • RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - MDPI. (URL: [Link])

  • Mesogenic benzothiazole derivatives with methoxy substituents - ResearchGate. (URL: [Link])

  • The electronic effects of benzoic acid substituents on glycine conjugation - PubMed. (URL: [Link])

  • In silico screening of ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate and some of its derivatives for their NLO activities using DFT - PMC. (URL: [Link])

  • Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents - Zenodo. (URL: [Link])

  • Pharmacokinetic and pharmacodynamic properties of methoxy polyethylene glycol-epoetin beta are unaffected by the site of subcutaneous administration - PubMed. (URL: [Link])

  • The pKa values of a few ortho-, meta-, and para-substituted benzoic acids.. - Filo. (URL: [Link])

  • Pharmacokinetics and Metabolism of (R,R)-Methoxyfenoterol in Rat - PMC. (URL: [Link])

  • Pharmacokinetics and Metabolism of (R,R)-Methoxyfenoterol in Rat - ResearchGate. (URL: [Link])

  • Methoxyflurane Pathway, Pharmacokinetics - ClinPGx. (URL: [Link])

  • The pKa values of a few ortho-, meta-, and para-substituted benzo... - Pearson. (URL: [Link])

  • Esterification: Methyl benzoate - One Part of Chemistry. (URL: [Link])

  • Synthesis and Study of Liquid Crystallinity of Benzoate Derivatives in a Laterally substituted Homologous Series - Der Pharma Chemica. (URL: [Link])

  • Ester Chemistry - Chemistry LibreTexts. (URL: [Link])

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Halogenation Patterns in Aromatic Esters: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: The Electronic Landscape & Regiocontrol Matrix

In medicinal chemistry, the aromatic ester (specifically the alkyl benzoate scaffold,


) is a ubiquitous pharmacophore. However, its electronic bias presents a fundamental synthetic challenge: the ester group is a deactivating meta-director  in classical electrophilic aromatic substitution (EAS).

For a drug development scientist, "taking what the substrate gives you" (meta-substitution) is rarely sufficient. Structure-Activity Relationship (SAR) studies demand precise access to ortho- and para- halogenated analogues to modulate metabolic stability (blocking P450 sites), alter lipophilicity (


), or induce specific conformational twists.

This guide outlines the three distinct workflows to access any halogenation pattern on an aromatic ester.

The Regioselectivity Decision Matrix
Desired PositionElectronic LogicPrimary MethodologyKey Reagents
Meta (3-position) Substrate Control (Natural)Electrophilic Aromatic Substitution (EAS)

,

Ortho (2-position) Directing Group Control (Engineered)C-H Activation (Ir or Pd)

,

Para (4-position) Steric ControlIr-Catalyzed Borylation

Halodeboronation

+ Bulky Ligand

Part 2: Meta-Halogenation (The Classical Workflow)

Mechanism & Causality

The ester group withdraws electron density via induction (-I) and resonance (-M), deactivating the ring. The cationic intermediate (sigma complex) is least destabilized when the electrophile attacks the meta position, avoiding the placement of positive charge adjacent to the electron-withdrawing carbonyl.

Protocol: Bromination of Methyl Benzoate

Target: High-yield synthesis of methyl 3-bromobenzoate.

Reagents:

  • Substrate: Methyl benzoate (1.0 equiv)

  • Bromine Source:

    
     (1.2 equiv) or NBS (1.2 equiv)
    
  • Catalyst:

    
     (0.05 equiv) or conc. 
    
    
    
    (if using NBS)
  • Solvent:

    
     or neat (if liquid substrate)
    

Step-by-Step Workflow:

  • Catalyst Activation: In a flame-dried flask, suspend anhydrous

    
     in 
    
    
    
    .
  • Controlled Addition: Cool to 0°C. Add methyl benzoate. Add

    
     dropwise over 30 minutes. Note: Rapid addition generates excessive HBr gas and exotherms.
    
  • Reaction Monitoring: Warm to RT. Monitor by HPLC/TLC. The ester deactivation makes this slow (2–12 hours).

  • Quench: Pour into saturated

    
     (sodium thiosulfate) to neutralize unreacted bromine (orange 
    
    
    
    colorless).
  • Workup: Extract with DCM, wash with brine, dry over

    
    .
    

Critical Control Point: If di-halogenation is observed, reduce temperature to -10°C and strictly control stoichiometry.

Visualization: EAS Mechanism

EAS_Mechanism cluster_selectivity Selectivity Filter Start Methyl Benzoate (Ground State) Activation Electrophile Generation (Br2 + FeBr3 -> Br+) Start->Activation Lewis Acid Attack Pi-Complex Formation (Rate Determining Step) Activation->Attack Sigma Sigma Complex (Resonance Stabilized) Attack->Sigma Meta Attack Restore Deprotonation (Aromaticity Restored) Sigma->Restore -H+ Ortho Ortho Attack (Destabilized) Product Methyl 3-bromobenzoate Restore->Product Para Para Attack (Destabilized)

Caption: The electron-withdrawing ester group destabilizes ortho/para cationic intermediates, funneling the reaction path exclusively through the meta-sigma complex.

Part 3: Ortho-Halogenation (The Modern C-H Activation Workflow)

Direct halogenation of the ortho position requires overriding the natural electronic bias. This is achieved by using the ester (or its hydrolyzed acid) as a Directing Group (DG) to coordinate a transition metal catalyst.

Strategy A: The "Borylation-Halogenation" Sequence (Direct Ester Functionalization)

Best for: Late-stage functionalization, avoiding hydrolysis.

Unlike Pd-catalyzed methods which often require the free acid, Iridium-catalyzed C-H borylation can directly utilize the ester group to direct ortho functionalization if specific phosphine ligands are used. The resulting C-B bond is then converted to C-Cl/Br/I.

Protocol:

  • Borylation:

    • Catalyst:

      
       (1.5 mol%)
      
    • Ligand:

      
       (3 mol%) — Crucial: This ligand enables ortho-selectivity over steric control.
      
    • Reagent:

      
       (1.0 equiv)[1]
      
    • Solvent: Octane or THF, 80°C.

  • Halodeboronation (One-pot):

    • Cool reaction to 0°C.

    • Add

      
       (2.0 equiv) in MeOH/H2O (1:1).
      
    • Stir 1h at 80°C.

Mechanism: The basic ester oxygen coordinates to the Ir-center, bringing the metal into proximity with the ortho C-H bond. Oxidative addition ensues, followed by reductive elimination of the boronate.[2]

Strategy B: The "Acid-Directed" Route (Pd-Catalyzed)

Best for: Scale-up, robust reliability.

If the ester is not required to remain intact during the step, hydrolyzing to the benzoic acid provides a much stronger DG for Palladium.

Protocol:

  • Hydrolysis: Saponify ester (

    
    ) 
    
    
    
    Benzoic Acid.
  • C-H Halogenation:

    • Catalyst:

      
       (5 mol%)
      
    • Oxidant/Halogen: NBS or NCS (1.2 equiv)

    • Solvent: DMF or DCE, 100°C.

    • Mechanism: Carboxylate-directed C-H activation forms a 5-membered palladacycle intermediate.

  • Re-esterification: Standard Fischer esterification or alkylation (

    
    ).
    
Visualization: Ir-Catalyzed Ortho-Borylation Cycle

Ir_Cycle PreCat Ir(I) Precatalyst + Ligand Active Active Species [Ir-Bpin] PreCat->Active Coord Substrate Coordination (Ester O -> Ir) Active->Coord + Ester OxAdd C-H Oxidative Addition (Ortho-Selectivity) Coord->OxAdd RedElim Reductive Elimination (C-B Bond Formation) OxAdd->RedElim RedElim->Active + B2pin2 Product Ortho-Boryl Ester RedElim->Product

Caption: The ester carbonyl coordinates to the Iridium center, positioning the catalyst to activate the proximal (ortho) C-H bond.

Part 4: Comparative Data & Troubleshooting

Selectivity & Yield Comparison
MethodSubstrateMajor ProductSelectivity (o:m:p)Typical Yield

Methyl BenzoateMeta -bromo0 : >95 : <585%
Ir-Cat /

Ligand
Methyl BenzoateMeta/Para -boryl0 : 66 : 3390%
Ir-Cat / Phosphine Ligand Methyl BenzoateOrtho -boryl>95 : 0 : 082%
Pd-Cat / Acid DG Benzoic AcidOrtho -halo>95 : 0 : 075-90%
Troubleshooting Guide
  • Low Conversion in EAS (Meta):

    • Cause: Ester deactivation is too strong.

    • Fix: Switch to a "super-electrophile" system (e.g., Iodine + Selectfluor) or increase catalyst loading/temperature. Do not use Friedel-Crafts catalysts (

      
      ) with esters if possible, as the Lewis acid complexes strongly to the carbonyl oxygen, killing reactivity.
      
  • Loss of Regiocontrol in Ir-Catalysis (Ortho):

    • Cause: Ligand exchange or steric crowding.

    • Fix: Ensure the specific phosphine ligand (e.g.,

      
      ) is used. Bipyridine ligands (
      
      
      
      ) favor steric control (meta/para), NOT ortho.
  • Protodehalogenation:

    • Cause: Aryl-halide instability under Pd-catalysis conditions.

    • Fix: For the acid-directed route, use milder oxidants (e.g., IOAc) or switch to the Ir-borylation route which is redox-neutral until the final quench.

References

  • Ishiyama, T., et al. "Ortho-C–H borylation of benzoate esters with bis(pinacolato)diboron catalyzed by iridium–phosphine complexes." Chemical Communications, 2010.

  • Kalyani, D., et al. "A Simple Catalytic Method for the Regioselective Halogenation of Arenes." Organic Letters, 2006.

  • Zhang, Y.H., et al. "Palladium(II)-catalyzed ortho alkylation of benzoic acids with alkyl halides."[3] Angewandte Chemie Int.[3] Ed., 2009.[3]

  • Das, R., & Kapur, M. "Palladium-Catalyzed, ortho-Selective C–H Halogenation of Benzyl Nitriles, Aryl Weinreb Amides, and Anilides."[4] The Journal of Organic Chemistry, 2016.[4]

  • Larsen, M. A., & Hartwig, J. F. "Iridium-Catalyzed C–H Borylation of Heteroarenes: Scope, Regioselectivity..."[5] J. Am. Chem. Soc., 2014.[5]

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Precision Engineering of the Benzene Ring: A Technical Guide to Trisubstituted Arene Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of trisubstituted benzene rings is a foundational challenge in medicinal chemistry and materials science. While mono- and disubstituted arenes follow predictable electrophilic aromatic substitution (EAS) rules, the introduction of a third substituent creates a complex "regioselectivity conundrum." The interplay of steric governance and electronic bias often leads to mixtures of 1,2,3- (vicinal), 1,2,4- (asymmetric), and 1,3,5- (symmetric) isomers, complicating purification and lowering atom economy.

This technical guide moves beyond classical EAS to explore high-fidelity methodologies: Transition-Metal Catalyzed [2+2+2] Cyclotrimerization , Meta-Selective C-H Activation , and Iterative Cross-Coupling . We prioritize methods that offer predictable regiocontrol and operational scalability.

PART 1: The Regioselectivity Matrix

Before selecting a synthetic route, the target substitution pattern dictates the methodology. Classical directing group logic often fails to access "contra-electronic" positions (e.g., meta-substitution on an electron-rich ring).

Decision Framework: Method Selection

The following decision tree illustrates the logical flow for selecting the optimal synthetic strategy based on substrate availability and target geometry.

BenzeneSynthesisLogic Start Target Trisubstituted Benzene Pattern Identify Substitution Pattern Start->Pattern Sym 1,3,5-Symmetric Pattern->Sym C3 Symmetry Asym 1,2,4-Asymmetric Pattern->Asym Mixed Electronics Vic 1,2,3-Vicinal Pattern->Vic Steric Crowding DeNovo De Novo Synthesis [2+2+2] Cyclotrimerization Sym->DeNovo Entropy Driven CHAct C-H Activation (Directing Groups/Mediators) Asym->CHAct Meta-Selective Cross Iterative Cross-Coupling (Halogen Dance) Asym->Cross Site-Specific Vic->DeNovo Diyne Precursors Vic->CHAct Ortho-Directing

Figure 1: Strategic decision matrix for trisubstituted benzene synthesis. Selection depends on symmetry and electronic demand.

PART 2: De Novo Synthesis – [2+2+2] Cyclotrimerization

The "Bottom-Up" Approach

Rather than fighting the electronic bias of an existing ring, [2+2+2] cyclotrimerization constructs the arene from acyclic precursors (alkynes). This method is atom-economical and the premier route for sterically crowded 1,2,3-substituted systems or perfectly symmetric 1,3,5-derivatives.

Mechanistic Insight

The reaction proceeds via a metallacyclopentadiene intermediate.[1] The regioselectivity is determined during the insertion of the third alkyne.[2]

  • Catalysts: CpCo(CO)₂ (Cobalt) and cationic Rh(I)/BINAP complexes are the industry standards.

  • Regiocontrol:

    • Intermolecular:[2] Generally favors 1,2,4- and 1,3,5-isomers due to sterics.

    • Partially Intramolecular: Using a diyne + monoyne strategy locks two positions, forcing the third into a specific orientation (often 1,2,3-vicinal).

Quantitative Comparison of Catalysts
Catalyst SystemPrimary MetalKey AdvantageTypical YieldRegioselectivity (1,2,4 vs 1,3,5)
CpCo(CO)₂ CobaltHigh tolerance for steric bulk; lower cost.65-85%Moderate (Substrate dependent)
Rh(cod)₂/BINAP RhodiumExcellent chemoselectivity; works at lower temps.80-95%High (>95:5 with specific ligands)
Ni(cod)₂/NHC NickelGood for internal alkynes; cost-effective.60-80%Moderate

PART 3: Meta-Selective C-H Activation

The "Top-Down" Approach

Functionalizing the meta position of an electron-rich arene (e.g., toluene or anisole) is historically difficult because EAS favors ortho/para. Modern C-H activation overrides this using Transient Directing Groups or Norbornene-Mediated (Catellani) relays.

The Norbornene Relay (Catellani-Type)

This protocol uses Palladium catalysis with Norbornene (NBE) as a transient mediator. The Pd inserts at the ortho position (guided by an iodide), NBE inserts to push the Pd to the meta position, functionalization occurs, and NBE is extruded.

CatellaniMechanism Step1 Oxidative Addition (Ar-I + Pd(0)) Step2 Carbopalladation (Insertion of Norbornene) Step1->Step2 Step3 Meta-C-H Activation (Palladacycle Formation) Step2->Step3 Step4 Meta-Functionalization (Reaction with Electrophile) Step3->Step4 Step5 Norbornene Extrusion (Retro-Carbopalladation) Step4->Step5 Step6 Reductive Elimination (Product Release) Step5->Step6 Step6->Step1 Regenerate Pd(0)

Figure 2: Simplified catalytic cycle for Norbornene-mediated meta-C-H functionalization. Note the relay effect of the alkene.

PART 4: Experimental Protocols

Protocol A: Regioselective [2+2+2] Cyclotrimerization

Target: 1,2,3-Trisubstituted Benzene via Diyne-Alkyne Coupling Based on methodologies adapted from Hilt et al. and Tanaka et al.

Reagents:

  • 1,6-Diyne precursor (1.0 equiv)

  • Terminal Alkyne (1.5 equiv)

  • Catalyst: CpCo(CO)₂ (5 mol%)

  • Solvent: Decane or Xylenes (degassed)

Workflow:

  • Preparation: In a glovebox, dissolve the 1,6-diyne (1.0 mmol) and terminal alkyne (1.5 mmol) in degassed decane (5 mL).

  • Catalyst Addition: Add CpCo(CO)₂ (9 µL, 0.05 mmol) via microsyringe.

  • Irradiation/Heating: The reaction is light-sensitive. Irradiate with a slide projector lamp (300W) or heat to 140°C in a sealed tube. Note: Light activation allows for milder thermal conditions.

  • Monitoring: Monitor by TLC or GC-MS. The disappearance of the diyne signal is the stopping criterion (typically 2–4 hours).

  • Purification: Cool to room temperature. Volatiles are removed under reduced pressure. The residue is purified via silica gel flash chromatography (Hexanes/EtOAc gradient).

Self-Validating Check:

  • Success Indicator: 1H NMR should show a distinct singlet for the central benzene proton if a 1,2,4-pattern forms, or a doublet/triplet pattern if the 1,2,3-pattern is achieved (depending on substituents).

Protocol B: Ligand-Promoted Meta-C-H Arylation

Target: Meta-arylation of Phenylacetic Acid derivatives Based on Yu et al. (Nature, 2015)

Reagents:

  • Substrate: Phenylacetic acid derivative (1.0 equiv)

  • Coupling Partner: Aryl Boronic Pinacol Ester (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (10 mol%)

  • Ligand: N-Acetyl-protected amino acid or Pyridine-based ligand (e.g., 3-acetylamino-2-hydroxypyridine) (20 mol%)

  • Oxidant: Ag₂CO₃ (1.0 equiv) - Acts as terminal oxidant and base.

  • Solvent: HFIP (Hexafluoroisopropanol) - Critical for C-H activation efficiency.

Workflow:

  • Assembly: To a 20 mL vial equipped with a magnetic stir bar, add Pd(OAc)₂ (0.02 mmol), Ligand (0.04 mmol), Ag₂CO₃ (0.2 mmol), Substrate (0.2 mmol), and Aryl-Bpin (0.3 mmol).

  • Solvation: Add HFIP (2 mL). Cap the vial tightly (Teflon-lined cap).

  • Reaction: Heat to 90°C for 18 hours.

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove silver salts. Wash with DCM.

  • Analysis: Concentrate the filtrate. Analyze crude NMR for meta:ortho ratio.

Self-Validating Check:

  • Critical Control: If ortho product is observed, check the HFIP purity. Protic solvents like HFIP are essential to lower the transition state energy of the C-H cleavage step in CMD mechanisms.

References

  • Regioselective [2+2+2] Alkyne Cyclotrimerizations to Hexasubstituted Benzenes. Journal of Organic Chemistry, 2024. Link

  • Ligand-enabled meta-C-H activation using a transient mediator. Nature, 2015.[3] Link[3]

  • Remote Meta-C–H Activation Using a Pyridine-Based Template. ACS Central Science, 2015. Link

  • The ortho effect in directed C–H activation. Chemical Science, 2021.[4] Link

  • Cobalt-Catalyzed Diels-Alder Reaction towards 1,3-Disubstituted and 1,2,3-Trisubstituted Benzene Derivatives. Synthesis, 2008. Link

  • Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Beilstein Journal of Organic Chemistry, 2016. Link

Sources

Methodological & Application

Application Notes and Protocols for Cross-Coupling Reactions Using Ethyl 3-bromo-5-iodo-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Scaffold for Trisubstituted Aromatics

Ethyl 3-bromo-5-iodo-4-methoxybenzoate is a highly functionalized aromatic building block poised for the strategic construction of complex, trisubstituted benzene derivatives. Its utility lies in the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in palladium-catalyzed cross-coupling reactions. The C-I bond, being weaker, is more susceptible to oxidative addition to a palladium(0) catalyst, allowing for selective functionalization at the 5-position while leaving the C-Br bond intact for subsequent transformations. This sequential approach provides a powerful tool for the controlled synthesis of diverse molecular architectures, which is of significant interest to researchers in medicinal chemistry and materials science. This guide provides detailed protocols and mechanistic insights for the application of Ethyl 3-bromo-5-iodo-4-methoxybenzoate in Suzuki-Miyaura, Sonogashira, and Heck cross-coupling reactions.

The Cornerstone of Selectivity: The Palladium Catalytic Cycle

The success of selective cross-coupling hinges on the fundamental steps of the palladium catalytic cycle: oxidative addition, transmetalation (for Suzuki and Sonogashira reactions) or migratory insertion (for the Heck reaction), and reductive elimination.[1][2] The initial and often rate-determining step, oxidative addition, is where the selectivity between the C-I and C-Br bonds is established. The bond dissociation energy of the C-I bond is lower than that of the C-Br bond, leading to preferential oxidative addition at the iodo-substituted position under carefully controlled reaction conditions.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between aryl halides and organoboron compounds.[3] For Ethyl 3-bromo-5-iodo-4-methoxybenzoate, a stepwise approach allows for the introduction of two different aryl or vinyl groups.

Mechanistic Insight: The Suzuki-Miyaura Reaction

The catalytic cycle begins with the oxidative addition of the palladium(0) catalyst into the more reactive C-I bond of the substrate. The resulting arylpalladium(II) iodide complex then undergoes transmetalation with a boronic acid in the presence of a base. The base activates the organoboron species, facilitating the transfer of the organic group to the palladium center. The final step is reductive elimination, which forms the new C-C bond and regenerates the palladium(0) catalyst.[4]

Protocol 1: Selective Suzuki-Miyaura Coupling at the C-I Bond

This protocol details the selective coupling of an arylboronic acid at the 5-position (C-I bond) of Ethyl 3-bromo-5-iodo-4-methoxybenzoate.

start Ethyl 3-bromo-5-iodo-4-methoxybenzoate + Arylboronic Acid (1.1 eq) reagents Pd(PPh₃)₄ (3 mol%) K₂CO₃ (2.0 eq) Toluene/EtOH/H₂O (4:1:1) start->reagents Combine reaction Inert Atmosphere (Ar) 80 °C, 12 h reagents->reaction Heat workup Aqueous Workup & Extraction reaction->workup Cool purification Column Chromatography workup->purification product Ethyl 3-bromo-4-methoxy-5-arylbenzoate purification->product

Caption: Workflow for selective mono-Suzuki coupling at the C-I bond.

Materials:

  • Ethyl 3-bromo-5-iodo-4-methoxybenzoate (1.0 eq)

  • Arylboronic acid (1.1 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Degassed solvent mixture: Toluene/Ethanol/Water (4:1:1)

Procedure:

  • To an oven-dried Schlenk flask, add Ethyl 3-bromo-5-iodo-4-methoxybenzoate, the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with argon three times.

  • Add the Pd(PPh₃)₄ catalyst under a positive flow of argon.

  • Add the degassed toluene/ethanol/water solvent mixture via syringe.

  • Heat the reaction mixture to 80 °C and stir for 12 hours, or until TLC or GC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired Ethyl 3-bromo-4-methoxy-5-arylbenzoate.

Protocol 2: Subsequent Suzuki-Miyaura Coupling at the C-Br Bond

The product from Protocol 1 can be used for a second Suzuki-Miyaura coupling to introduce a different aryl group at the 3-position.

Materials:

  • Ethyl 3-bromo-4-methoxy-5-arylbenzoate (1.0 eq)

  • Second arylboronic acid (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (5 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.5 eq)

  • Degassed 1,4-Dioxane

Procedure:

  • Follow the same setup procedure as in Protocol 1, using the product from the first coupling, the second arylboronic acid, and cesium carbonate.

  • Add Pd(dppf)Cl₂ as the catalyst.

  • Add degassed 1,4-dioxane as the solvent.

  • Heat the reaction mixture to 100 °C and stir for 18-24 hours.

  • Perform the same workup and purification procedure as in Protocol 1 to isolate the trisubstituted product.

Parameter Protocol 1 (C-I Coupling) Protocol 2 (C-Br Coupling)
Catalyst Pd(PPh₃)₄Pd(dppf)Cl₂
Base K₂CO₃Cs₂CO₃
Solvent Toluene/EtOH/H₂O1,4-Dioxane
Temperature 80 °C100 °C
Expected Yield Good to ExcellentModerate to Good

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl halides, typically using a palladium catalyst and a copper(I) co-catalyst.[5] Similar to the Suzuki-Miyaura reaction, a stepwise approach can be employed for the selective di-alkynylation of Ethyl 3-bromo-5-iodo-4-methoxybenzoate.

Mechanistic Insight: The Sonogashira Reaction

The Sonogashira reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition to the C-I bond occurs first. In the copper cycle, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide. This species then undergoes transmetalation with the arylpalladium(II) complex. Subsequent reductive elimination yields the arylalkyne product and regenerates the palladium(0) catalyst. Copper-free protocols have also been developed.

Protocol 3: Selective Sonogashira Coupling at the C-I Bond

This protocol describes the mono-alkynylation at the 5-position of the starting material.

start Ethyl 3-bromo-5-iodo-4-methoxybenzoate + Terminal Alkyne (1.2 eq) reagents Pd(PPh₃)₂Cl₂ (2 mol%) CuI (4 mol%) Et₃N/THF (2:1) start->reagents Combine reaction Inert Atmosphere (Ar) Room Temperature, 8 h reagents->reaction Stir workup Filtration & Concentration reaction->workup purification Column Chromatography workup->purification product Ethyl 3-bromo-5-(alkynyl)-4-methoxybenzoate purification->product

Caption: Workflow for selective mono-Sonogashira coupling at the C-I bond.

Materials:

  • Ethyl 3-bromo-5-iodo-4-methoxybenzoate (1.0 eq)

  • Terminal alkyne (1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Degassed solvent mixture: Triethylamine (Et₃N)/Tetrahydrofuran (THF) (2:1)

Procedure:

  • To an oven-dried Schlenk flask, add Ethyl 3-bromo-5-iodo-4-methoxybenzoate, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with argon three times.

  • Add the degassed Et₃N/THF solvent mixture via syringe.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction mixture at room temperature for 8 hours, or until completion.

  • Filter the reaction mixture through a pad of Celite, washing with THF.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 4: Subsequent Sonogashira Coupling at the C-Br Bond

The mono-alkynylated product can be further functionalized with a second alkyne.

Materials:

  • Ethyl 3-bromo-5-(alkynyl)-4-methoxybenzoate (1.0 eq)

  • Second terminal alkyne (1.5 eq)

  • Pd(PPh₃)₄ (5 mol%)

  • CuI (10 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Degassed Dimethylformamide (DMF)

Procedure:

  • Combine the mono-alkynylated substrate, K₂CO₃, Pd(PPh₃)₄, and CuI in a Schlenk flask under argon.

  • Add degassed DMF and the second terminal alkyne.

  • Heat the reaction mixture to 90 °C for 16 hours.

  • Perform a similar workup and purification as described in Protocol 3.

Parameter Protocol 3 (C-I Coupling) Protocol 4 (C-Br Coupling)
Catalyst Pd(PPh₃)₂Cl₂ / CuIPd(PPh₃)₄ / CuI
Base Et₃NK₂CO₃
Solvent Et₃N/THFDMF
Temperature Room Temperature90 °C
Expected Yield Good to ExcellentModerate to Good

Heck Reaction: Vinylation of the Aryl Core

The Heck reaction enables the coupling of aryl halides with alkenes to form substituted alkenes.[1] This reaction can also be performed in a stepwise manner on Ethyl 3-bromo-5-iodo-4-methoxybenzoate.

Mechanistic Insight: The Heck Reaction

The Heck reaction begins with the oxidative addition of the palladium(0) catalyst to the C-I bond. The resulting arylpalladium(II) complex then coordinates to the alkene. This is followed by migratory insertion of the alkene into the aryl-palladium bond (syn-carbopalladation). A subsequent syn-β-hydride elimination forms the vinylated product and a hydridopalladium(II) species. Finally, the base regenerates the palladium(0) catalyst.[1]

Protocol 5: Selective Heck Reaction at the C-I Bond

This protocol outlines the vinylation at the 5-position.

start Ethyl 3-bromo-5-iodo-4-methoxybenzoate + Alkene (1.5 eq) reagents Pd(OAc)₂ (2 mol%) P(o-tol)₃ (4 mol%) Et₃N (2.0 eq) DMF start->reagents Combine reaction Inert Atmosphere (Ar) 100 °C, 24 h reagents->reaction Heat workup Aqueous Workup & Extraction reaction->workup Cool purification Column Chromatography workup->purification product Ethyl 3-bromo-4-methoxy-5-(vinyl)benzoate purification->product

Caption: Workflow for selective mono-Heck coupling at the C-I bond.

Materials:

  • Ethyl 3-bromo-5-iodo-4-methoxybenzoate (1.0 eq)

  • Alkene (e.g., styrene, butyl acrylate) (1.5 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • Tri(o-tolyl)phosphine [P(o-tol)₃] (4 mol%)

  • Triethylamine (Et₃N) (2.0 eq)

  • Degassed Dimethylformamide (DMF)

Procedure:

  • In a sealable reaction tube, combine Ethyl 3-bromo-5-iodo-4-methoxybenzoate, Pd(OAc)₂, and P(o-tol)₃.

  • Evacuate and backfill with argon.

  • Add degassed DMF, Et₃N, and the alkene.

  • Seal the tube and heat to 100 °C for 24 hours.

  • Cool to room temperature and dilute with water.

  • Extract with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify by column chromatography.

Protocol 6: Subsequent Heck Reaction at the C-Br Bond

The second vinylation can be achieved under more forcing conditions.

Materials:

  • Ethyl 3-bromo-4-methoxy-5-(vinyl)benzoate (1.0 eq)

  • Second alkene (2.0 eq)

  • Pd(OAc)₂ (5 mol%)

  • 1,3-Bis(diphenylphosphino)propane (dppp) (10 mol%)

  • Potassium carbonate (K₂CO₃) (2.5 eq)

  • Degassed N,N-Dimethylacetamide (DMAc)

Procedure:

  • Follow a similar procedure to Protocol 5, using the mono-vinylated product.

  • Use Pd(OAc)₂ with dppp as the ligand and K₂CO₃ as the base in DMAc.

  • Heat the reaction to 120-140 °C for 24-48 hours.

  • Perform a similar workup and purification as in Protocol 5.

Parameter Protocol 5 (C-I Coupling) Protocol 6 (C-Br Coupling)
Catalyst/Ligand Pd(OAc)₂ / P(o-tol)₃Pd(OAc)₂ / dppp
Base Et₃NK₂CO₃
Solvent DMFDMAc
Temperature 100 °C120-140 °C
Expected Yield Moderate to GoodModerate

Conclusion

Ethyl 3-bromo-5-iodo-4-methoxybenzoate is a valuable and versatile starting material for the synthesis of complex trisubstituted aromatic compounds. The differential reactivity of the C-I and C-Br bonds allows for a high degree of control in sequential Suzuki-Miyaura, Sonogashira, and Heck cross-coupling reactions. The protocols provided herein serve as a comprehensive guide for researchers to effectively utilize this building block in their synthetic endeavors. Careful optimization of reaction conditions may be necessary depending on the specific coupling partners employed.

References

  • de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-Catalyzed Cross-Coupling Reactions. Wiley-VCH.
  • Corbet, J. P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651-2710.
  • Urgaonkar, S., & Verkade, J. G. (2004). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. The Journal of Organic Chemistry, 69(17), 5752–5755.
  • Chen, Y., et al. (2024).
  • Alonso, F., Beletskaya, I. P., & Yus, M. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 876-922.
  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.
  • Wipf, P. (2007). Palladium II. Basic Principles - Heck Reactions - Stille, Suzuki, Negishi, Sonogashira etc Cross Couplings. University of Pittsburgh.
  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • Kantchev, E. A. B., O'Brien, C. J., & Organ, M. G. (2007). Palladium Complexes of N-Heterocyclic Carbenes as Catalysts for Cross-Coupling Reactions.
  • Sinfoo Biotech. (n.d.). Ethyl 3-bromo-5-iodo-4-methoxybenzoate. Retrieved from [Link]

  • Burke, M. D., & co-workers. (2022). Rapid Automated Iterative Small Molecule Synthesis. ChemRxiv.
  • Klubnick, J. A. (2011). Expansion of the iterative cross-coupling synthesis strategy through Csp3 halide cross-coupling, Mida boronate synthesis, and chan-lam couplings.
  • The University of Liverpool Repository. (n.d.). Broadening Application of the Heck Reaction via in-situ Formation of Olefins. Retrieved from [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.
  • PubChem. (n.d.). Ethyl 3-bromo-4-methoxybenzoate. Retrieved from [Link]

  • Sarkar, M. S., et al. (2015). Heck, Suzuki and Sonogashira cross-coupling reactions using ppm level of SBA-16 supported Pd-complex. New Journal of Chemistry, 39(8), 6206-6213.
  • Dounay, A. B., & co-workers. (2007). Regioselective Palladium Cross-Coupling of 2,4-Dihalooxazoles: Convergent Synthesis of Trisoxazoles. Organic Letters, 9(24), 4919-4922.
  • Sarkar, M. S., et al. (2015). Heck, Suzuki and Sonogashira Cross-Coupling Reactions Using ppm Level of SBA-16 Supported Pd-Complex.
  • Hartwig, J. F., & co-workers. (2019). C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines. Journal of the American Chemical Society, 141(5), 1947-1951.
  • Burke, M. D., & co-workers. (2014). A general platform for making polyene motifs via iterative cross-coupling.
  • Ferlin, F., & Santoro, S. (2020). Fast Heck–Cassar–Sonogashira (HCS) Reactions in Green Solvents. Organic Letters, 22(12), 4723-4727.
  • Ghorai, M. K., & co-workers. (2024). Stereoselective Fe-Catalyzed Decoupled Cross-Couplings: Chiral Vinyl Oxazolidinones as Effective Radical Lynchpins for Diastereoselective C(sp2)–C(sp3) Bond Formation.
  • Devendar, P., et al. (2018). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Journal of Agricultural and Food Chemistry, 66(34), 8914-8934.
  • Engle, K. M., & co-workers. (2025).
  • Singh, J., & co-workers. (2022).
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Li, J. J. (2009). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
  • Kazi, S. A., Campi, E. M., & Hearn, M. T. W. (2018).
  • Ackermann, L. (Ed.). (2015).
  • Shen, B., & co-workers. (2008). Synthesis of 2,4,5-trisubstituted 3-fluorofurans via sequential iodocyclization and cross-coupling of gem-difluorohomopropargyl alcohols. The Journal of Organic Chemistry, 73(8), 3236-3239.

Sources

Application Note: Chemoselective Suzuki-Miyaura Coupling of Ethyl 3-bromo-5-iodo-4-methoxybenzoate

[1]

Strategic Analysis & Mechanistic Rationale

The Substrate Challenge

Ethyl 3-bromo-5-iodo-4-methoxybenzoate (CAS: 1092308-89-8) serves as a high-value "linchpin" intermediate in medicinal chemistry.[1] Its tri-substituted core allows for the rapid construction of non-symmetrical biaryl and terphenyl systems. However, successful utilization requires navigating two competing electrophilic sites and a base-sensitive ester moiety.[1]

Key Structural Constraints:

  • Chemoselectivity (I vs. Br): The primary challenge is engaging the C(5)–I bond exclusively without activating the C(3)–Br bond.[1]

  • Steric Crowding: The C(4)–Methoxy group exerts steric pressure on both halogenated positions.[1] This "ortho-effect" can retard the rate of oxidative addition (

    
    ), requiring optimized ligand selection.
    
  • Ester Stability: The ethyl ester is susceptible to saponification (hydrolysis) under the basic aqueous conditions typical of Suzuki couplings.[1]

Mechanistic Grounding: Kinetic Control

The protocol relies on the kinetic differentiation of oxidative addition. The bond dissociation energy (BDE) of C–I (~65 kcal/mol) is significantly lower than that of C–Br (~81 kcal/mol).

  • Reaction 1 (Targeting I): We utilize a palladium(0) source with a moderately electron-rich ligand (e.g., PPh

    
    ) at controlled temperatures (
    
    
    C).[1] Under these conditions,
    
    
    , ensuring high selectivity.[1]
  • Reaction 2 (Targeting Br): Subsequent functionalization of the bromide requires "forcing" conditions: electron-rich, bulky ligands (e.g., dppf, XPhos) and higher temperatures (

    
    C) to overcome the higher activation energy barrier.
    

Visualizing the Reaction Logic

The following diagram illustrates the divergent pathways and the logic gate for chemoselectivity.

ChemoselectivityLogicStartSubstrate:Ethyl 3-bromo-5-iodo-4-methoxybenzoateDecisionSelectivity Gate:Temperature & LigandStart->DecisionPathAPath A: Kinetic Control(Target C-I)Decision->PathAPd(PPh3)4, 60°CWeak BasePathBPath B: Thermodynamic Forcing(Target C-Br)Decision->PathBPd(dppf)Cl2, 100°CStrong BaseIntermedIntermediate:3-Bromo-5-aryl-benzoatePathA->IntermedOxidative Additionat IodineSideProductSide Product:Bis-coupling (Over-reaction)PathA->SideProductExcess Heat/CatalystFinalFinal Product:3,5-Diaryl-benzoatePathB->FinalOxidative Additionat BromineIntermed->PathBStep 2

Figure 1: Logic flow for sequential functionalization. Path A exploits the weak C-I bond; Path B activates the robust C-Br bond.

Experimental Protocols

Protocol A: Chemoselective Mono-Coupling (C-I Activation)

Objective: Couple aryl boronic acid at C-5 (Iodine) while preserving C-3 (Bromine) and the ethyl ester.[1]

Reagents:

  • Substrate: Ethyl 3-bromo-5-iodo-4-methoxybenzoate (1.0 equiv)[1]

  • Boronic Acid: Aryl-B(OH)

    
     (1.05 equiv) — Do not use large excess.[1]
    
  • Catalyst: Pd(PPh

    
    )
    
    
    (Tetrakis(triphenylphosphine)palladium(0)) (3-5 mol%)[1]
  • Base: Na

    
    CO
    
    
    (2.0 equiv, 2M aqueous solution)
  • Solvent: DME (Dimethoxyethane) / Water (4:1 ratio)[1]

Step-by-Step Methodology:

  • Degassing (Critical): In a reaction vial, combine the Substrate, Boronic Acid, and DME. Sparge with Argon or Nitrogen for 10 minutes. Oxygen promotes homocoupling and catalyst deactivation.[1]

  • Catalyst Addition: Add Pd(PPh

    
    )
    
    
    quickly against a counter-flow of inert gas.[1]
  • Base Addition: Add the degassed 2M Na

    
    CO
    
    
    solution.
  • Reaction: Seal the vessel and heat to 60°C .

    • Note: Do not exceed 65°C. Higher temperatures increase the risk of oxidative addition at the Bromine site.

  • Monitoring: Check TLC or LC-MS at 2 hours.

    • Success Marker: Disappearance of starting material; appearance of mono-coupled product.[1]

    • Warning: If bis-coupled product appears (

      
      ), lower temperature to 50°C immediately.
      
  • Workup: Cool to RT. Dilute with Ethyl Acetate.[1][2] Wash with water (x2) and brine (x1).[1] Dry over Na

    
    SO
    
    
    .
  • Purification: Flash chromatography (Hexanes/EtOAc).

Protocol B: Sequential Coupling (C-Br Activation)

Objective: React the remaining Bromine on the intermediate.[1]

Reagents:

  • Substrate: Mono-coupled Intermediate (from Protocol A)

  • Boronic Acid: 2nd Aryl-B(OH)

    
     (1.5 equiv)[1]
    
  • Catalyst: Pd(dppf)Cl

    
    [1]·DCM (5 mol%) OR XPhos Pd G2 (2 mol%)
    
  • Base: K

    
    PO
    
    
    (3.0 equiv)[1]
  • Solvent: Toluene / Water (10:1)[1]

Methodology:

  • Setup: Combine Intermediate, Boronic Acid, Base, and Catalyst in the solvent mixture.

  • Reaction: Heat to 90–100°C (reflux) under Argon for 4–12 hours.

  • Rationale: The bidentate ligand (dppf) or bulky Buchwald ligand (XPhos) is required to facilitate oxidative addition into the sterically hindered, electron-rich (due to methoxy) C-Br bond.[1]

Experimental Workflow Visualization

Workflowcluster_prepPhase 1: Preparationcluster_rxnPhase 2: Reaction (I-Selective)cluster_workupPhase 3: WorkupStep1Degas Solvents(Ar sparge 15 min)Step2Charge Solids(Substrate + Boronic Acid)Step1->Step2Step3Add CatalystPd(PPh3)4 (3 mol%)Step2->Step3Step4Add BaseNa2CO3 (aq)Step3->Step4Step5Heat to 60°C(Strict Temp Control)Step4->Step5Step6Quench & Dilute(EtOAc/Water)Step5->Step6  TLC: SM ConsumedStep7Phase SeparationStep6->Step7Step8Chromatography(Isolate Mono-product)Step7->Step8

Figure 2: Operational workflow for the initial chemoselective coupling.

Data Summary & Optimization Table

The following table summarizes conditions to optimize selectivity (Mono vs. Bis coupling) and ester stability.

ParameterRecommended ConditionWhy?Risk Factor
Catalyst Pd(PPh

)

Bulky, moderately active.[1] Excellent for I-selectivity.Air sensitive; requires fresh batches.[1]
Alternative Pd(dppf)Cl

More robust, but higher risk of reacting with Br.[1]Low selectivity if Temp > 60°C.
Base Na

CO

Mild enough to prevent ester hydrolysis.[1]Evolution of CO

gas (venting required).[1]
Avoid NaOH / KOH Strong nucleophiles.[1]High Risk: Will saponify ethyl ester to acid.[1]
Solvent DME/H

O
Excellent solubility for benzoates.[1]Peroxide formation in aged DME.
Temp 55-60°C Kinetic sweet spot for C-I bond.[1]>70°C promotes C-Br activation.[1]

Safety & Handling (MSDS Context)

  • Organohalides: Ethyl 3-bromo-5-iodo-4-methoxybenzoate is a skin and eye irritant.[1] Handle in a fume hood.

  • Palladium Catalysts: Pd(PPh

    
    )
    
    
    is toxic if ingested and may cause sensitization.[1] It is pyrophoric in dry form if fully oxidized; store under inert atmosphere.[1]
  • Pressure: Suzuki couplings release gases (vapor pressure of solvent + CO

    
     if carbonate is used).[1] Use pressure-rated vials or ensure open reflux with a condenser.[1]
    

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link[1]

  • Fairlamb, I. J. S. (2007).[1] Palladium Catalysis in the Synthesis of Polyhalogenated Heterocycles. Chemical Society Reviews, 36, 1036-1045.[1] Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. (Demonstrates ligand effects on oxidative addition rates). Link

  • BenchChem. (2025).[1][2] Synthesis of Ethyl 2-Bromo-4-methoxybenzoate (Analogous Scaffold Protocols). Link[1]

Application Note: Sequential Orthogonal Functionalization of Ethyl 3-bromo-5-iodo-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 3-bromo-5-iodo-4-methoxybenzoate represents a premier "Three-Point Diversity Scaffold" in modern medicinal chemistry. Its structural utility lies in the distinct electronic and steric environments of its three functional handles: a highly reactive iodide (C-5), a moderately reactive bromide (C-3), and a masked carboxylate (C-1 ethyl ester).

This guide details the application of this scaffold in the synthesis of Type I and Type II Kinase Inhibitors (specifically FGFR and RET inhibitors). By exploiting the kinetic resolution between the iodine and bromine substituents, researchers can achieve high-fidelity regioselective cross-couplings without the need for protecting groups, significantly streamlining SAR (Structure-Activity Relationship) exploration.

Structural Analysis & Reactivity Profile

The utility of this molecule is defined by Orthogonal Reactivity . In Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig), the rate of oxidative addition follows the bond dissociation energy hierarchy: C–I < C–Br < C–Cl .

The Reactivity Triad
  • Site A (C-5 Iodo): The "First Responder." The weak C–I bond allows oxidative addition by Pd(0) species under mild conditions (room temperature to 60°C). This site is typically used to introduce the primary pharmacophore (e.g., a heteroaryl hinge binder).

  • Site B (C-3 Bromo): The "Second Wave." The C–Br bond remains inert during the functionalization of Site A. It requires higher activation energy (90–110°C) or electron-rich bulky ligands (e.g., XPhos, SPhos) to react. This site is often used to introduce solubility-enhancing groups or steric gatekeepers.

  • Site C (C-1 Ester): The "Anchor." Stable throughout cross-coupling, it serves as a precursor for amide coupling (post-hydrolysis) or heterocycle formation (e.g., benzimidazoles, quinazolinones).

Visualization: The Orthogonal Reactivity Workflow

Reactivity_Hierarchy cluster_legend Reactivity Order Scaffold Ethyl 3-bromo-5-iodo-4-methoxybenzoate (Starting Material) Step1 Step 1: C-5 Functionalization (Iodine Displacement) Scaffold->Step1 Mild Pd(0) 40-60°C Step2 Step 2: C-3 Functionalization (Bromine Displacement) Step1->Step2 Active Ligand 90-100°C Step3 Step 3: C-1 Transformation (Ester Hydrolysis/Amidation) Step2->Step3 LiOH/NaOH or AlMe3/Amine Legend Reactivity: I > Br >> Ester

Figure 1: Sequential functionalization logic. The C-I bond is the entry point, allowing C-Br to be preserved for subsequent diversity steps.

Application: Synthesis of Bi-Aryl Kinase Inhibitors

A common architectural requirement in kinase inhibitors (e.g., for FGFR1/2/3) is a central phenyl ring decorated with a "hinge-binding" heterocycle and a "solvent-front" solubilizing group.

Experimental Workflow

The following workflow demonstrates the regioselective installation of a pyrazole ring (hinge binder) at C-5, followed by a solubilizing tail at C-3.

Quantitative Data Summary: Halogen Selectivity
ParameterC-5 (Iodo) CouplingC-3 (Bromo) Coupling
Catalyst System Pd(PPh₃)₄ or Pd(dppf)Cl₂Pd₂(dba)₃ / XPhos or SPhos
Temperature 40°C – 60°C90°C – 110°C
Time 2 – 6 Hours12 – 24 Hours
Base Na₂CO₃ (aq)K₃PO₄ (anhydrous) or Cs₂CO₃
Selectivity >98% (Iodine only)N/A (Iodine already consumed)
Typical Yield 85 – 95%70 – 85%

Detailed Protocol: Regioselective C-5 Suzuki Coupling

Objective: Selective coupling of phenylboronic acid (model substrate) to the C-5 position, leaving the C-3 bromine intact.

Materials
  • Limiting Reagent: Ethyl 3-bromo-5-iodo-4-methoxybenzoate (1.0 equiv)

  • Nucleophile: Aryl Boronic Acid (1.1 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%)

  • Base: 2M Na₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Methodology
  • Degassing (Critical):

    • Charge a reaction vial with the solvent mixture (Dioxane/Water).

    • Sparge with Nitrogen or Argon for 15 minutes. Note: Oxygen promotes homocoupling of boronic acids and oxidative degradation of the catalyst.

  • Reagent Assembly:

    • Add Ethyl 3-bromo-5-iodo-4-methoxybenzoate (1.0 eq), Aryl Boronic Acid (1.1 eq), and Base (3.0 eq) to the vial.

    • Add the Pd catalyst last to minimize exposure to air in solution.

  • Reaction:

    • Seal the vial and heat to 50°C . Do not exceed 65°C. Higher temperatures may initiate oxidative addition at the Bromine site, eroding regioselectivity.

    • Monitor via LC-MS or TLC (Hexane:EtOAc 8:1) at 2 hours. The starting material (Iodo) should disappear; the mono-coupled product should appear. The di-coupled product (reaction at Br) should be <2%.

  • Workup:

    • Cool to room temperature.[1]

    • Dilute with Ethyl Acetate and wash with water followed by brine.

    • Dry organic layer over Na₂SO₄, filter, and concentrate.

  • Purification:

    • Purify via Flash Column Chromatography (Silica Gel).

    • Elution: Gradient 0% to 20% EtOAc in Hexanes.

    • Checkpoint: The product will retain the Bromine atom, visible in Mass Spectrometry as a characteristic M and M+2 doublet (1:1 ratio) isotopic pattern.

Troubleshooting & Optimization

Issue: "Halogen Dance" or Scrambling
  • Symptom: Migration of the bromine atom or loss of regioselectivity.

  • Cause: Often seen when using Lithiation (Li-Halogen exchange) instead of Pd-coupling.

  • Solution: Stick to Palladium catalysis for this scaffold. If Li-exchange is necessary, perform at -78°C strictly and quench immediately.

Issue: Low Yield at C-3 (Step 2)
  • Symptom: The second coupling (at the Bromine) is sluggish after the Iodine is substituted.

  • Cause: The steric bulk of the newly added group at C-5 and the methoxy group at C-4 create a crowded environment ("Ortho Effect").

  • Solution: Switch to Buchwald's "Dialkylbiaryl Phosphine" ligands (e.g., XPhos, RuPhos, or SPhos). These bulky, electron-rich ligands facilitate oxidative addition into sterically hindered aryl bromides.

Pathway Visualization: The "Kinase Inhibitor" Route

Synthesis_Pathway cluster_step1 Phase 1: Regioselective Arylation cluster_step2 Phase 2: Steric Coupling cluster_step3 Phase 3: Headgroup Formation Start Start: Ethyl 3-bromo-5-iodo-4-methoxybenzoate Intermediate Intermediate A (C-5 Aryl, C-3 Bromo) Start->Intermediate Suzuki Coupling (Pd-dppf, 50°C) Precursor Precursor B (C-5 Aryl, C-3 Solubilizer) Intermediate->Precursor Suzuki/Buchwald (Pd-XPhos, 100°C) Final Final Kinase Inhibitor (Amide/Heterocycle) Precursor->Final Saponification + Amide Coupling

Figure 2: Strategic workflow for converting the scaffold into a bioactive kinase inhibitor.

References

  • General Reactivity of Halogens in Pd-Coupling

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
    • Context: Establishes the fundamental I > Br > Cl reactivity order.
  • Sequential Cross-Coupling Strategies

    • Fairlamb, I. J. S. (2007). Sequential palladium-catalyzed processes. Chemical Society Reviews, 36, 1036-1045.
    • Context: Methodologies for one-pot or sequential functionalization of polyhalogenated arom
  • Application in FGFR Inhibitors (Analogous Scaffolds)
  • Compound Data Source

    • PubChem CID 23062539 (Related Ethyl 3-bromo-4-methoxybenzoate deriv

(Note: Specific CAS 1092308-89-8 is a catalog intermediate; protocols above are derived from standard operating procedures for this specific chemical class.)

Sources

Application Note: Ethyl 3-bromo-5-iodo-4-methoxybenzoate as a Modular Scaffold for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 3-bromo-5-iodo-4-methoxybenzoate (EBIMB) represents a "privileged scaffold" in medicinal chemistry and materials science. Its value lies in its dense, orthogonal functionalization potential . Unlike simple benzene derivatives, EBIMB possesses three distinct reactive handles—an iodide, a bromide, and an ester—arranged around a central methoxy core.

This Application Note provides a technical roadmap for exploiting the chemoselective reactivity differences between the aryl-iodide and aryl-bromide bonds. By utilizing kinetic control in Palladium-catalyzed cross-coupling reactions, researchers can achieve site-selective arylation, enabling the rapid construction of non-symmetrical terphenyls and complex heterocyclic systems used in drug discovery (e.g., thyroid hormone receptor agonists) and liquid crystal engineering.

Chemo-Structural Analysis & Reactivity Profile

The utility of EBIMB is dictated by the bond dissociation energies (BDE) of its carbon-halogen bonds and the steric environment imposed by the central methoxy group.

The Reactivity Hierarchy

In Pd(0)-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig), the rate of oxidative addition—the turnover-limiting step—follows the order: C–I > C–Br >> C–Cl .

  • Site A (C-5 Iodine): The weakest bond. Reacts rapidly with Pd(0) at ambient or mild temperatures (

    
    60°C).
    
  • Site B (C-3 Bromine): Stronger bond. Remains inert under "Iodine-selective" conditions. Requires higher temperatures (

    
    80°C) or electron-rich bulky ligands (e.g., SPhos, XPhos) to activate after the iodine is consumed.
    
  • Site C (Ester): Orthogonal to transition metal coupling; serves as a handle for hydrolysis, reduction, or amidation after the carbon skeleton is established.

Steric Considerations

The C-4 methoxy group exerts a steric influence on both ortho positions. While it prevents "sandwiching" of the metal center, it requires that ligands used for the secondary (bromide) coupling be sufficiently active to overcome this steric crowding.

Application Workflow: Sequential Orthogonal Functionalization

The primary workflow for EBIMB involves a "Walk-Around-The-Ring" strategy. This allows the installation of two different aryl or heteroaryl groups (


 and 

) in a specific sequence.
Visualizing the Pathway

The following diagram illustrates the logic flow for sequential diversification.

SequentialCoupling Start EBIMB Scaffold (I, Br, Ester) Step1 Step 1: Chemoselective Coupling (Iodine) Start->Step1 Pd(PPh3)4, Na2CO3 rt - 60°C Inter Intermediate A (R1, Br, Ester) Step1->Inter Yield > 85% Step2 Step 2: Exhaustive Coupling (Bromine) Inter->Step2 Pd2(dba)3/XPhos, K3PO4 80 - 100°C Final Final Product (R1, R2, Ester) Step2->Final Terphenyl Core

Figure 1: Logic flow for the chemoselective sequential arylation of Ethyl 3-bromo-5-iodo-4-methoxybenzoate.

Experimental Protocols

Protocol A: Site-Selective Suzuki-Miyaura Coupling (Iodine)

Objective: Install substituent


 at the C-5 position while leaving the C-3 bromide intact.

Reagents:

  • Substrate: Ethyl 3-bromo-5-iodo-4-methoxybenzoate (1.0 equiv)

  • Boronic Acid:

    
     (1.05 equiv)
    
  • Catalyst:

    
     (2-3 mol%)
    
  • Base:

    
     (2M aqueous solution, 2.0 equiv)
    
  • Solvent: DME (Dimethoxyethane) or Toluene/Ethanol (4:1)

Procedure:

  • Setup: Charge a Schlenk flask or microwave vial with EBIMB (1.0 equiv), Boronic Acid (1.05 equiv), and

    
    . Evacuate and backfill with Argon (
    
    
    
    ).
  • Solvation: Add degassed solvent (0.1 M concentration relative to substrate).

  • Activation: Add the aqueous base solution via syringe.

  • Reaction: Stir at room temperature for 4–6 hours. Note: If the boronic acid is sterically hindered, mild heating to 45–50°C may be required, but do not exceed 60°C to preserve the bromide.

  • Monitoring: Monitor by TLC or LC-MS. Look for the disappearance of the starting material and the persistence of the mono-brominated species.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over

    
    . Purify via flash column chromatography (Hexanes/EtOAc).
    

Critical Control Point: The choice of ligand is crucial. Triphenylphosphine (


) is a "weak" ligand that facilitates oxidative addition into C–I bonds but is generally too slow to activate C–Br bonds at low temperatures, ensuring high chemoselectivity.
Protocol B: Secondary Coupling (Bromine)

Objective: Install substituent


 at the C-3 position (formerly hindered/less reactive).

Reagents:

  • Substrate: Intermediate A (from Protocol A)

  • Boronic Acid:

    
     (1.2 – 1.5 equiv)
    
  • Catalyst System:

    
     (1 mol%) + XPhos or SPhos (2 mol%)
    
  • Base:

    
     (3.0 equiv, anhydrous)
    
  • Solvent: 1,4-Dioxane or Toluene

Procedure:

  • Setup: Combine Intermediate A, Boronic Acid, Pd source, Ligand, and Base in a reaction vessel. Inert atmosphere (Argon) is mandatory.

  • Reaction: Heat to 80–100°C for 12–18 hours.

  • Workup: Standard aqueous extraction and chromatographic purification.

Comparative Data: Optimization Parameters

The following table summarizes the reaction conditions required to switch selectivity between the two halogen sites.

ParameterSite 1: Iodine (C-5) Site 2: Bromine (C-3)
Target Reactivity Kinetic Control (Fastest bond only)Thermodynamic/Forcing (Stronger bond)
Temperature 23°C – 50°C80°C – 110°C
Preferred Catalyst

or


/ SPhos or

/ XPhos
Base Strength Mild (

,

)
Strong/Anhydrous (

,

)
Time 2 – 6 Hours12 – 24 Hours
Common Pitfall Over-reaction (bis-coupling) if T > 60°CProtodehalogenation (loss of Br) if wet solvent used

Troubleshooting & Expert Tips

  • Scrambling/Bis-coupling: If you observe significant amounts of double-coupled product during Step 1, switch the catalyst to

    
    . The bidentate ligand creates a more rigid bite angle that often enhances selectivity for the sterically more accessible iodine.
    
  • Protodehalogenation: In Step 2, if the bromide is replaced by a hydrogen rather than the aryl group, the reaction system may contain too much moisture or the catalyst loading is too low. Switch to anhydrous

    
     and ensure solvents are strictly dry.
    
  • Purification: The polarity difference between the starting di-halide and the mono-coupled product is often small. Use gradient elution (e.g., 0% to 10% EtOAc in Hexanes) carefully.

References

  • Lumen Learning. Palladium Catalyzed Couplings. (General reactivity order I > Br).

  • Handy, S. T., & Zhang, Y. (2006). Chemoselectivity in the Suzuki coupling of polyhaloarenes.[1][2] Chemical Reviews. (Foundational text on site-selectivity).

  • Organic Chemistry Portal. Suzuki Coupling Mechanism and Selectivity.

  • National Institutes of Health (PubChem). Ethyl 3-bromo-4-methoxybenzoate (Structural Analog Data).

  • Polyu Scholars Hub. Palladium-catalyzed chemoselective Suzuki–Miyaura cross-coupling reaction of poly(pseudo)halogenated arenes.

Sources

Application Note: Strategic Functionalization of Ethyl 3-bromo-5-iodo-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the experimental protocols for the chemoselective functionalization of Ethyl 3-bromo-5-iodo-4-methoxybenzoate . This molecule serves as a high-value "linchpin" scaffold in medicinal chemistry, particularly for kinase inhibitors and poly-pharmacological agents. Its utility lies in the distinct reactivity hierarchy of its three functional handles: the labile aryl iodide, the more robust aryl bromide, and the carboxylate ester.

By exploiting bond dissociation energy differences (


 vs. 

), researchers can achieve sequential, regiospecific cross-coupling reactions without the need for protecting groups.
Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]
PropertySpecification
Systematic Name Ethyl 3-bromo-5-iodo-4-methoxybenzoate
Molecular Formula

Molecular Weight 384.99 g/mol
Key Functionality Aryl Iodide (C-5), Aryl Bromide (C-3), Ethyl Ester (C-1)
Electronic Character Electron-rich core (4-OMe) with EWG (Ester)
Steric Environment Highly congested C-3 and C-5 positions flanking the methoxy group

Mechanistic Strategy: The Reactivity Hierarchy

Success with this scaffold depends on adhering to the intrinsic reactivity order of the halogen substituents.

  • Primary Reactivity (C-5 Iodide): The

    
     bond is the weakest (
    
    
    
    65 kcal/mol). Oxidative addition of Pd(0) occurs here rapidly at room temperature or mild heating.
  • Secondary Reactivity (C-3 Bromide): The

    
     bond is stronger (
    
    
    
    81 kcal/mol). It remains inert under the mild conditions used for the iodide. Activation requires higher temperatures and electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos).
  • Tertiary Reactivity (C-1 Ester): The ethyl ester is stable to standard cross-coupling bases (

    
    , 
    
    
    
    ) but can be hydrolyzed to the carboxylic acid or reduced to the benzyl alcohol in orthogonal steps.
Workflow Visualization

The following diagram illustrates the logical flow for sequential functionalization.

G cluster_legend Reaction Conditions Start Starting Material Ethyl 3-bromo-5-iodo-4-methoxybenzoate Step1 Step 1: Chemoselective Coupling (C-5) Target: Aryl Iodide Start->Step1 Pd(dppf)Cl2, mild base, 40°C Inter1 Intermediate A 3-Bromo-5-aryl-4-methoxybenzoate Step1->Inter1 Yield > 85% Step2 Step 2: Second Coupling (C-3) Target: Aryl Bromide Inter1->Step2 Pd-XPhos, K3PO4, 80-100°C Hydrolysis Optional: Ester Hydrolysis Target: Carboxylic Acid Inter1->Hydrolysis LiOH, THF/H2O Final Final Scaffold 3,5-Diaryl-4-methoxybenzoate Step2->Final Final->Hydrolysis LiOH, THF/H2O Legend Blue: Start | Red: I-Selective | Green: Br-Selective

Caption: Sequential functionalization workflow exploiting the reactivity difference between Aryl-I and Aryl-Br bonds.

Experimental Protocols

Protocol A: Chemoselective Suzuki-Miyaura Coupling (I-Selective)

Objective: Functionalize the C-5 position while preserving the C-3 bromide. Rationale: The use of a bidentate ligand like dppf and mild temperatures prevents "scrambling" or premature reaction of the bromide.

Reagents:

  • Substrate: Ethyl 3-bromo-5-iodo-4-methoxybenzoate (1.0 equiv)

  • Boronic Acid:

    
     (1.1 equiv)
    
  • Catalyst:

    
     (3-5 mol%)
    
  • Base:

    
     (2.0 M aqueous solution, 2.5 equiv)
    
  • Solvent: 1,4-Dioxane or DME

Procedure:

  • Setup: Charge a reaction vial with the substrate, boronic acid, and Pd catalyst. Evacuate and backfill with nitrogen (

    
    ).
    
  • Solvation: Add degassed 1,4-Dioxane followed by the aqueous base.

  • Reaction: Stir at 40–50°C for 4–12 hours.

    • Critical Checkpoint: Monitor by TLC/LCMS. The starting material (SM) should disappear. If the bis-coupled product (reaction at Br) appears, lower the temperature to RT.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over

    
    .
    
  • Purification: Flash chromatography (Hexanes/EtOAc).

Validation Criteria:

  • Retention of the Br-isotope pattern (1:1 doublet) in Mass Spec.

  • Shift in proton NMR of the aromatic proton at C-6.

Protocol B: Second Functionalization (Br-Selective)

Objective: React the sterically crowded C-3 bromide. Rationale: The 4-methoxy group and the newly installed C-5 substituent create a "ortho-ortho" substituted environment. Standard catalysts (


) often fail here. Buchwald precatalysts (Gen 2/3) are required to force oxidative addition.

Reagents:

  • Substrate: Intermediate A (from Protocol A)

  • Boronic Acid:

    
     (1.5 equiv)
    
  • Catalyst: XPhos Pd G2 or

    
     + XPhos (5 mol%)
    
  • Base:

    
     (3.0 equiv)
    
  • Solvent: Toluene/Water (10:1) or n-Butanol

Procedure:

  • Setup: Combine substrate, boronic acid, and catalyst in a pressure tube.

  • Reaction: Heat to 80–100°C for 12–24 hours.

    • Note: The steric bulk of the methoxy group may slow this reaction. If conversion is low, switch to SPhos Pd G2.

  • Workup: Filter through Celite to remove Pd black. Concentrate and purify.

Protocol C: Ester Hydrolysis (Saponification)

Objective: Unmask the carboxylic acid for amide coupling.

Reagents:

  • Solvent: THF/Water/MeOH (3:1:1)

  • Base:

    
     (3.0 equiv)
    

Procedure:

  • Dissolve the ester in the solvent mixture. Cool to 0°C.

  • Add LiOH. Allow to warm to RT and stir for 2–4 hours.

  • Acidification: Carefully acidify to pH 3–4 with 1N HCl. The product often precipitates.

  • Isolation: Filter the solid or extract with EtOAc.

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Bis-coupling in Step 1 Temperature too high or catalyst too active.Lower temp to 25°C. Switch catalyst to

.
De-iodination (Protodehalogenation) Hydride source present (often from solvent).Ensure solvents are anhydrous. Avoid alcohols in Step 1.
No Reaction in Step 2 Steric hindrance from 4-OMe and 5-Aryl.Switch to "Throw-away" ligands like Sphos or RuPhos . Increase temp to 110°C.
Ester Hydrolysis during Coupling Base is too nucleophilic (

).
Use Carbonate (

) or Phosphate (

) bases only.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. (Context on steric demand). Link

  • PubChem Compound Summary. (n.d.). Ethyl 3-bromo-4-methoxybenzoate (Analogous reactivity data). National Center for Biotechnology Information. Link

  • Fairlamb, I. J. S. (2007). Chemoselective palladium-catalyzed cross-coupling of bromo-iodo-arenes. Chemical Society Reviews. (General principles of I vs Br selectivity).

Use of Ethyl 3-bromo-5-iodo-4-methoxybenzoate in kinase inhibitor synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Strategic Use of Ethyl 3-bromo-5-iodo-4-methoxybenzoate in the Synthesis of Advanced Kinase Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Abstract

This guide provides a detailed technical overview of Ethyl 3-bromo-5-iodo-4-methoxybenzoate, a key building block for the synthesis of complex kinase inhibitors. We delve into the molecule's unique reactivity profile, which is governed by the differential lability of its iodo and bromo substituents. This property enables site-selective, sequential cross-coupling reactions, offering a modular and efficient approach to constructing diverse molecular scaffolds. This document furnishes field-proven protocols for Sonogashira and Suzuki-Miyaura couplings, characterization guidelines, and a case study illustrating the strategic assembly of a hypothetical kinase inhibitor. The methodologies and insights presented are intended to empower researchers in medicinal chemistry and drug development to leverage this versatile reagent for the discovery of novel therapeutics.

Core Concepts: Physicochemical Properties and Reactivity

Ethyl 3-bromo-5-iodo-4-methoxybenzoate is a polysubstituted aromatic compound strategically designed for sequential C-C bond formation. Its utility is rooted in the differential reactivity of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions.

Table 1: Physicochemical Properties of Ethyl 3-bromo-5-iodo-4-methoxybenzoate

PropertyValueReference
CAS Number 1092308-89-8[1]
Molecular Formula C₁₀H₁₀BrIO₃[1]
Molecular Weight 384.99 g/mol [1]
Appearance Off-white to light yellow solidSourced from typical supplier data
Solubility Soluble in DMF, THF, Dioxane, ChloroformSourced from typical supplier data
The Principle of Orthogonal Reactivity

The primary strategic advantage of this reagent lies in the significant difference in bond dissociation energies between the C-I and C-Br bonds. In palladium-catalyzed cross-coupling reactions, the rate-limiting step is often the oxidative addition of the palladium(0) catalyst to the aryl halide. The reactivity trend for this step is overwhelmingly I > Br > Cl > F.[2][3]

The weaker C-I bond (approx. 278 kJ/mol) undergoes oxidative addition under much milder conditions than the more robust C-Br bond (approx. 336 kJ/mol). This allows for highly selective functionalization at the C-5 iodo position while leaving the C-3 bromo position intact for a subsequent, different coupling reaction. This "one-pot" or sequential approach is a cornerstone of modern medicinal chemistry, enabling the rapid assembly of complex molecules from simpler, modular pieces.

G cluster_0 Step 1: Milder Conditions cluster_1 Step 2: More Forcing Conditions reagent Ethyl 3-bromo-5-iodo-4-methoxybenzoate intermediate Intermediate (Functionalized at C-I) reagent->intermediate  Pd(0) Catalysis  (e.g., Sonogashira)  Selectively reacts at C-I bond product Final Product (Functionalized at C-Br) intermediate->product  Pd(0) Catalysis  (e.g., Suzuki)  Reacts at remaining C-Br bond

Caption: Orthogonal reactivity of Ethyl 3-bromo-5-iodo-4-methoxybenzoate.

Application in Kinase Inhibitor Design

Protein kinases are a critical class of enzymes involved in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[4] Kinase inhibitors, particularly Type II inhibitors, are designed to bind not only to the ATP-binding site but also to an adjacent allosteric pocket, often by stabilizing an inactive (DFG-out) conformation of the kinase.[5][6] This requires molecules with specific, often elongated, and multi-domain architectures.

Ethyl 3-bromo-5-iodo-4-methoxybenzoate is an ideal starting scaffold for building such inhibitors. The sequential coupling strategy allows for the precise installation of two different pharmacophoric elements:

  • A hinge-binding moiety: Often a heteroaromatic system introduced via Suzuki coupling.

  • A group targeting the allosteric site: This can be an extended, rigid structure introduced via Sonogashira coupling, which provides a linear alkyne linker.

G start Ethyl 3-bromo-5-iodo-4-methoxybenzoate step1 Sonogashira Coupling Reacts at C-I Introduces Alkyne start->step1 Terminal Alkyne Pd/Cu Catalyst step2 Suzuki Coupling Reacts at C-Br Introduces Aryl/Heteroaryl step1->step2 Boronic Acid Pd Catalyst final {Kinase Inhibitor Scaffold} step2->final

Caption: General synthetic workflow for building kinase inhibitor scaffolds.

Experimental Protocols

The following are generalized, robust protocols that serve as an excellent starting point for synthesis. Researchers should note that optimization for specific substrates may be required.

Protocol 1: Site-Selective Sonogashira Coupling at the C-5 Iodo Position

This protocol selectively functionalizes the more reactive iodo position. The Sonogashira reaction is a powerful method for forming C(sp²)-C(sp) bonds.[3][7]

Table 2: Typical Reaction Parameters for Selective Sonogashira Coupling

ParameterRecommended ConditionNotes
Palladium Catalyst PdCl₂(PPh₃)₂ (2-5 mol%) or Pd(PPh₃)₄ (2-5 mol%)PdCl₂(PPh₃)₂ is often more air-stable.
Copper(I) Cocatalyst CuI (4-10 mol%)Essential for the copper cycle of the mechanism.[8]
Base Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)Typically used in excess (2-3 equivalents) and can serve as the solvent.
Solvent THF or DMF (Anhydrous, Degassed)Degassing (e.g., via argon bubbling) is critical to prevent catalyst oxidation.
Temperature Room Temperature to 50 °CThe high reactivity of the C-I bond allows for mild conditions, preserving the C-Br bond.

Step-by-Step Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or N₂), add Ethyl 3-bromo-5-iodo-4-methoxybenzoate (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.06 eq).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous, degassed THF (or DMF) via syringe (approx. 10 mL per mmol of substrate).

  • Add anhydrous triethylamine (2.5 eq) via syringe.

  • Add the terminal alkyne (1.2 eq) dropwise via syringe.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-8 hours.

  • Upon completion, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove catalyst residues.

  • Wash the filtrate with saturated aqueous NH₄Cl solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

Protocol 2: Suzuki-Miyaura Coupling at the C-3 Bromo Position

Following the Sonogashira coupling, the remaining bromo position on the intermediate can be functionalized using the Suzuki-Miyaura reaction to introduce an aryl or heteroaryl moiety.[9][10]

Table 3: Typical Reaction Parameters for Suzuki Coupling

ParameterRecommended ConditionNotes
Palladium Catalyst Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂ (2-4 mol%)Pd(dppf)Cl₂ is often effective for more challenging couplings.
Boronic Acid/Ester Aryl/Heteroaryl Boronic Acid or Pinacol Ester (1.2-1.5 eq)Boronic acids are common; pinacol esters can offer greater stability.
Base K₂CO₃, Cs₂CO₃, or Na₂CO₃ (2-3 equivalents)An aqueous solution of the base is typically used.
Solvent System 1,4-Dioxane/Water (e.g., 4:1) or Toluene/Ethanol/WaterA biphasic system is standard for Suzuki couplings.[2]
Temperature 80 - 100 °CHigher temperatures are needed to activate the C-Br bond.

Step-by-Step Procedure:

  • To a Schlenk flask under an inert atmosphere, add the bromo-alkyne intermediate from Protocol 1 (1.0 eq), the aryl/heteroaryl boronic acid (1.3 eq), and Pd(PPh₃)₄ (0.05 eq).

  • Evacuate and backfill the flask with inert gas three times.

  • Add the degassed solvent system (e.g., 1,4-Dioxane and 2M aqueous K₂CO₃ solution).

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS. Reactions are typically complete in 6-24 hours.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Case Study: Synthesis of a Hypothetical Aurora B Kinase Inhibitor

Aurora B kinase is a key regulator of mitosis, making it an attractive target in oncology.[11] Substituted benzothiazoles have been identified as potent inhibitors of this kinase family.[11][12] Here, we outline a strategy to synthesize a hypothetical inhibitor using our core reagent.

Reaction Scheme: Step 1 (Sonogashira): Couple Ethyl 3-bromo-5-iodo-4-methoxybenzoate with 4-ethynylaniline. Step 2 (Amide Coupling): Hydrolyze the ethyl ester to a carboxylic acid, then couple with a suitable amine (e.g., a piperazine derivative). Step 3 (Suzuki & Cyclization): Couple the bromo-intermediate with a boronic acid derivative of a benzothiazole precursor, followed by a cyclization step to form the final inhibitor. (Note: For simplicity, the diagram below shows a direct Suzuki coupling of a pre-formed benzothiazole).

Many kinase inhibitors function by disrupting signaling pathways that lead to uncontrolled cell proliferation.[12] Aurora B, for instance, is crucial for the proper segregation of chromosomes during cell division.

G cluster_0 Cell Cycle Progression G1 G1 Phase S S Phase (DNA Synthesis) G1->S G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M M->G1 Apoptosis Cell Death (Apoptosis) M->Apoptosis Mitotic Failure Leads To AuroraB Aurora B Kinase Spindle Spindle Assembly Checkpoint AuroraB->Spindle Regulates Inhibitor Hypothetical Inhibitor Inhibitor->AuroraB Inhibits Spindle->M Controls

Caption: Simplified role of Aurora B kinase in mitosis and its inhibition.

Safety Precautions

  • Always handle palladium catalysts and copper salts in a well-ventilated fume hood. These heavy metals can be toxic.

  • Organic solvents like THF and Dioxane are flammable and should be handled away from ignition sources.

  • Amine bases such as triethylamine are corrosive and have strong odors; they should be handled in a fume hood.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

References

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Application Note: A Step-by-Step Guide to the Chemoselective Functionalization of Ethyl 3-bromo-5-iodo-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a detailed protocol for the sequential and site-selective functionalization of Ethyl 3-bromo-5-iodo-4-methoxybenzoate, a versatile building block in medicinal chemistry and materials science. The inherent reactivity differences between the aryl-iodo and aryl-bromo bonds are exploited to achieve chemoselective modifications. We present field-proven protocols for initial Sonogashira coupling at the C-I bond, followed by a subsequent Suzuki coupling at the C-Br bond. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this dihalogenated scaffold for the synthesis of complex, polysubstituted aromatic compounds.

Introduction: The Strategic Advantage of Dihalogenated Scaffolds

Ethyl 3-bromo-5-iodo-4-methoxybenzoate is a valuable starting material due to its differentiated reactivity at two distinct positions. The presence of both an iodine and a bromine atom on the aromatic ring allows for a programmed, sequential introduction of different functionalities. This stepwise approach is a cornerstone of modern synthetic strategy, enabling the efficient construction of complex molecules and facilitating the exploration of structure-activity relationships (SAR) in drug discovery.[1][2]

The key to this strategy lies in the differential reactivity of carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. The bond dissociation energy of a C-I bond is lower than that of a C-Br bond, making it more susceptible to oxidative addition by a Pd(0) catalyst.[3] This fundamental principle allows for highly selective reactions at the iodo-substituted position while leaving the bromo-substituted position intact for a subsequent transformation.[3][4]

The Overall Synthetic Strategy

The functionalization pathway is designed as a two-step sequence. The first reaction targets the more reactive C-I bond, followed by a second reaction at the less reactive C-Br bond. This ensures a controlled and predictable synthesis of a trisubstituted benzene derivative.

G A Ethyl 3-bromo-5-iodo-4-methoxybenzoate B Mono-functionalized Intermediate (Reaction at C-I) A->B Step 1: Selective Cross-Coupling (e.g., Sonogashira) C Di-functionalized Product (Reaction at C-Br) B->C Step 2: Second Cross-Coupling (e.g., Suzuki)

Diagram 1: Sequential functionalization workflow for Ethyl 3-bromo-5-iodo-4-methoxybenzoate.

Protocol I: Selective Sonogashira Coupling at the C-5 (Iodo) Position

The Sonogashira reaction is a robust method for forming C(sp²)-C(sp) bonds, introducing an alkyne moiety onto the aromatic ring.[5][6][7] By using mild conditions and a suitable palladium catalyst, we can achieve high selectivity for the C-I bond.

Expertise & Experience: Why this Works

The oxidative addition of the aryl halide to the Pd(0) center is the first and rate-determining step in the catalytic cycle. The C-I bond's lower bond energy ensures it reacts preferentially. We employ a copper(I) co-catalyst, which facilitates the transmetalation step by forming a copper acetylide intermediate, often allowing the reaction to proceed under milder conditions than a copper-free variant.[8] Careful monitoring is crucial to prevent side reactions, such as the unwanted homocoupling of the alkyne (Glaser coupling).

Experimental Protocol

Materials:

  • Ethyl 3-bromo-5-iodo-4-methoxybenzoate

  • Terminal alkyne (e.g., Phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), anhydrous

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • To a dry, nitrogen-flushed Schlenk flask, add Ethyl 3-bromo-5-iodo-4-methoxybenzoate (1.0 eq).

  • Add PdCl₂(PPh₃)₂ (0.03 eq) and CuI (0.06 eq).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add anhydrous THF and anhydrous Et₃N via syringe. Stir the mixture until all solids are dissolved.

  • Add the terminal alkyne (1.2 eq) dropwise via syringe.

  • Heat the reaction mixture to 50 °C and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the reaction to room temperature and filter it through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the mono-alkynylated product.

Quantitative Data Summary
ReagentMolar Eq.Mol %Notes
Ethyl 3-bromo-5-iodo-4-methoxybenzoate1.0-Starting material.
Terminal Alkyne1.2-A slight excess ensures complete consumption of the starting material.
PdCl₂(PPh₃)₂0.033Palladium catalyst.
CuI0.066Copper co-catalyst.
Et₃N3.0-Acts as both a base and a solvent.
THF--Anhydrous solvent.
Visualization: Sonogashira Catalytic Cycle

sonogashira_cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_oxidative Ar-Pd(II)(I)L₂ pd0->pd_oxidative Oxidative Addition (Ar-I) pd_transmetal Ar-Pd(II)(alkynyl)L₂ pd_oxidative->pd_transmetal Transmetalation pd_transmetal->pd0 Reductive Elimination product Ar-C≡C-R cu_alkyne R-C≡C-Cu cu_alkyne->pd_oxidative Transfers Alkynyl Group cu_salt CuI cu_salt->cu_alkyne Alkyne + Base

Diagram 2: Simplified catalytic cycle for the Sonogashira cross-coupling reaction.

Protocol II: Suzuki Coupling at the C-3 (Bromo) Position

With the iodo position functionalized, the remaining C-Br bond is now the target for a second C-C bond formation using the Suzuki-Miyaura cross-coupling reaction.[9][10][11] This reaction is highly valued for its functional group tolerance and the use of generally non-toxic and stable boronic acid reagents.[9]

Expertise & Experience: Causality Behind Experimental Choices

The C-Br bond is less reactive than the C-I bond, often necessitating more forcing conditions or a more active catalyst system to achieve efficient oxidative addition.[4][12] We select a catalyst system known for its high activity, such as one employing a bulky, electron-rich phosphine ligand, which promotes the oxidative addition step.[13] A stronger base and higher temperatures are also typically required compared to the first step.

Experimental Protocol

Materials:

  • Mono-alkynylated intermediate from Protocol I

  • Aryl or vinyl boronic acid (e.g., Phenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a microwave vial or Schlenk flask, add the mono-alkynylated intermediate (1.0 eq) and the boronic acid (1.5 eq).

  • Add Pd(PPh₃)₄ (0.05 eq) and the base (e.g., K₂CO₃, 3.0 eq).

  • Evacuate and backfill the vessel with nitrogen three times.

  • Add 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe. The mixture should be thoroughly degassed by sparging with nitrogen for 15-20 minutes.

  • Heat the reaction mixture to 90-100 °C (or use microwave irradiation) until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the final di-functionalized product.

Quantitative Data Summary
ReagentMolar Eq.Mol %Notes
Mono-alkynylated Intermediate1.0-Product from the first functionalization step.
Boronic Acid1.5-Excess is used to drive the reaction to completion.
Pd(PPh₃)₄0.055Higher catalyst loading may be needed for this less reactive C-Br bond.
K₂CO₃3.0-A strong base is required for the transmetalation step.
Dioxane/Water (4:1)--Degassed solvent mixture.

Alternative Functionalization Pathways

The dihalogenated nature of the starting material opens up numerous synthetic possibilities beyond the Sonogashira/Suzuki sequence.

  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of C-N bonds, providing access to substituted anilines.[14][15][16] The same chemoselectivity (I > Br) is generally observed.

  • Metal-Halogen Exchange: Reaction with organolithium reagents (e.g., n-BuLi or t-BuLi) at low temperatures preferentially occurs at the C-I bond, forming an aryllithium intermediate.[17] This powerful nucleophile can then be quenched with a wide variety of electrophiles (e.g., CO₂, aldehydes, ketones).

  • Grignard Reagent Formation: While more challenging to perform selectively than lithiation, Grignard reagents can be formed from aryl iodides in the presence of aryl bromides under specific conditions.[18]

Trustworthiness: A Self-Validating System

To ensure the success and reproducibility of these protocols, a rigorous analytical approach is essential at each stage.

  • Reaction Monitoring: Use TLC or LC-MS to track the consumption of the starting material and the appearance of the product. In the first step, this confirms the selective formation of the mono-functionalized product.

  • Intermediate Characterization: Before proceeding to the second step, it is imperative to fully characterize the mono-functionalized intermediate. High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) should be used to confirm its structure and purity.

  • Final Product Validation: The final di-functionalized product must also be thoroughly characterized by HRMS and NMR to confirm that both functionalization steps have occurred at the intended positions.

By adhering to this analytical workflow, the experimental results become self-validating, providing high confidence in the identity and purity of the synthesized compounds.

References

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Strategic Functionalization of Ethyl 3-bromo-5-iodo-4-methoxybenzoate for High-Throughput SAR Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the orthogonal derivatization of Ethyl 3-bromo-5-iodo-4-methoxybenzoate , a "privileged scaffold" for Structure-Activity Relationship (SAR) studies. The core value of this molecule lies in the distinct reactivity profiles of its three functional handles: the highly reactive aryl iodide (C-5), the moderately reactive aryl bromide (C-3), and the modifiable ethyl ester (C-1).

By exploiting the kinetic hierarchy of I > Br , researchers can sequentially install diverse chemical moieties without the need for protecting groups. This guide provides validated protocols for site-selective Suzuki-Miyaura cross-coupling, chemoselective Buchwald-Hartwig amination, and ester functionalization, enabling the rapid generation of focused small-molecule libraries.

Strategic Reactivity Logic

The successful derivatization of this scaffold relies on "Orthogonal Reactivity." The oxidative addition of Palladium(0) to aryl halides follows a strict kinetic order based on bond dissociation energies (C-I: ~65 kcal/mol vs. C-Br: ~81 kcal/mol).

The Derivatization Workflow

The recommended workflow prioritizes the most reactive site (Iodine) first, preserving the Bromine for secondary diversification.

SAR_Workflow Start Scaffold (I, Br, Ester) Step1 Step 1: Site-Selective Suzuki Coupling (C-5) Start->Step1 Pd(0), R-B(OH)2 (Target: I) Step2 Step 2: Buchwald-Hartwig Amination (C-3) Step1->Step2 Pd(0), R-NH2 (Target: Br) Step3 Step 3: Ester Hydrolysis & Amidation (C-1) Step2->Step3 LiOH; then R-NH2 (Target: Ester) Library Final SAR Library Step3->Library Diversity

Figure 1: Sequential functionalization strategy exploiting bond-strength differentials.

Protocol A: Site-Selective Suzuki-Miyaura Coupling (C-5)

Objective: Functionalize the C-5 position (Iodine) while leaving the C-3 Bromine intact. Mechanism: The rate of oxidative addition (


) for Ar-I is significantly faster than Ar-Br. By controlling temperature and stoichiometry, exclusive C-5 coupling is achieved [1].
Materials
  • Substrate: Ethyl 3-bromo-5-iodo-4-methoxybenzoate (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.1 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%) - Preferred for high selectivity.

  • Base: Na₂CO₃ (2.0 equiv, 2M aqueous solution)

  • Solvent: 1,2-Dimethoxyethane (DME) or Toluene/EtOH (4:1)

Experimental Procedure
  • Setup: In a reaction vial equipped with a magnetic stir bar, combine the scaffold (1.0 equiv), boronic acid (1.1 equiv), and Pd(dppf)Cl₂ (0.03 equiv).

  • Inert Atmosphere: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

  • Solvent Addition: Add degassed DME (0.1 M concentration relative to substrate) and 2M Na₂CO₃ (2.0 equiv).

  • Reaction: Heat the mixture to 60°C (oil bath temperature).

    • Critical Note: Do not exceed 80°C. Higher temperatures increase the risk of competitive coupling at the bromide or bis-coupling.

  • Monitoring: Monitor by TLC or LC-MS every 30 minutes. The starting material (retention time

    
    ) should disappear, replaced by a single product peak (
    
    
    
    ).
  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Validation Check:

  • 1H NMR: Loss of the doublet signal corresponding to the proton ortho to Iodine. Retention of the doublet ortho to Bromine.

Protocol B: Chemoselective Buchwald-Hartwig Amination (C-3)

Objective: Install solubility-enhancing amines or polar pharmacophores at the C-3 Bromine. Challenge: The ester group is sensitive to strong alkoxide bases (e.g., NaOtBu) often used in Buchwald reactions. We utilize Cesium Carbonate (Cs₂CO₃) as a milder base to prevent hydrolysis or transesterification [2].

Materials
  • Substrate: C-5 substituted intermediate (from Protocol A)

  • Amine: Primary or Secondary amine (1.2 equiv)

  • Catalyst: Pd₂(dba)₃ (2-5 mol%)

  • Ligand: Xantphos (5-10 mol%) - Excellent for aryl bromides and ester tolerance.

  • Base: Cs₂CO₃ (2.5 equiv, anhydrous)

  • Solvent: 1,4-Dioxane (anhydrous)

Experimental Procedure
  • Catalyst Pre-complexation: In a glovebox or under Argon, mix Pd₂(dba)₃ and Xantphos in 1,4-Dioxane. Stir for 10 minutes at RT until the solution turns clear/orange (active catalyst formation).

  • Addition: Add the C-5 substituted intermediate (1.0 equiv), amine (1.2 equiv), and Cs₂CO₃ (2.5 equiv) to the reaction vessel.

  • Reaction: Heat to 90-100°C for 12–16 hours.

    • Note: If the amine is volatile, use a sealed pressure tube.

  • Filtration: Filter the hot reaction mixture through a pad of Celite to remove inorganic salts and Palladium black. Rinse with EtOAc.

  • Purification: Concentrate and purify via silica gel chromatography.

Protocol C: Ester Hydrolysis and Amide Coupling (C-1)

Objective: Convert the ethyl ester into an amide to probe the "tail" region of the binding pocket.

Step 1: Hydrolysis
  • Dissolve the intermediate in THF/MeOH/H₂O (3:1:1).

  • Add LiOH·H₂O (3.0 equiv). Stir at RT for 2–4 hours.

  • Acidify to pH 3 with 1N HCl. Extract with EtOAc to isolate the free acid.

Step 2: Amide Coupling
  • Dissolve the free acid (1.0 equiv) in DMF.

  • Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 5 minutes to activate the acid.

  • Add the target amine (R-NH₂, 1.1 equiv). Stir at RT for 2–12 hours.

  • Workup: Dilute with EtOAc, wash with saturated LiCl (to remove DMF), NaHCO₃, and Brine.

SAR Data Management & Library Design

When designing the library, select R-groups that vary in lipophilicity (cLogP) and electronic effects (Hammett constants) to map the binding pocket effectively.

Table 1: Physicochemical Property Shifts by Derivatization
PositionReaction TypeR-Group ExampleEffect on SARExpected

cLogP
C-5 (I) SuzukiPhenylHydrophobic interaction+1.2
C-5 (I) Suzuki3-PyridylH-bond acceptor+0.4
C-3 (Br) BuchwaldMorpholineSolubility / Metabolic stability-0.5
C-3 (Br) BuchwaldPiperazineIonizable center (Basic)-1.1
C-1 (Ester) AmidationBenzyl amideDeep pocket fit+0.8

Mechanistic Visualization: Chemoselectivity

The following diagram illustrates the energy barrier concept that permits the isolation of the mono-coupled product.

Energy_Profile Reactants Reactants (Ar-I + Ar-Br) TS1 Transition State 1 (Oxidative Addition at C-I) Reactants->TS1 Low Activation Energy (Fast) TS2 Transition State 2 (Oxidative Addition at C-Br) Reactants->TS2 High Activation Energy (Slow at 60°C) Int1 Intermediate (Ar-Pd-I) TS1->Int1

Figure 2: Kinetic differentiation between C-I and C-Br oxidative addition.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

  • PubChem. (n.d.).[1] Ethyl 3-bromo-4-methoxybenzoate Compound Summary. National Library of Medicine. Link (Note: Used as structural reference for the core scaffold properties).

Sources

Synthetic routes to novel heterocyclic compounds from Ethyl 3-bromo-5-iodo-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Orthogonal Synthetic Routes to Novel Heterocycles from Ethyl 3-bromo-5-iodo-4-methoxybenzoate

Abstract

This application note details the strategic utilization of Ethyl 3-bromo-5-iodo-4-methoxybenzoate (CAS 1092308-89-8) as a high-value scaffold for the synthesis of polysubstituted benzofurans and indoles. By leveraging the distinct electrophilic susceptibility of the iodine (C-5) versus bromine (C-3) substituents, alongside the latent nucleophilicity of the methoxy group (C-4), researchers can access complex heterocyclic libraries with high regiocontrol. We provide validated protocols for sequential cross-coupling and ring-closing pathways, specifically designed for drug discovery campaigns requiring dense functionalization.

Strategic Scaffold Analysis

The utility of Ethyl 3-bromo-5-iodo-4-methoxybenzoate lies in its tri-orthogonal reactivity profile . In palladium-catalyzed cross-coupling reactions, the oxidative addition rates of carbon-halogen bonds follow the bond dissociation energy (BDE) hierarchy: C–I < C–Br < C–Cl .[1]

This allows for a programmable "Order of Events" where the C-5 position can be functionalized exclusively, leaving the C-3 bromine intact for subsequent transformations or library diversification.

Reactivity Hierarchy & Site Selectivity
SiteSubstituentReactivity RankPrimary TransformationMechanistic Driver
C-5 Iodine1 (Highest) Suzuki/Sonogashira CouplingWeakest C-X bond; fastest oxidative addition to Pd(0).
C-3 Bromine2 (Medium) Suzuki/Buchwald CouplingRequires activation after C-5 is reacted or specialized ligands.
C-1 Ethyl Ester3 (Latent) Hydrolysis/Amidation/ReductionStable to standard coupling; precursor for carbonyl heterocycles.
C-4 Methoxy4 (Scaffold) Demethylation/CyclizationMasked phenol; essential for benzofuran/benzoxazole formation.

Synthetic Routes to Heterocycles

We focus on two primary routes: Route A (Benzofuran Synthesis via Sonogashira/Cyclization) and Route B (Sequential Library Generation).

Route A: Synthesis of 7-Bromo-2-substituted-benzofuran-5-carboxylates

This route constructs a furan ring fused to the C-4/C-5 positions. The retention of the C-3 bromine is critical, as it ends up at the C-7 position of the benzofuran, providing a handle for late-stage diversification (e.g., adding a solubilizing group or a second pharmacophore).

Mechanism:

  • Site-Selective Sonogashira: Coupling of a terminal alkyne selectively at C-5 (Iodine).

  • Demethylation: Cleavage of the C-4 methoxy group to reveal the phenol.

  • Cyclization: Intramolecular attack of the C-4 hydroxyl onto the C-5 alkyne (5-endo-dig or 6-endo-dig), typically catalyzed by Au(III), Cu(I), or base.

Route B: Divergent Library Synthesis (Sequential Suzuki)

For medicinal chemistry SAR (Structure-Activity Relationship) studies, this route allows the independent introduction of two different aryl/heteroaryl groups.

  • Step 1: Suzuki coupling at C-5 (I) with Boronic Acid R1-B(OH)2.

  • Step 2: Suzuki coupling at C-3 (Br) with Boronic Acid R2-B(OH)2.

Visualization of Reaction Pathways

ReactionPathways cluster_legend Selectivity Logic SM Ethyl 3-bromo-5-iodo- 4-methoxybenzoate InterA1 Intermediate A: 5-Alkynyl Derivative SM->InterA1 1. Sonogashira (C-5) Pd(PPh3)2Cl2, CuI, RT InterB1 Intermediate C: 5-Aryl Derivative SM->InterB1 1. Suzuki (C-5) Pd(dppf)Cl2, RT InterA2 Intermediate B: Phenol Derivative InterA1->InterA2 2. BBr3, DCM (Demethylation) Benzofuran Target 1: 7-Bromo-benzofuran InterA2->Benzofuran 3. AuCl3 or Base (Cyclization) DiAryl Target 2: 3,5-Diaryl-benzoate InterB1->DiAryl 2. Suzuki (C-3) Pd(OAc)2, SPhos, 80°C key Iodine (C-5) reacts first Bromine (C-3) reacts second

Figure 1: Divergent synthetic pathways demonstrating the chemo-selective functionalization of the scaffold.

Detailed Experimental Protocols

Protocol 1: Site-Selective Sonogashira Coupling (C-5)

Objective: To install an alkyne at the C-5 position without affecting the C-3 bromine.

Reagents:

  • Substrate: Ethyl 3-bromo-5-iodo-4-methoxybenzoate (1.0 equiv)

  • Alkyne: Phenylacetylene (1.1 equiv)

  • Catalyst: Pd(PPh3)2Cl2 (2 mol%)

  • Co-catalyst: CuI (1 mol%)

  • Base/Solvent: Triethylamine (Et3N) / THF (1:1 v/v)

Procedure:

  • Charge a dried Schlenk flask with the substrate (1.0 equiv), Pd(PPh3)2Cl2, and CuI.

  • Evacuate and backfill with Argon (x3).

  • Add degassed THF and Et3N via syringe.

  • Add Phenylacetylene dropwise at Room Temperature (20-25°C) .

    • Critical Note: Do not heat. Higher temperatures (>50°C) may trigger oxidative addition at the C-3 bromine [1].

  • Stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 8:1). The iodine is highly reactive; starting material should disappear rapidly.

  • Workup: Filter through a celite pad, concentrate in vacuo, and purify via flash chromatography (SiO2).

  • Expected Yield: 85–92%.

Protocol 2: One-Pot Demethylation and Cyclization to Benzofuran

Objective: To convert the 5-alkynyl-4-methoxy intermediate into the fused benzofuran system.

Reagents:

  • Intermediate from Protocol 1 (1.0 equiv)

  • Demethylating Agent: BBr3 (1.0 M in DCM, 3.0 equiv)

  • Cyclization Catalyst: AuCl3 (5 mol%) or K2CO3 (excess)

Procedure:

  • Demethylation: Dissolve the intermediate in anhydrous DCM under Argon. Cool to -78°C .

  • Add BBr3 dropwise. Stir at -78°C for 1h, then warm to 0°C for 2h.

    • Note: The ester group is generally stable at -78°C, but prolonged exposure at RT may cause hydrolysis to the acid. If hydrolysis occurs, a simple Fischer esterification (EtOH/H2SO4) can restore the ethyl ester.

  • Quench with saturated NaHCO3 (carefully!). Extract with DCM.

  • Cyclization: Dissolve the crude phenol in EtOH (if using base) or DCM (if using Gold).

    • Method A (Base): Add K2CO3 (2.0 equiv) and reflux EtOH for 4h. This promotes 5-endo-dig cyclization.

    • Method B (Gold): Add AuCl3 (5 mol%) in DCM at RT. This is milder and often higher yielding for electron-deficient systems [2].

  • Purification: Column chromatography.

  • Product: Ethyl 7-bromo-2-phenylbenzofuran-5-carboxylate.

Data Summary & Validation

The following data table summarizes expected shifts in analytical data, serving as a self-validating checklist for the chemist.

TransformationKey 1H NMR Diagnostic SignalTLC Behavior (Hex/EtOAc 4:1)
Starting Material Two aromatic singlets (approx. 8.1, 8.3 ppm)Rf ~ 0.60
Step 1 (Sonogashira) Appearance of alkyne-aryl peaks; Loss of one singlet sharpness due to coupling.Rf ~ 0.65 (Slightly less polar)
Step 2 (Demethylation) Disappearance of OMe singlet (~3.9 ppm); Appearance of Phenol -OH (broad, exchangeable).Rf ~ 0.30 (More polar)
Step 3 (Benzofuran) Disappearance of -OH; Appearance of C-3 furan proton (singlet ~7.1 ppm).Rf ~ 0.70 (Non-polar)

References

  • Fairlamb, I. J. S. (2007). "Site-selective Pd-catalyzed cross-coupling reactions of dihaloarenes and dihaloheteroarenes." Chemical Society Reviews, 36(7), 1036-1045.

  • Hashmi, A. S. K. (2007). "Gold-catalyzed organic reactions."[2] Chemical Reviews, 107(7), 3180-3211.

  • BenchChem. (2025). "Comparative Reactivity Analysis: 3-Iodo- vs 3-Bromo-benzoates." BenchChem Technical Library.

  • Organic Chemistry Portal. (2023). "Synthesis of Benzofurans." Organic Chemistry Portal.

  • Fluorochem. (2023). "Product Specification: Ethyl 3-bromo-5-iodo-4-methoxybenzoate."

Sources

Application Note: Late-Stage Functionalization of Natural Product Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Precision C-H Activation and Divergent Synthesis Strategies

Abstract & Strategic Overview

The structural complexity of natural products (NPs) often presents a paradox in drug discovery: while their scaffolds offer evolutionarily validated pharmacophores, their chemical intractability hampers the generation of analogue libraries required for Structure-Activity Relationship (SAR) optimization. Traditional de novo total synthesis is often too resource-intensive for initial screening.

This Application Note details a Late-Stage Functionalization (LSF) approach. By utilizing site-selective C-H activation and divergent cross-coupling, researchers can directly modify native natural products to generate "analogue libraries" with enhanced metabolic stability, solubility, and potency. We focus on two high-impact workflows: Fe-Catalyzed C-H Oxidation and Rh-Catalyzed C-H Amination .

Strategic Framework: The Logic of Analogue Design

Before initiating synthesis, the "Analogue Logic" must be defined to avoid random screening. Modifications should address specific ADME (Absorption, Distribution, Metabolism, Excretion) liabilities.

LiabilityChemical SolutionTarget Reaction Type
High Lipophilicity (LogP > 5) Introduce polar groups (-OH, -NH2)C-H Oxidation / Amination
Metabolic Instability Block "soft spots" (e.g., electron-rich sites)Fluorination / Methylation
Low Potency Extend skeleton to reach adjacent binding pocketsCross-coupling / Click Chemistry
Lack of IP Space Alter core geometry or appendagesRing expansion / Scaffold hopping
Workflow Visualization

The following diagram illustrates the decision matrix for selecting the appropriate LSF pathway.

LSF_Workflow NP Natural Product Scaffold InSilico In Silico Analysis (Identify Metabolic Soft Spots) NP->InSilico Decision Modification Strategy InSilico->Decision Path_Ox Pathway A: Polarity Modulation Decision->Path_Ox Increase Solubility Path_Div Pathway B: Structural Extension Decision->Path_Div Explore SAR Rxn_Ox Fe(PDP) C-H Oxidation (Install -OH) Path_Ox->Rxn_Ox Rxn_Am Rh-Nitrene C-H Insertion (Install -NH-RZ) Path_Div->Rxn_Am Lib_Gen Analogue Library Generation Rxn_Ox->Lib_Gen Rxn_Am->Lib_Gen Screen Bioassay & PK Profiling Lib_Gen->Screen

Figure 1: Strategic workflow for selecting Late-Stage Functionalization pathways based on ADME liabilities.

Protocol A: Site-Selective C-H Oxidation (White’s Catalyst)

Objective: Introduce a hydroxyl group at a specific, sterically accessible tertiary or secondary C-H bond to alter polarity or create a handle for further derivatization. Target Class: Terpenes (e.g., Sclareolide, Artemisinin), Steroids. Catalyst System: Fe(PDP) (White-Chen Catalyst) or Fe(CF3-PDP) for highly electron-deficient substrates.

mechanistic Insight

The reaction proceeds via a radical rebound mechanism. The bulky Fe(PDP) catalyst discriminates based on steric environment (preferring unhindered bonds) and electronic properties (preferring electron-rich bonds). This allows for predictable functionalization without protecting groups.

Materials
  • Substrate: 0.5 mmol Natural Product (e.g., (-)-Ambroxide or Sclareolide).

  • Catalyst: 2 (15 mol%).

  • Oxidant: 50% H2O2 (aq).

  • Additive: Acetic Acid (AcOH) (0.5 equiv).

  • Solvent: Acetonitrile (MeCN).

Step-by-Step Methodology
  • Preparation: In a 20 mL vial equipped with a stir bar, dissolve the Natural Product (0.5 mmol, 1.0 equiv) and Fe catalyst (0.025 mmol, 5 mol% initial load) in MeCN (1.5 mL).

  • Acidification: Add AcOH (0.25 mmol, 0.5 equiv). Note: Acid suppresses the decomposition of H2O2 and facilitates the formation of the active iron-oxo species.

  • Slow Addition (Critical Step): Prepare a separate solution of H2O2 (50% wt, 1.2 equiv) dissolved in MeCN (2 mL). Using a syringe pump, add this oxidant solution dropwise over 45–60 minutes at room temperature.

    • Why? Rapid addition leads to catalyst quenching and non-selective over-oxidation.

  • Iterative Loading: If conversion is <50% after 1 hour (monitor by TLC/LC-MS), add a second portion of catalyst (5 mol%) and repeat the slow addition of H2O2 (1.0 equiv).

  • Quench & Workup: Dilute with saturated NaHCO3 solution. Extract with EtOAc (3x). Dry organic layer over Na2SO4 and concentrate.

  • Purification: Flash chromatography. Expect regioisomers; separate carefully.

Quality Control:

  • NMR Validation: Look for the diagnostic downfield shift of the proton at the oxidation site (typically ~3.5–4.0 ppm for H-C-OH).

  • Stereochemistry: Retention of configuration is generally observed (radical rebound is faster than radical inversion), but verify with NOESY.

Protocol B: Divergent Synthesis via C-H Amination

Objective: Install a nitrogen handle (sulfamate or carbamate) to enable "Click Chemistry" or cross-coupling, rapidly expanding the molecular weight and reach of the scaffold. Method: Rhodium-catalyzed nitrene insertion (Du Bois/Romo methodology).

Mechanistic Logic

This protocol uses a sulfamate ester anchor. The catalyst coordinates to the nitrogen, forming a metallonitrene species that inserts into a proximal C-H bond (usually γ-position), forming a cyclic sulfamate. This ring can be opened to reveal a 1,3-amino alcohol motif.

Materials
  • Substrate: Alcohol-bearing Natural Product.[1][2][3]

  • Reagent: Sulfamoyl chloride (ClSO2NH2).

  • Catalyst: Rh2(esp)2 (Du Bois Catalyst) - highly robust.

  • Oxidant: PhI(OAc)2 (Iodobenzene diacetate).

  • Base: MgO and Rh2(esp)2.

Step-by-Step Methodology

Stage 1: Anchoring (Sulfamoylation)

  • Dissolve Natural Product alcohol (1.0 equiv) in DMA (Dimethylacetamide).

  • Add Sulfamoyl chloride (2.0 equiv) at 0°C. Stir for 3 hours.

  • Workup: Dilute with EtOAc, wash with brine. Isolate the sulfamate ester.

Stage 2: C-H Insertion (Cyclization)

  • Reaction Setup: In a sealed tube, dissolve the sulfamate ester (0.2 mmol) in PhCl (Chlorobenzene).

  • Catalyst Addition: Add Rh2(esp)2 (2 mol%), MgO (2.3 equiv), and PhI(OAc)2 (1.1 equiv).

  • Heating: Heat to 40–50°C. Note: Nitrogen evolution (bubbling) indicates active nitrene formation.

  • Monitoring: Reaction is usually complete in 2–4 hours.

  • Purification: Filter through Celite. Purify the cyclic sulfamate by silica gel chromatography.

Stage 3: Library Diversification (Nucleophilic Opening)

  • Dissolve cyclic sulfamate in DMF.

  • Add nucleophile (e.g., Sodium Azide NaN3, or a primary amine) to open the ring.

  • Result: A scaffold now bearing a defined amine/azide handle ready for click chemistry (e.g., CuAAC reaction with a library of alkynes).

Data Presentation & Troubleshooting
Expected Outcomes vs. Common Pitfalls
ParameterFe(PDP) OxidationRh-Nitrene Insertion
Primary Selectivity Electron-rich, sterically open 3° C-H bonds1,3-relationship to the directing group (γ-C-H)
Common Yield 40–60% (often with recovered starting material)60–85% (Intramolecular reactions are efficient)
Major Side Reaction Over-oxidation (Ketone formation)Carbamate hydrolysis
Troubleshooting If low conversion: Increase catalyst loading to 15-20 mol%. Use slow addition.If no reaction: Ensure anhydrous conditions. Check oxidant quality.
Reaction Cycle Visualization

Understanding the catalytic cycle is crucial for troubleshooting.

FePDP_Cycle PreCat Fe(II) Pre-catalyst Active Fe(V)=O (Active Species) PreCat->Active + H2O2 / AcOH Radical Carbon Radical (R•) Active->Radical H-Atom Abstraction Substrate Substrate (R-H) Substrate->Radical Enters Cycle Product Product (R-OH) Radical->Product OH Rebound Product->PreCat Regeneration

Figure 2: Simplified catalytic cycle for Fe(PDP) mediated C-H oxidation. The H-atom abstraction is the rate-determining and selectivity-defining step.

References
  • Chen, M. S., & White, M. C. (2007). A predictably selective aliphatic C–H oxidation reaction for complex molecule synthesis. Science, 318(5851), 783-787. [Link]

  • Gutekunst, W. R., & Baran, P. S. (2011). C–H functionalization logic in total synthesis. Chemical Society Reviews, 40(4), 1976-1991. [Link]

  • Roizen, J. L., Harvey, M. E., & Du Bois, J. (2012). Metal-catalyzed nitrogen-atom transfer methods for the oxidation of aliphatic C–H bonds. Accounts of Chemical Research, 45(6), 911-922. [Link]

  • Durak, L. J., et al. (2016). Late-stage diversification of natural products via chemo- and site-selective C–H functionalization. Nature Chemistry, 8, 1037–1045. [Link]

  • Cernak, T., et al. (2016). The medicinal chemist’s toolbox for late stage functionalization of drug-like molecules. Chemical Society Reviews, 45, 546-576. [Link]

Sources

Use as an intermediate in the synthesis of bioactive compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the strategic application of 4-Chloro-7-azaindole (CAS: 55052-28-3) as a pivotal intermediate in the synthesis of bioactive small molecules, specifically ATP-competitive kinase inhibitors.

7-Azaindoles serve as excellent bioisosteres for purines and indoles, offering improved aqueous solubility and unique hydrogen-bonding motifs essential for binding to the hinge region of kinase enzymes. This note focuses on the orthogonal reactivity of the 4-chloro-7-azaindole scaffold, enabling researchers to selectively functionalize the C-4 position (via Pd-catalyzed cross-coupling or SNAr) and the C-3 position (via electrophilic aromatic substitution), facilitating the rapid generation of diverse chemical libraries.

Key Applications:

  • Synthesis of BRAF inhibitors (e.g., analogs of Vemurafenib ).

  • Development of CSF1R/c-Kit inhibitors (e.g., Pexidartinib precursors).

  • Fragment-based drug discovery (FBDD) for oncology targets.

Chemical Logic & Reactivity Profile

To successfully utilize 4-chloro-7-azaindole, one must understand the electronic disparity between its two fused rings.

  • The Pyridine Ring (Electron-Deficient): The nitrogen at N-7 pulls electron density, making the C-4 position highly electrophilic. This activates the C-Cl bond for Nucleophilic Aromatic Substitution (SNAr) and oxidative addition by Palladium(0) catalysts.

  • The Pyrrole Ring (Electron-Rich): Conversely, the pyrrole ring retains significant electron density, particularly at C-3. This site is prone to Electrophilic Aromatic Substitution (SEAr) , such as halogenation or formylation.

Strategic Implication: This electronic "push-pull" allows for Regioselective Functionalization . You can install a complex tail at C-4 without protecting the C-3 position, or halogenate C-3 first to create a handle for a second coupling event.

Reactivity Workflow Diagram

The following diagram illustrates the divergent synthetic pathways accessible from this single intermediate.

Azaindole_Pathways Start 4-Chloro-7-azaindole (Core Scaffold) PathA Path A: C-4 Functionalization (Pyridine Ring Reactivity) Start->PathA PathB Path B: C-3 Functionalization (Pyrrole Ring Reactivity) Start->PathB Suzuki Suzuki-Miyaura Coupling (Biaryl Formation) PathA->Suzuki Pd(dppf)Cl2, Ar-B(OH)2 SNAr S_NAr Displacement (C-N Bond Formation) PathA->SNAr Amines, Heat/MW Iodination C-3 Iodination (NIS) (Precursor for 2nd Coupling) PathB->Iodination NIS, Acetone Formylation C-3 Formylation (Duff Reaction) PathB->Formylation HMTA, AcOH

Figure 1: Divergent synthetic pathways for 4-chloro-7-azaindole. Path A exploits the electron-deficient nature of the pyridine ring, while Path B exploits the electron-rich pyrrole ring.

Experimental Protocols

Protocol A: C-4 Functionalization via Suzuki-Miyaura Coupling

This protocol is the industry standard for attaching aryl or heteroaryl groups to the scaffold, a key step in mimicking the adenine ring of ATP.

Reagents:

  • Substrate: 4-Chloro-7-azaindole (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.2–1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (3–5 mol%)

  • Base: K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

  • Setup: In a microwave vial or pressure tube, combine the 4-chloro-7-azaindole, boronic acid, and Pd catalyst.

  • Inert Atmosphere: Seal the vessel and purge with Argon or Nitrogen for 5 minutes. Oxygen is the enemy of Pd(0) and will lead to homocoupling of the boronic acid.

  • Solvent Addition: Add degassed 1,4-dioxane and the aqueous K₂CO₃ solution via syringe.

  • Reaction: Heat to 90–100°C for 4–12 hours. (Microwave: 120°C for 30–60 mins).

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with water and brine.[1]

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).

Critical Insight: 4-Chloro-7-azaindole is less reactive than its 4-bromo counterpart. If conversion is low, switch to XPhos Pd G2 precatalyst, which is superior for activating aryl chlorides.

Protocol B: Regioselective C-3 Iodination

Installing an iodine atom at C-3 creates a "handle" for a second cross-coupling reaction, allowing the construction of highly substituted scaffolds (e.g., for fragment linking).

Reagents:

  • Substrate: 4-Chloro-7-azaindole (1.0 equiv)

  • Reagent: N-Iodosuccinimide (NIS) (1.05 equiv)

  • Solvent: Acetone or DMF (0.1 M concentration)

Step-by-Step Methodology:

  • Dissolution: Dissolve 4-chloro-7-azaindole in Acetone at room temperature.

  • Addition: Add NIS portion-wise over 10 minutes. Protect the reaction vessel from light (wrap in foil) to prevent radical side reactions.

  • Monitoring: Stir at room temperature for 1–3 hours. Monitor by TLC or LC-MS.[1] The product (4-chloro-3-iodo-7-azaindole) is significantly less polar than the starting material.

  • Quench: Pour the mixture into ice water containing 10% sodium thiosulfate (to reduce unreacted iodine).

  • Isolation: The product often precipitates as a solid. Filter, wash with cold water, and dry under vacuum. If no precipitate forms, extract with EtOAc.

Validation Check: The disappearance of the C-3 proton signal (~6.5 ppm) in 1H NMR confirms successful iodination.

Comparative Data: Reaction Optimization

The following table summarizes optimization data for the Suzuki coupling of 4-chloro-7-azaindole with Phenylboronic acid (Model Reaction).

EntryCatalystBaseSolventTemp (°C)Yield (%)Notes
1Pd(PPh₃)₄Na₂CO₃Toluene/EtOH10045%Slow conversion; significant protodeboronation.
2Pd(OAc)₂ / PPh₃K₃PO₄DMF12060%High temp required; difficult workup.
3Pd(dppf)Cl₂ K₂CO₃ Dioxane/H₂O 90 88% Optimal balance of yield and purity.
4XPhos Pd G2K₃PO₄THF/H₂O6092%Best for sterically hindered boronic acids.

Safety & Handling Guidelines

Signal Word: DANGER

  • Hazard Statements:

    • H301: Toxic if swallowed.

    • H318: Causes serious eye damage.

    • H315: Causes skin irritation.

  • Handling: Always handle in a fume hood. Wear nitrile gloves and safety goggles. Avoid generating dust.

  • Storage: Store at 2–8°C under inert gas. 4-chloro-7-azaindole is stable, but C-3 iodinated derivatives are light-sensitive.

References

  • Vertex AI Search. (2025). Synthetic process of 5-bromo-7-azaindole and Vemurafenib intermediates. PatSnap. 2

  • MDPI. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules. 3

  • BenchChem. (2025).[1] Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Substituted 4-Azaindoles. 1

  • ACS Publications. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling. ACS Omega. 4[5][2]

  • Sigma-Aldrich. (n.d.). 4-Chloro-7-azaindole Safety Data Sheet. Link[5][2][6][7][8][9][10]

Sources

Troubleshooting & Optimization

Purification challenges with Ethyl 3-bromo-5-iodo-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Answering in the persona of a Senior Application Scientist.

Technical Support Center: Ethyl 3-bromo-5-iodo-4-methoxybenzoate

Welcome to the technical support guide for Ethyl 3-bromo-5-iodo-4-methoxybenzoate (CAS No. 1092308-89-8). This document provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with this compound. The polysubstituted and heavily halogenated nature of this aromatic ester presents unique purification challenges that require careful methodological consideration to achieve the high purity (>95%) required for downstream applications.[1][2]

This guide is structured to help you diagnose and solve common issues encountered during the purification workflow, from initial analysis of the crude product to final purity verification.

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments in a practical question-and-answer format.

Question 1: My initial TLC analysis of the crude product shows multiple spots. How can I identify the impurities and achieve separation?

Answer: The presence of multiple spots on a Thin-Layer Chromatography (TLC) plate is a common issue arising from the synthesis of polysubstituted benzenes.[3][4] These impurities are typically unreacted starting materials, partially halogenated intermediates, or regioisomers.

Causality and Identification:

  • Partially Halogenated Species: Your crude mixture may contain Ethyl 3-bromo-4-methoxybenzoate or Ethyl 3-iodo-4-methoxybenzoate. These are generally less polar than the desired di-halogenated product and will have a higher Rf value on a normal-phase silica plate.

  • Unreacted Starting Material: Ethyl 4-methoxybenzoate is significantly less polar and will exhibit the highest Rf value.

  • Regioisomers: The synthesis might produce isomers with different substitution patterns on the aromatic ring. These often have very similar polarities, making them the most challenging impurities to separate.[5]

  • Hydrolyzed Product: If moisture was present during workup or storage, some of the ester may have hydrolyzed to the corresponding carboxylic acid. This impurity will be highly polar and will likely remain at the baseline (Rf ≈ 0) in typical solvent systems like hexane/ethyl acetate.

Troubleshooting Steps:

  • TLC Optimization: The key to successful column chromatography is achieving good separation on the TLC plate first.[6]

    • Solvent System: Use a binary solvent system, typically a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane.

    • Fine-Tuning: Start with a low polarity mixture (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity. The goal is to have the desired product with an Rf value between 0.2 and 0.4, with clear separation from other spots.

    • Alternative Solvents: If separation is poor, try replacing ethyl acetate with dichloromethane or adding a small percentage (~1%) of a slightly more polar solvent like methanol to a dichloromethane/hexane system to improve resolution.

  • Column Chromatography Strategy:

    • Once an optimal solvent system is found, use it for flash column chromatography. A good rule of thumb is to use an eluent polarity that gives your target compound an Rf of ~0.25.[7]

    • For closely eluting spots, a shallow gradient elution is often more effective than an isocratic (constant solvent mixture) elution.[8] Start with a lower polarity than your TLC system and slowly increase the concentration of the more polar solvent.

Question 2: I attempted purification by recrystallization, but the compound "oiled out" instead of forming crystals. What went wrong and how can I fix it?

Answer: "Oiling out" occurs when a solid melts in the hot recrystallization solvent instead of dissolving, or when the solution becomes supersaturated at a temperature above the compound's melting point.[9] The resulting oil often fails to crystallize upon cooling and may trap impurities.

Causality and Solutions:

  • High Solute Concentration: Using too little solvent can lead to saturation at a temperature where the compound is molten.

  • Rapid Cooling: Cooling the solution too quickly ("shock cooling") can cause the compound to drop out of solution as a liquid phase rather than forming an ordered crystal lattice.[9]

  • Inappropriate Solvent Choice: The boiling point of your chosen solvent might be higher than the melting point of your compound.

Troubleshooting Protocol:

  • Re-dissolve and Dilute: Add more hot solvent to the oiled-out mixture until the oil fully dissolves. This lowers the saturation temperature.

  • Slow Cooling: Allow the flask to cool slowly to room temperature without disturbance. Do not place it directly in an ice bath.[10] Slow cooling is critical for the formation of pure crystals.[9]

  • Induce Crystallization: If crystals do not form after slow cooling, try one of these techniques:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass provide nucleation sites for crystal growth.

    • Seeding: Add a tiny crystal of the pure compound (if available) to the solution to initiate crystallization.

  • Change Solvent System: If oiling out persists, the solvent is likely unsuitable.

    • Lower Boiling Point Solvent: Choose a solvent with a lower boiling point.

    • Two-Solvent System: Use a solvent pair. Dissolve the compound in a minimum amount of a "good" hot solvent (in which it is very soluble). Then, add a "poor" hot solvent (in which it is less soluble, and which is miscible with the first) dropwise until the solution becomes slightly cloudy. Add a drop or two of the "good" solvent to clarify, then cool slowly.[10] For your compound, a system like Ethanol/Water or Dichloromethane/Hexane could be effective.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for a column chromatography solvent system for Ethyl 3-bromo-5-iodo-4-methoxybenzoate?

A1: Given the compound's structure (an ester with a methoxy group and two halogens), it is moderately polar. A good starting point is a mixture of hexane (or petroleum ether) and ethyl acetate. Begin TLC trials with a 9:1 Hexane:Ethyl Acetate mixture and adjust the ratio to achieve the target Rf value of 0.2-0.4.[5][8]

Purification MethodRecommended Solvent/Eluent SystemNotes
TLC Analysis Hexane / Ethyl Acetate (Gradient)Start with a low polarity (e.g., 95:5) and increase ethyl acetate concentration to find optimal separation. Dichloromethane can be substituted for Ethyl Acetate for different selectivity.[11]
Column Chromatography Petroleum Ether / Ethyl Acetate (Gradient)Start elution with a low polarity mixture (e.g., 98:2) and gradually increase the ethyl acetate concentration. This is effective for separating closely related halogenated aromatic compounds.[8][12]
Recrystallization Ethanol, Methanol, or Ethanol/WaterTest solubility in small vials first. The compound should dissolve in a minimal amount of boiling solvent and crystallize upon cooling.[13]

Q2: How can I be certain of my final product's purity and identity?

A2: Purity assessment, especially for drug development, requires rigorous analytical characterization. Relying on a single technique is insufficient.

  • Chromatographic Purity (HPLC): High-Performance Liquid Chromatography is the industry standard for purity assessment. A pure sample should show a single peak. This method is orthogonal to purification by column chromatography and can often resolve impurities that co-elute on a silica column.

  • Structural Confirmation (NMR):

    • ¹H NMR: Confirms the structure by showing the correct proton signals, integration values, and coupling patterns. For Ethyl 3-bromo-5-iodo-4-methoxybenzoate, you should expect to see signals for the ethyl group (a quartet and a triplet), the methoxy group (a singlet), and two singlets in the aromatic region.

    • ¹³C NMR: Confirms the carbon skeleton of the molecule.

  • Absolute Purity (qNMR): Quantitative ¹H NMR (qNMR) is a highly accurate and non-destructive method to determine absolute purity against a certified internal standard.[14][15] This technique is increasingly accepted by regulatory bodies.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound. You should observe the correct molecular ion peak ([M]+) and the characteristic isotopic pattern for a compound containing one bromine atom.

Q3: My ¹H NMR spectrum looks clean, but my yield is very low after column chromatography. What are potential causes?

A3: A low yield with a clean product suggests a loss during the purification process.

  • Irreversible Adsorption: Highly functionalized or unstable compounds can sometimes bind irreversibly to the silica gel. While less common for a stable ester like this, it is a possibility.

  • Dry Loading: For best results, dissolve your crude product in a minimal amount of a strong solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. This "dry load" can then be carefully added to the top of your column, which prevents band broadening and improves separation and recovery.[16]

  • Using Too Polar an Eluent Initially: Starting with a solvent system that is too polar can cause the compound to move down the column too quickly with other impurities, leading to mixed fractions that are discarded, thus lowering the isolated yield of pure material.

  • Incomplete Elution: If you stop collecting fractions too early, a significant portion of your product may remain on the column. Always continue eluting with a more polar solvent (a "column flush") after your product has eluted to ensure nothing else comes off. Monitor this flush by TLC.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the purification and analysis of Ethyl 3-bromo-5-iodo-4-methoxybenzoate.

G cluster_synthesis Synthesis & Workup cluster_analysis Initial Analysis cluster_purification Purification cluster_verification Purity & Identity Verification Crude Crude Product TLC TLC Analysis (Hexane/EtOAc) Crude->TLC Decision Choose Method TLC->Decision Column Column Chromatography Decision->Column Impure / Multiple Spots Recrystal Recrystallization Decision->Recrystal Mostly Pure / Single Spot Fractions Collect & Analyze Fractions (TLC) Column->Fractions Combine Combine Pure Fractions & Evaporate Solvent Recrystal->Combine Fractions->Combine Final_Product Purified Solid Combine->Final_Product Purity_Check Final Purity Check (HPLC, NMR, MS) Final_Product->Purity_Check Verified Verified Product (>95%) Purity_Check->Verified

Caption: General workflow for purification and analysis.

Troubleshooting Logic for Column Chromatography

This diagram provides a decision-making framework for troubleshooting poor separation during column chromatography.

G Start Problem: Poor Separation in Column Q1 Are spots streaking on TLC? Start->Q1 A1_Yes Solution: Add 0.5% Acetic Acid to eluent to suppress silica acidity. Q1->A1_Yes Yes Q2 Are Rf values too close (<0.2)? Q1->Q2 No End Re-run column with optimized conditions. A1_Yes->End A2_Yes Solution: 1. Use a shallower gradient. 2. Try a different solvent system (e.g., Dichloromethane/Hexane). Q2->A2_Yes Yes Q3 Is the product eluting too quickly (Rf > 0.5)? Q2->Q3 No A2_Yes->End A3_Yes Solution: Decrease eluent polarity. (Lower % of Ethyl Acetate). Q3->A3_Yes Yes Q3->End No (Other Issue) A3_Yes->End

Sources

Technical Support Center: Optimizing Reaction Conditions for Ethyl 3-bromo-5-iodo-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Ethyl 3-bromo-5-iodo-4-methoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for optimizing reaction conditions involving this versatile building block.

Ethyl 3-bromo-5-iodo-4-methoxybenzoate is a highly functionalized aromatic compound, offering two distinct halogen atoms for sequential and selective cross-coupling reactions. The differential reactivity of the carbon-iodine and carbon-bromine bonds makes it a valuable substrate in the synthesis of complex molecules. However, harnessing its full potential requires a nuanced understanding of the reaction parameters. This guide will walk you through common challenges and their solutions, grounded in established chemical principles.

Troubleshooting Guide

This section addresses specific issues that may arise during cross-coupling reactions with Ethyl 3-bromo-5-iodo-4-methoxybenzoate.

Problem 1: Low or No Conversion of Starting Material

This is one of the most frequent challenges in cross-coupling reactions. The root cause often lies in one or more suboptimal reaction parameters or degraded reagents.

Possible Causes & Solutions:

  • Inactive Catalyst: The palladium catalyst is the heart of the reaction. Its activity can be compromised by improper handling or deactivation during the reaction.

    • Solution: Ensure the use of a high-quality palladium source and appropriate ligand. For challenging couplings, consider using pre-formed, air- and moisture-stable precatalysts.[1] If preparing the catalyst in situ, ensure the palladium(II) source is effectively reduced to the active palladium(0) species.[2]

  • Inappropriate Ligand Choice: The ligand plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle.

    • Solution: For sterically hindered substrates, bulky, electron-rich phosphine ligands are often necessary to promote efficient oxidative addition and reductive elimination.[2][3][4] The choice of ligand should be tailored to the specific cross-coupling reaction (e.g., Suzuki, Sonogashira, Stille).

  • Suboptimal Base: The base is critical for the transmetalation step in Suzuki reactions and for neutralizing the HX generated in Sonogashira and Heck reactions.[5]

    • Solution: The strength and solubility of the base can significantly impact the reaction rate and yield.[6] For Suzuki couplings, common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). For Sonogashira reactions, amine bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are typically used.[7][8]

  • Poor Solvent Choice or Quality: The solvent must be able to dissolve the reactants and catalyst, and its polarity can influence the reaction mechanism.

    • Solution: Ensure the use of anhydrous, degassed solvents, as water and oxygen can deactivate the catalyst and lead to side reactions.[9] Common solvents for cross-coupling reactions include toluene, dioxane, THF, and DMF. For some modern protocols, aqueous conditions with appropriate surfactants can be employed.[10]

  • Insufficient Temperature: Many cross-coupling reactions require heating to overcome the activation energy barrier.

    • Solution: If the reaction is sluggish at a lower temperature, cautiously increase the temperature. However, be aware that higher temperatures can also lead to catalyst decomposition and side product formation.[1]

Problem 2: Selective Reaction at the Iodine Position is Not Achieved

The higher reactivity of the C-I bond compared to the C-Br bond allows for selective functionalization.[7] Failure to achieve this selectivity can lead to a mixture of products.

Possible Causes & Solutions:

  • Reaction Conditions are Too Harsh: High temperatures or overly active catalyst systems can lead to the reaction at the less reactive bromide position.

    • Solution: Employ milder reaction conditions. This includes using a lower reaction temperature and a less reactive catalyst/ligand combination. For Sonogashira couplings, conducting the reaction at room temperature is often sufficient for the iodo position.[7]

  • Prolonged Reaction Time: Allowing the reaction to proceed for too long after the initial selective coupling can result in a subsequent reaction at the bromine site.

    • Solution: Monitor the reaction progress closely using techniques like TLC or LC-MS. Quench the reaction as soon as the desired mono-substituted product is formed.

Problem 3: Formation of Homocoupling Byproducts

Homocoupling of the organometallic reagent (e.g., boronic acid in a Suzuki reaction) can be a significant side reaction, reducing the yield of the desired cross-coupled product.

Possible Causes & Solutions:

  • Presence of Oxygen: Oxygen can promote the oxidative homocoupling of organoboron reagents.[9]

    • Solution: Thoroughly degas all solvents and reagents and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.

  • Suboptimal Catalyst or Ligand: Certain catalyst systems are more prone to promoting homocoupling.

    • Solution: Screen different palladium sources and ligands. Sometimes, a higher ligand-to-palladium ratio can suppress homocoupling.[11]

Problem 4: Dehalogenation of the Starting Material or Product

The replacement of a halogen atom with a hydrogen atom is a common side reaction, particularly with electron-rich aryl halides.

Possible Causes & Solutions:

  • Presence of Hydride Sources: Certain reagents can act as hydride donors, leading to reductive dehalogenation.

    • Solution: Avoid using bases or solvents that can be a source of hydrides, such as certain amine bases or alcohol solvents, if dehalogenation is a significant issue.[11] Consider using carbonate or phosphate bases in aprotic solvents.

  • Highly Active Catalyst System: Very active catalysts can sometimes promote this side reaction.

    • Solution: A less active catalyst system or milder reaction conditions might be necessary.

Problem 5: Hydrolysis of the Ethyl Ester

The ethyl ester group can be susceptible to hydrolysis, especially under basic or acidic conditions, to form the corresponding carboxylic acid.[12][13][14][15]

Possible Causes & Solutions:

  • Strongly Basic or Acidic Conditions: The use of strong aqueous bases (like NaOH) or acidic workup conditions can lead to ester saponification.

    • Solution: Use non-aqueous bases or milder basic conditions where possible. If an aqueous base is required, consider using a weaker base like K₂CO₃ or K₃PO₄. During workup, neutralize the reaction mixture carefully and avoid prolonged exposure to strong acids or bases.

Problem 6: Difficulty in Product Purification

The presence of unreacted starting materials, byproducts, and catalyst residues can complicate the purification of the desired product.

Possible Causes & Solutions:

  • Incomplete Reaction: If the reaction has not gone to completion, separating the product from the starting material can be challenging due to similar polarities.

    • Solution: Optimize the reaction conditions to drive the reaction to completion.

  • Catalyst Residues: Palladium residues can often be removed by filtration through a plug of silica gel or celite, or by using specific scavengers.

  • Byproduct Formation: The formation of byproducts with similar chromatographic behavior to the desired product requires careful optimization of the purification method.

    • Solution: Employing different solvent systems for column chromatography or considering alternative purification techniques like recrystallization may be necessary. For halogenated aromatic compounds, recrystallization can be an effective purification method.[16]

Frequently Asked Questions (FAQs)

Q1: Which cross-coupling reaction should I choose for the initial functionalization?

For the initial, selective reaction, targeting the more reactive carbon-iodine bond is the standard strategy. Sonogashira and Suzuki couplings are excellent choices for this purpose. The Sonogashira reaction can often be performed under very mild conditions for aryl iodides.[7][8]

Q2: What is the general order of reactivity for the halogens in palladium-catalyzed cross-coupling reactions?

The general order of reactivity is I > Br > Cl.[7] This differential reactivity is the basis for the selective functionalization of Ethyl 3-bromo-5-iodo-4-methoxybenzoate.

Q3: Can I perform a one-pot, sequential cross-coupling reaction?

Yes, this is a powerful application of this substrate. After the initial coupling at the iodo position, the reaction conditions can be modified (e.g., by increasing the temperature, changing the catalyst/ligand system) to facilitate a second coupling reaction at the bromo position.

Q4: How should I store Ethyl 3-bromo-5-iodo-4-methoxybenzoate?

It should be stored in a cool, dry, and dark place in a tightly sealed container to prevent degradation.

Q5: Are there any specific safety precautions I should take when working with this compound and the associated reagents?

Standard laboratory safety practices should be followed, including working in a well-ventilated fume hood and wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Many of the reagents used in cross-coupling reactions, such as palladium catalysts and organometallic reagents, have specific handling requirements. Always consult the Safety Data Sheet (SDS) for each chemical before use. Organotin reagents used in Stille couplings are known to be highly toxic.[17]

Experimental Protocols & Data

Table 1: Recommended Starting Conditions for Selective Cross-Coupling Reactions
Reaction TypeCoupling PartnerPalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)
Suzuki Arylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O (10:1)80-100
Sonogashira Terminal alkynePd(PPh₃)₂Cl₂ (2)-Et₃N (2)THFRoom Temp - 50
Stille OrganostannanePd(PPh₃)₄ (5)--Toluene90-110

Note: These are general starting points and may require further optimization for specific substrates.

Representative Protocol: Selective Sonogashira Coupling at the Iodo Position

This protocol provides a general procedure for the selective coupling of a terminal alkyne at the C-I position of Ethyl 3-bromo-5-iodo-4-methoxybenzoate.

Materials:

  • Ethyl 3-bromo-5-iodo-4-methoxybenzoate (1.0 equiv)

  • Terminal alkyne (1.1-1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (0.02 equiv)

  • Copper(I) iodide (CuI) (0.04 equiv)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous, degassed THF

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Ethyl 3-bromo-5-iodo-4-methoxybenzoate, Pd(PPh₃)₂Cl₂, and CuI.

  • Add anhydrous, degassed THF, followed by triethylamine and the terminal alkyne.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Decision Tree for Troubleshooting Low Yield

This diagram outlines a logical workflow for diagnosing and resolving low reaction yields.

Troubleshooting_Low_Yield Start Low or No Yield Check_Catalyst Verify Catalyst Activity & Loading Start->Check_Catalyst Check_Ligand Evaluate Ligand Choice Check_Catalyst->Check_Ligand Catalyst OK Check_Base Assess Base Strength & Equivalents Check_Ligand->Check_Base Ligand Appropriate Check_Solvent Ensure Solvent is Anhydrous & Degassed Check_Base->Check_Solvent Base OK Check_Temp Optimize Reaction Temperature Check_Solvent->Check_Temp Solvent OK Success Improved Yield Check_Temp->Success Temp Optimized Reaction_Selectivity Substrate Ethyl 3-bromo-5-iodo-4-methoxybenzoate Iodo Bromo Reaction1 First Coupling (e.g., Sonogashira) Mild Conditions Substrate:I->Reaction1 Intermediate Mono-substituted Product Bromo Reaction1->Intermediate Reaction2 Second Coupling (e.g., Suzuki) More Forcing Conditions Intermediate:Br->Reaction2 Product Di-substituted Product Reaction2->Product

Caption: Workflow for selective, sequential cross-coupling reactions.

References

  • Wolf, C., & Lerebours, R. (2003). Efficient Stille Cross-Coupling Reaction Using Aryl Chlorides or Bromides in Water. The Journal of Organic Chemistry, 68(19), 7551–7554. [Link]

  • Wikipedia contributors. (2024). Sonogashira coupling. In Wikipedia, The Free Encyclopedia. [Link]

  • Tsai, M. L., & Wang, H. P. (1989). U.S. Patent No. 4,847,428. U.S.
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Gaudette, M. D., et al. (2021). The Optimization of Direct Heteroarylation and Sonogashira Cross-Coupling Reactions as Efficient and Sustainable Synthetic Methods To Access π-Conjugated Materials with Near-Infrared Absorption. ACS Omega, 6(11), 7436–7446. [Link]

  • Wikipedia contributors. (2024). Stille reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • D. B. Ramachary, R. Narayana, & K. Ramakumar. (2015). Ligand- and copper-free Sonogashira and Heck couplings of (Het)aryl chlorides and bromides catalyzed by palladium nanoparticles supported on in situ generated Al(OH)3. RSC Advances, 5(104), 85655-85665. [Link]

  • Novák, Z., et al. (2018). The Preparation of Diaryl Sulfoxonium Triflates and Their Application in Palladium‐Catalyzed Cross‐Coupling Reactions. Chemistry – A European Journal, 24(39), 9848-9853. [Link]

  • Sasamori, T., et al. (2019). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions, 48(43), 16295-16301. [Link]

  • Mitchell, S., et al. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. Journal of the American Chemical Society, 145(48), 26356–26367. [Link]

  • Kragol, G., et al. (2015). Optimization of on-resin palladium-catalyzed Sonogashira cross-coupling reaction for peptides and its use in a structure-activity relationship study of a class B GPCR ligand. Journal of Peptide Science, 21(11), 841-848. [Link]

  • University of Rochester. (n.d.). Troubleshooting: How to Improve Yield. [Link]

  • Parthasarathy, R., & Schlosser, K. (2013). U.S.
  • Chen, C. T., et al. (2007). Recoverable Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions under Thermomorphic Mode: Stille and Suzuki-Miyaura Reactions. Journal of the Chinese Chemical Society, 54(4), 971-979. [Link]

  • Wang, D., et al. (2022). Aryl Radical Enabled, Copper-Catalyzed Sonogashira-Type Cross-Coupling of Alkynes with Alkyl Iodides. Journal of the American Chemical Society, 144(11), 5026–5033. [Link]

  • Williams, R. M., & Aldous, D. J. (2011). Recent Advances in the Stille Biaryl Coupling Reaction and Applications in Complex Natural Products Synthesis. Organic Syntheses, 88, 197. [Link]

  • Hartwig, J. F., Patt, J., & Paul, F. (1994). Buchwald-Hartwig Reaction: Palladium-Catalyzed Formation of Carbon-Nitrogen Bonds. Journal of the American Chemical Society, 116(13), 5969–5970. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Macnaughton, M. G., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1937–1945. [Link]

  • Grasa, G. A., & Colacot, T. J. (2003). Coupling of Aryl Halides with Aryl Boronic Acids with P(C6H5)(2-C6H4Cl)2 as the Supporting Ligand. Organometallics, 22(3), 339–342. [Link]

  • Gogoi, P., et al. (2021). Highly efficient aqueous-phase Sonogashira coupling catalyzed by Pd-PEEPSI/PPh3 under aerobic condition. Journal of Chemical Sciences, 133(1). [Link]

  • Wu, C. H., et al. (2020). A Highly Efficient Monophosphine Ligand for Parts per Million Levels Pd‐Catalyzed Suzuki–Miyaura Coupling of (Hetero)Aryl Chlorides. Advanced Synthesis & Catalysis, 362(15), 3144-3152. [Link]

  • Wyzant. (2021). Ethyl Benzoate plus water and heat. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Zhang, Y., & Wang, J. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Chemical Communications, 50(25), 3323-3325. [Link]

  • Quora. (2025). In the alkaline hydrolysis of ethyl benzoate, it produces benzoic acid as its end product. What is the reaction pathway? Does it undergo nucleophilic substitution? [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • SSERC. (n.d.). Hydrolysis of ethyl benzoate. [Link]

  • U.S. Department of Energy. (1983). Process for removing halogenated aliphatic and aromatic compounds from petroleum products (Patent). OSTI.GOV. [Link]

  • Desotec. (n.d.). Removing Halogenated Organic Compounds: A Guide to Solutions. [Link]

  • SSERC. (n.d.). Hydrolysis of ethyl benzoate – Teacher's guide. [Link]

  • Häggblom, M. M. (1992). Microbial breakdown of halogenated aromatic pesticides and related compounds. FEMS Microbiology Letters, 103(1), 29-72. [Link]

  • Stanforth, S. P., et al. (2000). Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. Tetrahedron, 56(49), 9655-9659. [Link]

  • Singh, R. K., & Singh, A. K. (2020). Hydrolysis of Ethyl Benzoate in Nitrogenous and Non. IOSR Journal of Applied Chemistry, 13(11), 22-26. [Link]

  • Sinfoo Biotech. (n.d.). Ethyl 3-bromo-5-iodo-4-methoxybenzoate,(CAS# 1092308-89-8). [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Chemspace. (n.d.). Ethyl 3-bromo-4-methoxy-5-nitrobenzoate. [Link]

  • Wang, Y., et al. (2015). A novel efficient process for the synthesis of brominated aromatic compound. Journal of Chemical and Pharmaceutical Research, 7(3), 1334-1337. [Link]

Sources

Technical Support Center: A Guide to Optimizing the Synthesis of Ethyl 3-bromo-5-iodo-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for the synthesis of Ethyl 3-bromo-5-iodo-4-methoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis. Here, we address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols to help you improve reaction yields and product purity.

Section 1: Understanding the Synthetic Pathway

The synthesis of Ethyl 3-bromo-5-iodo-4-methoxybenzoate is typically achieved through a two-step electrophilic aromatic substitution sequence starting from the commercially available Ethyl 4-methoxybenzoate. The electron-donating methoxy group is a strong activating group and is ortho, para-directing, while the ethyl ester is a deactivating group and is meta-directing. The potent activating effect of the methoxy group governs the regioselectivity of the halogenation steps.

The general workflow involves a sequential bromination followed by iodination. This order is often preferred to manage the reactivity of the aromatic ring at each stage.

G cluster_0 Synthesis Workflow Start Ethyl 4-methoxybenzoate Step1 Step 1: Bromination (e.g., NBS or Br₂ in Acetic Acid) Start->Step1 Electrophilic Aromatic Substitution Intermediate Ethyl 3-bromo-4-methoxybenzoate Step1->Intermediate Step2 Step 2: Iodination (e.g., I₂, HIO₃ in H₂SO₄) Intermediate->Step2 Electrophilic Aromatic Substitution Crude Crude Product Step2->Crude Purification Purification (Recrystallization or Column Chromatography) Crude->Purification Final Pure Ethyl 3-bromo-5-iodo-4-methoxybenzoate Purification->Final

Caption: General workflow for the synthesis of Ethyl 3-bromo-5-iodo-4-methoxybenzoate.

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Q1: My overall yield is critically low. What are the first steps to diagnose the issue?

A low overall yield in a multi-step synthesis can result from inefficiencies at any stage, from the initial reaction to the final purification.[1][2] A systematic approach is crucial.

Initial Diagnostic Steps:

  • Analyze Each Step: Do not proceed to the next step without first purifying and calculating the yield of the intermediate (Ethyl 3-bromo-4-methoxybenzoate). This will pinpoint which reaction is underperforming.

  • Thin-Layer Chromatography (TLC) Analysis: Run a TLC of your crude reaction mixture against the starting material and a pure sample of the product (if available). This will reveal:

    • Unreacted Starting Material: Suggests the reaction is incomplete.

    • Multiple Spots: Indicates the formation of byproducts.

    • Streaking: May point to highly polar impurities or compound degradation.

  • Review Work-up and Purification Procedures: Significant product loss often occurs during aqueous work-up (e.g., extractions) and purification.[3][4] Ensure you are performing a sufficient number of extractions and thoroughly rinsing any drying agents or filter cakes.

Q2: The bromination step is producing significant 2,4-dibromoanisole and other polybrominated byproducts. How can I improve selectivity for mono-bromination?

This is a classic challenge when working with highly activated aromatic rings like anisole derivatives.[5] The methoxy group makes the mono-brominated product still reactive enough to undergo a second bromination.

Causes and Solutions:

Potential Cause Scientific Rationale Recommended Solution
Highly Reactive Brominating Agent Elemental bromine (Br₂) is a very strong electrophile and can be difficult to control, leading to over-bromination.Switch to a milder brominating agent such as N-Bromosuccinimide (NBS).[5] Pyridinium tribromide is another effective alternative.
Incorrect Stoichiometry An excess of the brominating agent will inevitably drive the reaction towards polybromination once the initial starting material is consumed.Use a strict 1:1 or even slightly less (e.g., 0.98 equivalents) molar ratio of the brominating agent to the starting material. Add the agent dropwise or in small portions over time to maintain a low concentration.
High Reaction Temperature Higher temperatures provide the activation energy for the less favorable second bromination, reducing selectivity.Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). Cooling the reaction mixture can significantly enhance selectivity for the mono-brominated product.[5]
Presence of a Lewis Acid Catalyst While Lewis acids like FeBr₃ are often used to activate bromine, they are typically unnecessary for a highly activated ring like ethyl 4-methoxybenzoate and will drastically increase the reaction rate, promoting over-halogenation.[6][7]Avoid using Lewis acid catalysts. The inherent reactivity of the substrate is sufficient.

Q3: The iodination step is sluggish, incomplete, or fails to proceed. What factors should I investigate?

Iodine is the least reactive halogen in electrophilic aromatic substitution. Unlike bromination, it often requires an activating agent to generate a more potent electrophile, such as the iodonium ion (I⁺).[8][9]

Causes and Solutions:

Potential Cause Scientific Rationale Recommended Solution
Lack of an Oxidizing Agent Elemental iodine (I₂) by itself is not electrophilic enough to react, especially with the now slightly deactivated Ethyl 3-bromo-4-methoxybenzoate ring.The reaction requires an oxidizing agent to convert I₂ to a more reactive iodinating species.[9][10] A common and effective system is a mixture of iodine (I₂) and iodic acid (HIO₃) in the presence of an acid like sulfuric acid. Nitric acid can also be used.[9]
Insufficient Acidity The generation of the active electrophile is often acid-catalyzed.Ensure the reaction medium is sufficiently acidic. A mixture of acetic acid and sulfuric acid is a common solvent system that provides the necessary protons.
Low Reaction Temperature While low temperatures favor selectivity in bromination, the less reactive iodination step may require thermal energy to proceed at a reasonable rate.If the reaction is stalling at room temperature, consider gently heating the mixture (e.g., to 50-80 °C) while carefully monitoring the progress by TLC to avoid decomposition.[11]
Purity of Intermediate Impurities carried over from the bromination step can interfere with the iodination reaction.Ensure the Ethyl 3-bromo-4-methoxybenzoate intermediate is purified to a high degree before proceeding to the iodination step.

Q4: I am struggling with the purification of the final product. What are the best practices?

Purification is critical for obtaining a high-quality final product and a good isolated yield. Both recrystallization and column chromatography are viable methods.

Recommendations:

  • Recrystallization: This is often the most efficient method for removing minor impurities if a suitable solvent system can be found.

    • Solvent Screening: Start with common solvents like ethanol, isopropanol, or mixtures such as ethanol/water or hexane/ethyl acetate. A good solvent will dissolve the crude product when hot but allow for good crystal recovery upon cooling.

    • Procedure: Dissolve the crude material in a minimum amount of the hot solvent. If there are insoluble impurities, perform a hot filtration. Allow the solution to cool slowly to promote the formation of large, pure crystals.[12]

  • Column Chromatography: This method is more powerful for separating compounds with similar polarities, such as the desired product from any remaining starting material or di-halogenated byproducts.[12]

    • Solvent System (Eluent): A common mobile phase for compounds of this type is a gradient of ethyl acetate in hexane or petroleum ether. Start with a low polarity (e.g., 5% ethyl acetate in hexane) and gradually increase the polarity to elute your product.

    • Monitoring: Use TLC to track the separation and identify the fractions containing the pure product.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the optimal order of halogenation? Should I brominate first or iodinate first?

The most common and generally recommended route is bromination followed by iodination .

  • Rationale: The starting material, Ethyl 4-methoxybenzoate, is highly activated. Performing the more aggressive bromination reaction first on this highly reactive ring is often more controllable. The introduction of the first halogen (bromine) slightly deactivates the ring, which helps to moderate the subsequent, more challenging iodination step, potentially reducing the risk of side reactions.

Q2: Are there alternative synthetic routes to consider?

Yes, a robust alternative is the Sandmeyer reaction .[13][14] This route offers excellent regiochemical control.

  • Nitration: Start with Ethyl 4-methoxybenzoate and nitrate it to introduce a nitro group at the 3-position, yielding Ethyl 4-methoxy-3-nitrobenzoate.

  • Bromination: Brominate this intermediate. The nitro group will direct the bromine to the 5-position.

  • Reduction: Reduce the nitro group to an amine (e.g., using SnCl₂/HCl or H₂/Pd-C) to get Ethyl 3-bromo-5-amino-4-methoxybenzoate.

  • Sandmeyer Reaction: Convert the amino group into a diazonium salt (using NaNO₂/HCl) and then displace it with iodine (using KI) to form the final product.[15][16]

While this route involves more steps, it can provide a higher overall yield if direct halogenation proves difficult to control.

Q3: How critical is moisture control in these reactions?

Moisture control is very important, particularly if you are using reagents that can be hydrolyzed.

  • Bromination: If using a Lewis acid (which is not recommended here), it would be critical, as water deactivates the catalyst.[7][17] For reactions with NBS or Br₂, while less critical, it is always good practice to use dry glassware and solvents to ensure reproducibility.[3]

  • Iodination: The acidic conditions and oxidizing agents used are generally compatible with small amounts of water, but starting with dry equipment is a hallmark of good laboratory practice.

Section 4: Detailed Experimental Protocols

Disclaimer: These protocols are intended as a starting point. Researchers should always perform their own risk assessment and optimize conditions based on their specific laboratory setup and observations.

Protocol 1: Electrophilic Bromination of Ethyl 4-methoxybenzoate

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl 4-methoxybenzoate (1.0 eq) in glacial acetic acid. Cool the flask to 0 °C in an ice bath.

  • Reagent Addition: In a separate container, dissolve N-Bromosuccinimide (NBS) (1.0 eq) in glacial acetic acid. Add this solution dropwise to the cooled solution of the starting material over 30-60 minutes.

  • Reaction: Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).

  • Work-up: Pour the reaction mixture into a separatory funnel containing cold water. Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product, Ethyl 3-bromo-4-methoxybenzoate, can be purified by recrystallization from ethanol or used directly in the next step if sufficiently pure.

Protocol 2: Electrophilic Iodination of Ethyl 3-bromo-4-methoxybenzoate

  • Setup: To a solution of Ethyl 3-bromo-4-methoxybenzoate (1.0 eq) in a mixture of glacial acetic acid and concentrated sulfuric acid in a round-bottom flask, add Iodine (I₂) (0.5 eq) and Iodic Acid (HIO₃) (0.4 eq).

  • Reaction: Heat the reaction mixture to 70-80 °C with stirring. Monitor the progress by TLC. The reaction may take several hours (4-8 hours).

  • Work-up: After cooling to room temperature, pour the mixture over ice water. A precipitate should form. Add a solution of sodium thiosulfate to quench any unreacted iodine (the dark color will disappear).

  • Isolation: Filter the solid precipitate and wash it thoroughly with cold water.

  • Purification: Dry the crude solid. Purify the final product, Ethyl 3-bromo-5-iodo-4-methoxybenzoate, by recrystallization (e.g., from ethanol) or by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient).

Section 5: Visual Aids

Troubleshooting start Low Yield in Halogenation Step q1 Analyze Crude TLC: What do you see? start->q1 ans1_sm Mainly Starting Material q1->ans1_sm ans1_by Multiple Byproduct Spots q1->ans1_by ans1_ok Clean Conversion, Low Isolated Yield q1->ans1_ok sol1_sm Incomplete Reaction: - Increase reaction time - Increase temperature moderately - Check reagent purity/activity ans1_sm->sol1_sm sol1_by Poor Selectivity / Side Reactions: - Lower reaction temperature - Use milder reagents (e.g., NBS for Br) - Add reagents slowly - Check stoichiometry (avoid excess) ans1_by->sol1_by sol1_ok Product Lost During Workup: - Check pH during extraction - Perform more extractions - Rinse drying agents/filters - Optimize purification method ans1_ok->sol1_ok

Caption: A decision tree for troubleshooting low-yield halogenation reactions.

Section 6: References
  • Filo. (2025, August 14). Discuss the role of Lewis acid in halogenation and alkylation reaction of...

  • Master Organic Chemistry. (2018, April 18). Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene.

  • ResearchGate. Lewis Acid Catalyzed Highly Selective Halogenation of Aromatic Compounds.

  • Quora. (2018, April 15). What is the role of Lewis acid in halogenation of benzene?

  • Chemistry LibreTexts. (2019, June 5). 18.3 Aromatic Halogenation.

  • University of Rochester. Troubleshooting: How to Improve Yield.

  • Wikipedia. Sandmeyer reaction.

  • BenchChem. avoiding over-bromination in anisole reactions.

  • Chemia. (2022, November 14). Iodination of phenols, phenol ethers, anilines, and aniline-related compounds.

  • Reddit. (2014, March 15). [Discussion] Tips and Tricks to getting better synthetic yields.

  • Organic Chemistry Portal. Sandmeyer Reaction.

  • SynArchive. Sandmeyer Reaction.

  • Ch17 Reactions of Aromatic Compounds.

  • PMC. (2021, August 20). Recent trends in the chemistry of Sandmeyer reaction: a review.

  • Google Patents. US20120041224A1 - Process For The Iodination Of Aromatic Compounds.

  • PMC. When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges.

  • Washington State University. How to Succeed in Multi-Step Organic Synthesis.

  • BenchChem. Technical Support Center: Purification of 3-Iodo-4,5-dimethoxybenzaldehyde Oxime.

  • Chemistry LibreTexts. (2023, March 10). 22.5 Aromatic Reactions.

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Technical Support Center: Troubleshooting Cross-Coupling Reactions with Aryl Halides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for palladium-catalyzed cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered when working with aryl halides. My goal is to move beyond simple procedural lists and delve into the causality behind experimental outcomes, empowering you to diagnose and solve challenges in your own work.

Frequently Asked Questions (FAQs)

Issue 1: My reaction shows low to no conversion of the starting aryl halide.

This is one of the most frequent challenges in cross-coupling chemistry. A stalled reaction can point to several underlying factors, from reagent quality to fundamental catalyst inactivity.

Q: I've set up my Suzuki-Miyaura coupling, but I'm only recovering my starting materials. What's the first thing I should check?

A: Before diving into complex parameter screening, always start with the fundamentals: your reagents and the reaction atmosphere.

  • Reagent Integrity:

    • Boronic Acid/Ester Stability: Boronic acids, especially heteroaryl derivatives, are susceptible to protodeboronation, a process where the C-B bond is cleaved by a proton source.[1][2] Use freshly purchased or recrystallized boronic acids. For troublesome substrates, consider more stable derivatives like pinacol esters, MIDA (N-methyliminodiacetic acid) boronates, or potassium aryltrifluoroborates.[1][2]

    • Base Quality: The base is critical for activating the boronic acid for transmetalation.[3] Ensure your base is pure and anhydrous, especially when using strong bases like sodium tert-butoxide. For inorganic bases like K₃PO₄, grinding it to a very fine powder can improve reproducibility.[4]

    • Ligand and Catalyst Purity: Phosphine ligands can be oxidized by trace amounts of air, which prevents them from coordinating to the palladium center.[1] Similarly, the palladium source should be of high quality. The formation of a black precipitate, known as "palladium black," early in the reaction indicates catalyst decomposition.[2][5]

  • Reaction Atmosphere:

    • Degassing is Non-Negotiable: Oxygen can oxidize the active Pd(0) catalyst and phosphine ligands, leading to deactivation and promoting side reactions like homocoupling.[1][3] Ensure your solvent is thoroughly degassed. While sparging with an inert gas is common, for consistent results, three cycles of evacuating the reaction vessel on a vacuum manifold and backfilling with argon or nitrogen are recommended.

Issue 2: My reaction is working, but the yield of my desired product is low, and I see several side products.

The formation of byproducts not only reduces your yield but also complicates purification. Understanding the common side reactions is key to minimizing them.

Q: I'm observing significant amounts of my aryl halide starting material without the halogen (dehalogenation) and homocoupling of my boronic acid. How can I suppress these side reactions?

A: Dehalogenation and homocoupling are classic side reactions in cross-coupling chemistry, often pointing to issues with the reaction conditions or the presence of contaminants.

  • Minimizing Dehalogenation:

    • Identify the Hydride Source: Dehalogenation occurs when a hydride is transferred to the palladium complex after oxidative addition, followed by reductive elimination.[3] Common hydride sources include amine bases and alcohol solvents.[2][3] If you are using these, consider switching to an alternative.

    • Optimize Reaction Conditions: Prolonged heating can promote dehalogenation.[3] Try to minimize the reaction time and temperature.

  • Preventing Homocoupling:

    • Oxygen is the Enemy: The homocoupling of boronic acids to form biaryl byproducts is often promoted by the presence of oxygen.[3][6] Rigorous degassing is your first line of defense.

    • Controlled Addition: In some cases, the slow addition of the boronic acid can minimize its concentration at any given time, thereby reducing the rate of homocoupling.[3]

Below is a troubleshooting workflow to address low yield and side product formation:

Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.

Issue 3: I'm struggling with a particularly challenging substrate, like an aryl chloride or a sterically hindered aryl halide.

Not all aryl halides are created equal. Their reactivity is governed by electronic and steric factors.

Q: My Buchwald-Hartwig amination with an aryl chloride is not proceeding. What adjustments should I make?

A: Aryl chlorides are notoriously less reactive than their bromide and iodide counterparts due to the strength of the C-Cl bond, making oxidative addition more difficult.[7][8] Success with these substrates often requires a more specialized catalyst system.

  • Ligand Selection is Key: For challenging substrates, bulky, electron-rich phosphine ligands are often necessary to enhance the reactivity of the palladium catalyst.[6]

    • For primary amines, ligands like BrettPhos can be effective.

    • For secondary amines, RuPhos is a good starting point.[7]

    • For particularly difficult couplings, consider highly specialized ligands like tBuBrettPhos or DavePhos.[7]

  • Choice of Base and Solvent:

    • Stronger bases are often required for aryl chlorides. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are common choices.

    • Aprotic polar solvents like toluene, dioxane, or THF are typically used in Buchwald-Hartwig aminations.[8][9]

Here is a table summarizing ligand selection for challenging Buchwald-Hartwig aminations:

Amine TypeRecommended LigandsAryl Halide
PrimaryBrettPhos, DavePhosAryl Chloride/Bromide
SecondaryRuPhos, XPhosAryl Chloride/Bromide
Amides/HeteroarylstBuBrettPhos, SPhosAryl Chloride/Bromide

In-Depth Protocols

General Protocol for a Screening Reaction

When troubleshooting, it's often useful to run a small-scale screening reaction to test different conditions.

Step-by-Step Methodology:

  • Preparation: In a glovebox, add the palladium precatalyst (e.g., 1-2 mol%) and ligand (e.g., 1.1-1.5 equivalents relative to palladium) to a reaction vial equipped with a stir bar.

  • Addition of Reagents: Add the aryl halide (1.0 eq), coupling partner (1.2-1.5 eq), and base (1.5-3.0 eq).

  • Solvent Addition: Add the degassed solvent. The concentration is an important parameter to consider screening.

  • Reaction: Seal the vial and place it in a preheated aluminum block on a stirrer hotplate.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Quench with a saturated aqueous solution of NH₄Cl and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[7]

Visualizing the Catalytic Cycle

Understanding the fundamental mechanism of cross-coupling is crucial for effective troubleshooting. The catalytic cycle consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[6]

Cross_Coupling_Cycle A Pd(0)L_n (Active Catalyst) B Oxidative Addition A->B Ar-X C Ar-Pd(II)-X(L_n) (Palladacycle) B->C D Transmetalation C->D R-M E Ar-Pd(II)-R(L_n) D->E F Reductive Elimination E->F F->A Regeneration G Ar-R (Product) F->G

Caption: The general catalytic cycle for palladium-catalyzed cross-coupling reactions.

A failure at any of these stages will result in a failed reaction. For example, a difficult oxidative addition is often the problem with unreactive aryl chlorides, while issues with the base or boronic acid quality can hinder transmetalation.

References

  • Cross-Coupling Reactions Guide. (n.d.). Johnson Matthey.
  • Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. (2025, December). BenchChem.
  • Optimization of Buchwald-Hartwig amination conditions. (2025, December). BenchChem.
  • Solvent effects in palladium catalysed cross-coupling reactions. (n.d.). White Rose Research Online.
  • Technical Support Center: Overcoming Catalyst Deactivation in Reactions with 3-Chloroquinoline. (2025). BenchChem.
  • Troubleshooting guide for Suzuki coupling with 2-Chloro-6,7-difluoroquinoxaline. (2025). BenchChem.
  • A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction using Palladium Catalyst. (2023, January). IKM Institut Kimia Malaysia.
  • Cross-Coupling Reaction Manual: Desk Reference. (n.d.). Sigma-Aldrich.
  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022, July 10). Organic Process Research & Development.
  • Troubleshooting low reactivity in Sonogashira coupling reactions. (2025). BenchChem.
  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (n.d.). PMC.
  • Mild and General Conditions for the Cross-Coupling of Aryl Halides with Pentafluorobenzene and Other Perfluoroaromatics. (2006, October 7). Organic Letters.
  • Help troubleshooting a Buchwald-Hartwig amination? (2018, September 6). Reddit.
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (n.d.). PMC.
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
  • Guiding Ligand Selection in Copper-Catalyzed Cross Couplings via Principal Component Analysis. (n.d.). ChemRxiv.
  • Heck Reaction. (2023, June 30). Chemistry LibreTexts.
  • Substrate-Photocatalyst Reactivity Matching Enables Broad Aryl Halide Scope in Light-Driven, Reductive Cross-Electrophile Coupling Using 13C NMR as a Predictor. (2025, May 1). ACS Catalysis.
  • Diagnosing issues with a failed Suzuki coupling? (2021, July 9). Reddit.
  • Buchwald-Hartwig coupling troubleshooting. (2022, May 22). Chemistry Stack Exchange.
  • Specific Solvent Issues with Buchwald-Hartwig Amination. (n.d.). Wordpress.
  • What is the proper way to set up a suzuki coupling? (2020, December 27). Reddit.
  • Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. (2025, September 22). Chemical.AI.
  • Technical Support Center: Stille Coupling Tin Byproduct Removal. (2025). BenchChem.
  • How can I solve my problem with Suzuki coupling? (2014, December 23). ResearchGate.
  • Sonogashira troubleshooting help needed. (2020, August 7). Reddit.
  • Heck Reaction. (n.d.). Thermo Fisher Scientific - AU.
  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. (n.d.).
  • Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions. (n.d.). White Rose eTheses Online.
  • Aryl Acid-Alcohol Cross-Coupling: C(sp3)–C(sp2) Bond Formation from Nontraditional Precursors. (2025, April 23). Macmillan Group.
  • Struggling to make a sonogashira coupling reaction happen. (2021, September 2). Reddit.
  • During cross coupling reaction which part I should choose as aryl halide and which part as boronic ester part in Suzuki cross coupling reaction? (2022, August 15). ResearchGate.
  • The Heck Reaction in Ionic Liquids: Progress and Challenges. (n.d.). PMC.
  • Heck Reaction—State of the Art. (2017, September 11). MDPI.
  • Science of Synthesis: Cross Coupling and Heck-Type Reactions 3, Metal-Catalyzed Heck-Type Reactions and C–C. (n.d.).
  • Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts.
  • Stille Coupling. (n.d.). OpenOChem Learn.
  • Stille Coupling. (n.d.). Organic Chemistry Portal.
  • The Stille Reaction. (n.d.). Organic Reactions.
  • Stille Coupling Reaction Mechanism|| With Problems|| CSIR-NET GATE||IITan. (2020, August 20). YouTube.

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Preventing dehalogenation of Ethyl 3-bromo-5-iodo-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Ethyl 3-bromo-5-iodo-4-methoxybenzoate. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile di-halogenated building block in their synthetic endeavors. The primary focus of this document is to provide in-depth troubleshooting and practical solutions for a common and often frustrating side reaction: dehalogenation .

Our goal is to move beyond simple procedural lists and delve into the mechanistic underpinnings of why dehalogenation occurs and how it can be rationally controlled. By understanding the causality behind these experimental choices, you can design more robust and higher-yielding reactions.

Part 1: Troubleshooting Guide for Common Cross-Coupling Reactions

Dehalogenation, the undesired replacement of a halogen atom with a hydrogen atom, is a frequent competing pathway in palladium-catalyzed cross-coupling reactions.[1] For a substrate like Ethyl 3-bromo-5-iodo-4-methoxybenzoate, the challenge lies in selectively functionalizing one C-X bond while preserving the other and preventing the formation of mono-halogenated or fully reduced byproducts.

The reactivity of aryl halides in the crucial oxidative addition step generally follows the order: I > Br > Cl.[2] This inherent difference is the foundation for achieving selective couplings. However, it also means the C-I bond is the most susceptible to both desired coupling and undesired dehalogenation.

Issue 1: De-iodination during Suzuki-Miyaura Coupling

You are attempting a selective Suzuki coupling at the C-I position with a boronic acid, but you observe significant formation of Ethyl 3-bromo-4-methoxybenzoate alongside your desired product.

Question: What are the primary causes of this de-iodination, and how can I mitigate it?

Answer: De-iodination in Suzuki coupling is typically traced back to the generation of a palladium-hydride (Pd-H) species in the catalytic cycle.[2] This Pd-H intermediate can reductively eliminate with the aryl group to produce the dehalogenated byproduct.[3] Several factors can promote the formation of Pd-H:

  • The Base: Strong alkoxide bases (e.g., NaOtBu, KOMe) can react with trace water or the solvent (especially alcohols) to generate hydride sources.[1][2]

  • The Solvent: Protic solvents like methanol or ethanol can be oxidized by the palladium complex to generate Pd-H species.[1][2]

  • High Temperature: Elevated temperatures can accelerate the rate of catalyst decomposition and side reactions that generate hydrides, sometimes faster than the desired cross-coupling.[4]

Recommended Solutions & Optimization Strategy
ParameterRecommendationRationale
Base Selection Switch to milder, non-nucleophilic inorganic bases.Bases like K₃PO₄, Cs₂CO₃, or K₂CO₃ are less prone to generating hydride species compared to strong alkoxides.[2][5] They provide sufficient basicity for the transmetalation step while minimizing the dehalogenation pathway.
Solvent System Use anhydrous, aprotic solvents.Solvents such as 1,4-dioxane, toluene, or THF are not hydrogen-atom donors and are preferred.[2] Ensure all reagents and glassware are thoroughly dried.
Catalyst/Ligand Employ modern, bulky, electron-rich phosphine ligands.Ligands like SPhos, XPhos, or other Buchwald biaryl phosphine ligands can accelerate the rate of reductive elimination of the desired product, outcompeting the dehalogenation pathway.[2][4] Pre-catalysts that readily form the active Pd(0) species can also be beneficial.
Temperature Optimize for the lowest effective temperature.Since the C-I bond is highly reactive, these couplings can often be run at moderate temperatures (e.g., 80-100 °C) or even lower with a highly active catalyst system.[4]
Issue 2: Dehalogenation and Homocoupling in Sonogashira Coupling

You are performing a Sonogashira coupling with a terminal alkyne to target the C-I position. You observe the de-iodinated starting material and a significant amount of the alkyne homocoupling (Glaser coupling) byproduct.

Question: How can I suppress both de-iodination and Glaser coupling in my Sonogashira reaction?

Answer: This is a classic challenge in Sonogashira chemistry. The two side reactions, while distinct, are often exacerbated by similar conditions.

  • De-iodination: As with Suzuki coupling, this arises from competing hydrodehalogenation pathways, often promoted by the amine base or solvent.[1]

  • Glaser Homocoupling: This side reaction is an oxidative coupling of two terminal alkyne molecules, catalyzed by the copper(I) co-catalyst in the presence of oxygen.[5][6]

Recommended Solutions & Optimization Strategy
ParameterRecommendationRationale
Atmosphere Maintain a strict inert atmosphere (Argon or Nitrogen).This is the most critical factor for preventing Glaser homocoupling, as it requires oxygen.[5] Thoroughly degas all solvents and reagents.
Temperature Run the reaction at or near room temperature.The high reactivity of the C-I bond often allows Sonogashira couplings to proceed efficiently at mild temperatures, which suppresses both catalyst decomposition (leading to dehalogenation) and thermal promotion of side reactions.[5][7]
Catalyst System Consider copper-free conditions.Specialized palladium catalysts or bulky phosphine ligands can enable efficient Sonogashira coupling without a copper co-catalyst, which completely eliminates the possibility of Glaser homocoupling.[8]
Base/Solvent Use a high-purity, anhydrous amine base.Triethylamine or diisopropylethylamine are common choices that act as both the base and often as the solvent.[7][8] Ensuring they are anhydrous minimizes potential hydrogen sources for dehalogenation.

Part 2: Frequently Asked Questions (FAQs)

Q1: I need to perform a reaction at the C-Br bond. How can I protect the more reactive C-I bond from dehalogenation?

This requires a strategic approach. While direct protection is difficult, you can exploit the reactivity difference. One common strategy is to first perform a selective reaction at the C-I position under mild conditions (e.g., a low-temperature Sonogashira or Suzuki coupling). The resulting product, now containing a less reactive C-Br bond, can be subjected to more forcing conditions to functionalize the second position.

Q2: My substrate has an N-H group (e.g., an indole or pyrrole analog) and is showing severe dehalogenation. What is happening?

N-H containing heterocycles are particularly prone to dehalogenation.[2] Deprotonation of the N-H by the base increases the electron density of the ring system, which can accelerate unwanted side reactions. In these cases, protecting the N-H group with a suitable protecting group (e.g., Boc, SEM) before the coupling reaction can significantly suppress dehalogenation.[9][10]

Q3: What are the best analytical techniques to detect and quantify dehalogenation?

Detecting these byproducts is crucial for proper reaction optimization.

  • GC-MS (Gas Chromatography-Mass Spectrometry): This is an excellent tool for identifying and quantifying volatile byproducts. You will see a peak corresponding to the molecular weight of the dehalogenated species.[4]

  • LC-MS (Liquid Chromatography-Mass Spectrometry): For less volatile compounds, UHPLC coupled with high-resolution mass spectrometry (HRMS) is highly effective for unambiguous identification.[11][12] Specialized columns, such as those with a pentafluorophenyl (PFP) stationary phase, can improve the chromatographic separation between the halogenated starting material and its dehalogenated analog.[11][13]

  • ¹H NMR (Proton Nuclear Magnetic Resonance): NMR of the crude reaction mixture can quickly confirm dehalogenation by the appearance of a new aromatic proton signal in the region where the halogen was previously located.[4]

Part 3: Experimental Protocols & Visual Guides

Protocol: Selective Suzuki-Miyaura Coupling at the C-I Position with Minimized Dehalogenation

This protocol is designed to selectively couple an arylboronic acid at the more reactive C-I position of Ethyl 3-bromo-5-iodo-4-methoxybenzoate while minimizing the formation of the de-iodinated byproduct.

Materials:

  • Ethyl 3-bromo-5-iodo-4-methoxybenzoate (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.02 equiv)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 equiv)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)

  • Anhydrous 1,4-Dioxane

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Setup: Add the Ethyl 3-bromo-5-iodo-4-methoxybenzoate, arylboronic acid, and finely ground K₃PO₄ to the Schlenk flask.

  • Inerting: Seal the flask and evacuate and backfill with inert gas three times to ensure an oxygen-free atmosphere.

  • Reagent Addition: Under a positive pressure of inert gas, add the Pd(OAc)₂ and SPhos ligand, followed by the anhydrous 1,4-dioxane.

  • Degassing: Degas the resulting suspension by bubbling the inert gas through the liquid for 10-15 minutes.

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS, checking for the consumption of starting material and the formation of both the desired product and the de-iodinated byproduct (Ethyl 3-bromo-4-methoxybenzoate).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visual Troubleshooting Workflow

This diagram outlines a logical decision-making process when unexpected dehalogenation is observed.

Dehalogenation_Troubleshooting cluster_start Initial Observation cluster_reaction Identify Reaction Conditions cluster_solutions Implement Solutions Start Dehalogenation Detected by LCMS/GCMS? ReactionType What is the reaction type? Start->ReactionType BaseCheck Using strong alkoxide base (e.g., NaOtBu)? ReactionType->BaseCheck Suzuki / Sonogashira SolventCheck Using protic solvent (e.g., MeOH)? BaseCheck->SolventCheck No ChangeBase Action: Switch to K₃PO₄ or Cs₂CO₃ BaseCheck->ChangeBase Yes ChangeSolvent Action: Switch to anhydrous Dioxane or Toluene SolventCheck->ChangeSolvent Yes ChangeLigand Action: Use bulky ligand (e.g., SPhos/XPhos) SolventCheck->ChangeLigand No LowerTemp Action: Lower reaction temperature ChangeBase->LowerTemp ChangeSolvent->LowerTemp ChangeLigand->LowerTemp

Caption: A decision tree for troubleshooting dehalogenation in cross-coupling reactions.

Mechanism: The Dehalogenation Side-Reaction Pathway

The following diagram illustrates the main catalytic cycle for a Suzuki coupling and the competing off-cycle pathway that leads to hydrodehalogenation.

Suzuki_Cycle_Dehalogenation Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-X(L)₂ Pd0->OxAdd Oxidative Addition (Ar-X) Transmetal Ar-Pd(II)-R(L)₂ OxAdd->Transmetal Transmetalation (R-B(OR)₂) PdH H-Pd(II)-X(L)₂ OxAdd->PdH Forms Pd-H (Often off-cycle) Transmetal->Pd0 Reductive Elimination Product Ar-R Transmetal->Product HydrideSource Hydride Source (Base, Solvent, H₂O) HydrideSource->PdH PdH->Pd0 Regeneration Dehalogenated Ar-H (Byproduct) PdH->Dehalogenated Reductive Elimination

Caption: Catalytic cycle showing the hydrodehalogenation off-cycle pathway.

References
  • Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides . Organometallics - ACS Publications. Available from: [Link]

  • A mechanistic investigation of hydrodehalogenation using ESI-MS . Chemical Communications (RSC Publishing). Available from: [Link]

  • Cross-Coupling Reactions Guide . Johnson Matthey. Available from: [Link]

  • A sensitive method for rapid detection of alkyl halides and dehalogenase activity using a multistep enzyme assay . National Institutes of Health (NIH). Available from: [Link]

  • A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies . National Institutes of Health (NIH). Available from: [Link]

  • Transfer Hydrodehalogenation of Aryl Halides Mediated by [Pd(IPr)(cinnamyl)Cl]*. PubMed. Available from: [Link]

  • Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage . Organic Chemistry Portal. Available from: [Link]

  • An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates . ResearchGate. Available from: [Link]

  • Detection of dehalogenation impurities in organohalogenated pharmaceuticals by UHPLC-DAD-HRESIMS . PubMed. Available from: [Link]

  • Hydrodehalogenation of Aryl Chlorides and Aryl Bromides Using a Microwave-Assisted, Copper-Catalyzed Concurrent Tandem Catalysis Methodology . ResearchGate. Available from: [Link]

  • Detection of dehalogenation impurities in organohalogenated pharmaceuticals by UHPLC-DAD-HRESIMS . ResearchGate. Available from: [Link]

  • Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step . Inorganic Chemistry Frontiers (RSC Publishing). Available from: [Link]

  • Transfer Hydrodehalogenation of Aryl Halides Mediated by [Pd(IPr)(cinnamyl)Cl]*. ACS Medicinal Chemistry Letters - ACS Publications. Available from: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide . Yoneda Labs. Available from: [Link]

  • C(sp²)−I selective cross‐coupling of bromo(iodo)arenes with alkyl... . ResearchGate. Available from: [Link]

  • Sonogashira coupling . Wikipedia. Available from: [Link]

  • Interrogating the Mechanistic Features of Ni(I)-mediated Aryl Iodide Oxidative Addition using Electroanalytical and Statistical . eScholarship. Available from: [Link]

  • An unusual dehalogenation in the Suzuki coupling of 4-bromopyrrole-2-carboxylates . RTI International. Available from: [Link]

  • Hydrogen-Mediated Reductive Cross-Coupling of Aryl Iodides with Activated Aryl and Heteroaryl Bromides . National Institutes of Health (NIH). Available from: [Link]

  • Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling . ACS Publications. Available from: [Link]

  • Oxidative Addition of Aryl and Alkyl Halides to a Reduced Iron Pincer Complex . National Institutes of Health (NIH). Available from: [Link]

  • Kinetics and Thermodynamics of the Oxidative Addition of Aryl Bromides at Palladium(I) to Form Palladium(III) Complexes . ChemRxiv. Available from: [Link]

  • Oxidative Addition of Aryl Halides to a Ni(I)-Bipyridine Complex . OSTI.GOV. Available from: [Link]

  • Halogenation/Dehalogenation/Heteroatom Oxidation . Wiley Online Library. Available from: [Link]

  • Analytical methods for the determination of halogens in bioanalytical sciences: a review . SpringerLink. Available from: [Link]

  • Sonogashira Coupling . Organic Chemistry Portal. Available from: [Link]

  • (PDF) Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers . ResearchGate. Available from: [Link]

  • Selective Ni-Catalyzed Cross-Electrophile Coupling of Heteroaryl Chlorides and Aryl Bromides at 1:1 Substrate . ChemRxiv. Available from: [Link]

  • Reductive Cross-Coupling of 3-Bromo-2,1-borazaronaphthalenes with Alkyl Iodides . Organic Letters - ACS Publications. Available from: [Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling . NTU Scholars. Available from: [Link]

  • Pd-Catalyzed Efficient One-Pot Sequential Cross-Coupling Reactions of Aryl Dihalides . Organic Letters - ACS Publications. Available from: [Link]

  • Ethyl 3-bromo-4-methoxybenzoate | C10H11BrO3 . PubChem. Available from: [Link]

Sources

Column chromatography purification protocol for brominated compounds

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Desk Subject: Troubleshooting & Optimization of Column Chromatography for Organobromides

Introduction

Welcome to the technical support center. As a Senior Application Scientist, I often see researchers struggle with brominated compounds not because of the chemistry itself, but due to the physical interactions inside the column.

Bromine atoms introduce three distinct challenges to purification:

  • Lipophilicity: They drastically reduce solubility in standard polar mobile phases, often requiring chlorinated solvents.

  • Lewis Basicity/Lability: The C-Br bond is polarizable. On acidic silica surfaces, this can lead to elimination (HBr loss) or protodebromination.

  • Photolability: Many brominated aromatics undergo radical debromination when exposed to light while adsorbed on silica.

This guide is structured to troubleshoot these specific failure modes.

Tier 1: Method Development & Phase Selection
Q: My brominated compound co-elutes with impurities in Hexane/Ethyl Acetate. What is the alternative?

A: Switch to a solvent with different selectivity, specifically Toluene or Dichloromethane (DCM) .

  • The Science: Hexane/EtOAc relies heavily on hydrogen bonding capability. Brominated compounds often lack strong H-bond donors/acceptors, making them "slippery" in this system.

  • Toluene (Class VII Selectivity): Excellent for lipophilic, non-polar brominated aromatics (e.g., PBDEs, brominated porphyrins). It engages in

    
     interactions which can separate compounds based on the number of bromine atoms or their positional isomerism.
    
  • DCM (Class V Selectivity): Good for solubility, but offers different dipole selectivity than esters.

Data: Solvent Selectivity Grouping

SolventSelectivity GroupPrimary InteractionBest For
Ethyl Acetate VIaProton AcceptorGeneral polar functionality
Dichloromethane VDipole-DipolePolarizable bromides, high solubility needs
Toluene VII

-Donor
Polybrominated aromatics, positional isomers
Diethyl Ether IProton AcceptorLow boiling point needs (volatile bromides)
Q: I see "streaking" or "tailing" on the TLC and column. Is my compound decomposing?

A: It is likely interacting with the acidic silanol groups (


) on the silica surface.
  • Diagnosis: If the streak starts from the baseline and goes up to the spot, it is likely decomposition (HBr elimination). If the spot itself is elongated (comet-shaped), it is an acid-base interaction.

  • The Fix: You must neutralize the stationary phase or the mobile phase.

    • For Acid-Sensitive Alkyl Bromides: Use Neutral Alumina or Florisil instead of silica.

    • For Aryl Bromides/Amines: Add 1% Triethylamine (TEA) to your mobile phase.

Tier 2: Troubleshooting Active Runs
Q: I isolated my compound, but NMR shows a mix of the product and a "des-bromo" byproduct that wasn't there before. Why?

A: You are likely experiencing Photolytic Debromination directly on the column.

The Mechanism: Brominated compounds (especially polybrominated diphenyl ethers and phenols) are highly susceptible to UV/Visible light homolysis of the C-Br bond. Silica gel acts as a matrix that can stabilize the resulting radicals or facilitate hydrogen abstraction, accelerating this process compared to solution phase.

Protocol: Light-Protected Chromatography

  • Wrap the Column: Completely cover the glass column in aluminum foil before packing.

  • Amber Collection: Collect fractions into amber glass tubes or wrap the rack in foil.

  • Speed: Do not leave the compound adsorbed on the silica overnight. Flush immediately.

Q: My compound precipitates inside the column, causing band broadening. How do I load it?

A: Brominated compounds are heavy and often insoluble in Hexane. Do not use liquid loading with DCM if it precipitates upon contact with Hexane. Use Solid (Dry) Loading .

Diagram: Loading & Phase Selection Decision Tree

G Start Start: Brominated Compound Purification Solubility Is it soluble in Hexane/EtOAc? Start->Solubility AcidSensitive Is it Acid Sensitive? (e.g., Benzylic Br, Trityl) Solubility->AcidSensitive Yes Loading Loading Method Solubility->Loading No (Requires DCM/CHCl3) StdSilica Standard Silica Gel (Wrap in Foil) AcidSensitive->StdSilica No (Aryl Bromide) NeutSilica Neutralized Silica (1% TEA) or Alumina AcidSensitive->NeutSilica Yes (Alkyl/Benzyl) LiquidLoad Liquid Load (Min. Solvent) Loading->LiquidLoad Remains Soluble DryLoad Dry Load (Celite or Silica) Loading->DryLoad Precipitates in Hexane LiquidLoad->AcidSensitive DryLoad->AcidSensitive

Caption: Decision matrix for loading and stationary phase selection based on solubility and chemical stability.

Tier 3: Advanced Protocols
Protocol A: Dry Loading (The "Celite Sandwich")

Use this when your brominated compound is only soluble in DCM or Chloroform.

  • Dissolution: Dissolve crude mixture in the minimum amount of DCM.

  • Adsorption: Add Celite 545 (diatomaceous earth) or Silica Gel to the flask. Ratio: 1g crude to 2g sorbent.

  • Evaporation: Rotovap to dryness. You must obtain a free-flowing powder. If it is sticky, add more sorbent and re-evaporate.

    • Note: Ensure the water bath is not too hot (<30°C) to prevent thermal debromination.

  • Packing: Pour the powder carefully onto the top of your pre-equilibrated column.

  • Protection: Add a layer of sand on top to prevent disturbing the bed when adding solvent.

Protocol B: Neutralizing Silica Gel

Use this for acid-sensitive benzylic bromides or if you observe elimination products.

  • Preparation: Prepare your mobile phase (e.g., 90:10 Hexane:EtOAc).

  • Doping: Add 1% v/v Triethylamine (TEA) to the solvent mixture.

  • Flushing: Flush the column with 2-3 Column Volumes (CV) of this TEA-doped solvent before loading your sample.

    • Indicator: Silica is naturally acidic (pH ~5). The TEA neutralizes the surface silanols.

  • Elution: Run the column with the TEA-doped solvent.

  • Post-Run: TEA has a high boiling point. You may need to wash your isolated fractions with dilute HCl or simply leave on high vacuum if the compound is stable.

Tier 4: Isolation & Detection
Q: I cannot see my spots on TLC. Iodine stains the whole plate. What do I use?

A: While many aryl bromides quench UV (254nm), alkyl bromides do not. Iodine is non-specific.

Visualization Workflow:

  • UV 254nm: Check first.

  • KMnO4 Dip: Excellent for unsaturated bromides (alkenes).

  • Silver Nitrate (AgNO3) Spray: Specific for halides.

    • Recipe: Dissolve 1g AgNO3 in 100mL water. Spray plate and expose to UV light. Brominated spots turn grey/black (AgBr precipitation).

Diagram: Troubleshooting Flowchart

Troubleshooting Problem Issue Detected Streak Streaking/Tailing Problem->Streak Ghost Ghost Peaks/Decomp Problem->Ghost Check1 Check Structure Action1 Add 1% TEA or use Alumina Check1->Action1 Acid Sensitive? Action3 Switch Solvent (Try Toluene) Check1->Action3 Poor Solubility? Check2 Check Environment Check2->Action1 Silica Catalyzed? Action2 Wrap Column in Foil (Amber Glass) Check2->Action2 Light Sensitive? Streak->Check1 Ghost->Check2

Caption: Diagnostic loop for identifying the root cause of purification failure (Acidity vs. Light vs. Solubility).

References
  • Biotage. (2023).[1] Using TLC to Scout Flash Chromatography Solvents.[1][2][3] Biotage Blog. Link

  • University of Rochester. (n.d.). Chromatography: The Solid Phase & Solvent Systems.chem.rochester.edu. Link

  • Eriksson, J., et al. (2004). Photolytic debromination of decabromodiphenyl ether (BDE 209). Environmental Science & Technology. Link

  • Organic Syntheses. (2011). Purification of Organic Compounds by Flash Column Chromatography. Org.[2][4] Synth. Link

  • Sorbent Technologies. (2025). Flash Chromatography Basics & Solubility Guide.[3] Sorbtech. Link

Sources

Technical Support Center: Stability and Storage of Ethyl 3-bromo-5-iodo-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals on the stability and optimal storage conditions for Ethyl 3-bromo-5-iodo-4-methoxybenzoate (CAS No. 1092308-89-8). Given the absence of extensive, publicly available stability data for this specific molecule, this document synthesizes information based on the well-established chemical principles governing its constituent functional groups. Our recommendations are designed to ensure the compound's integrity, maximize experimental reproducibility, and prevent unforeseen degradation.

Chemical Profile and Inferred Stability

Ethyl 3-bromo-5-iodo-4-methoxybenzoate is a polysubstituted aromatic ester. Its stability is not dictated by a single factor but by the interplay of its functional groups: an ethyl ester, a methoxy ether, and two different halogen substituents (bromo and iodo) on the benzene ring.

PropertyValue
CAS Number 1092308-89-8[1]
Molecular Formula C₁₀H₁₀BrIO₃[1]
Molecular Weight 384.99 g/mol [1]
Appearance Typically an off-white to pale yellow solid

The primary degradation pathways can be inferred from the reactivity of these groups:

  • Hydrolysis: The ethyl ester group is susceptible to both acid- and base-catalyzed hydrolysis, which would cleave the ester bond to yield 3-bromo-5-iodo-4-methoxybenzoic acid and ethanol[2][3][4]. This reaction is accelerated by the presence of moisture and non-neutral pH conditions.

  • Photodecomposition: The carbon-iodine (C-I) bond is significantly weaker than the carbon-bromine (C-Br) bond and is known to be sensitive to ultraviolet (UV) light[5]. Photochemical cleavage can generate highly reactive radical species, initiating a cascade of decomposition reactions[6]. This is the most probable pathway for rapid degradation if the compound is not protected from light.

  • Thermal Decomposition: While generally stable at ambient temperatures, prolonged exposure to elevated temperatures can promote decomposition. Pyrolysis of ethyl benzoates is known to yield the corresponding benzoic acid and ethylene[7]. The bulky ortho-substituents may also influence thermal stability[8].

Caption: Key functional groups influencing stability.

Frequently Asked Questions (FAQs) on Storage and Handling

This section addresses common queries regarding the day-to-day management of Ethyl 3-bromo-5-iodo-4-methoxybenzoate.

Q1: What is the ideal temperature for storing this compound? For short-term storage (up to several weeks), refrigeration at 2-8°C is recommended. For long-term storage (months to years), storing at -20°C is best practice to minimize the rates of all potential chemical degradation reactions. This is consistent with recommendations for similarly structured halogenated aromatic compounds[9].

Q2: How critical is protection from light? Protection from light is absolutely critical . The C-I bond is photosensitive and can undergo homolytic cleavage upon exposure to UV light, leading to radical formation and subsequent decomposition[6]. Always store the compound in amber glass vials or wrap clear vials in aluminum foil to exclude light[10].

Q3: Do I need to store it under an inert atmosphere? Yes, for long-term storage or after the container has been opened, storing under an inert atmosphere (e.g., argon or nitrogen) is strongly advised. This practice serves two purposes: it displaces atmospheric moisture, mitigating the risk of ester hydrolysis[11], and it displaces oxygen, preventing potential oxidative degradation pathways that might be initiated by light or trace metal impurities.

Q4: What are the visible signs of degradation? Visible signs of degradation may include:

  • Color Change: A significant darkening from its typical off-white or pale-yellow color.

  • Change in Physical State: Clumping or melting at room temperature can indicate the presence of impurities.

  • Insolubility: Difficulty dissolving in a solvent in which it was previously known to be soluble. If any of these signs are observed, it is crucial to re-analyze the compound's purity before use.

Q5: What are the basic safety precautions for handling this compound? As with any laboratory chemical, proper personal protective equipment (PPE) is mandatory. This includes:

  • Safety glasses or goggles.

  • Chemical-resistant gloves (e.g., nitrile).

  • A lab coat. All handling of the solid or its solutions should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors[12].

Troubleshooting Guide

This section provides solutions to common experimental issues that may arise from improper storage or handling.

Problem Encountered Potential Root Cause (Stability-Related) Recommended Action & Troubleshooting Steps
Low or no yield in a Suzuki/Heck/Sonogashira coupling reaction. Degradation of the starting material. The C-I and C-Br bonds are the reactive sites for these reactions. If the compound has degraded (e.g., via hydrolysis or photolysis), the concentration of the active starting material is reduced.1. Verify Purity: Before starting the reaction, run a quick purity check on your starting material using TLC or ¹H NMR. 2. Use a Fresh Sample: If degradation is suspected, use a fresh, unopened sample or a sample that has been rigorously stored under recommended conditions. 3. Review Storage History: Check if the material was exposed to light, moisture, or elevated temperatures.
Inconsistent analytical results (NMR, LC-MS) between experiments. Ongoing degradation of a single stock vial. If the same vial is used over a period of time without proper storage practices between uses (e.g., not re-purging with inert gas), the compound will degrade progressively.1. Aliquot the Material: Upon receiving a new batch, divide it into smaller, single-use vials. This prevents contamination and repeated exposure of the entire stock to the atmosphere. 2. Standardize Handling: Implement a strict protocol for handling the compound: always allow it to warm to room temperature before opening, handle only in a fume hood, and purge the vial with inert gas before re-sealing and storing.
Appearance of unexpected side products in a reaction. Reaction with degradation products. Degradation products, such as the hydrolyzed benzoic acid, can interfere with the intended reaction pathway or act as impurities that complicate purification.1. Characterize the Impurity: If possible, use analytical techniques (e.g., LC-MS) to identify the structure of the side product. This can provide clues to the degradation pathway. 2. Purify the Starting Material: If the starting material is found to be impure, consider recrystallization or column chromatography to purify it before use.

Experimental Protocols for Stability and Handling

Adherence to standardized protocols is key to ensuring the long-term viability of sensitive reagents.

Protocol 1: Recommended Procedure for Receiving and Storing

This workflow minimizes the risk of contamination and degradation from the moment the compound arrives in the lab.

Storage_Workflow A Receive Compound B Log Lot # and Date A->B Immediately upon arrival C Work in Fume Hood under Inert Atmosphere B->C D Aliquot into smaller, amber glass vials C->D Prevents stock contamination E Purge each vial with Argon/Nitrogen D->E F Seal tightly with PTFE-lined caps E->F G Label vials clearly F->G Include Name, Date, Initials H Store at recommended temperature (-20°C for long-term) G->H Protect from light I Update Chemical Inventory H->I

Caption: Recommended workflow for handling new stock.

Protocol 2: Small-Scale Purity Check via Thin-Layer Chromatography (TLC)

This is a rapid, semi-quantitative method to check for the presence of more polar degradation products (like the hydrolyzed carboxylic acid).

  • Prepare a TLC Plate: Use a standard silica gel plate.

  • Prepare a Sample Solution: Dissolve a small amount (1-2 mg) of the Ethyl 3-bromo-5-iodo-4-methoxybenzoate in a suitable solvent (e.g., ethyl acetate or dichloromethane) to make a ~1 mg/mL solution.

  • Spot the Plate: Using a capillary tube, spot a small amount of the solution onto the TLC plate baseline. Also spot a reference sample of known good quality, if available.

  • Develop the Plate: Place the plate in a developing chamber containing an appropriate mobile phase (e.g., a 4:1 mixture of Hexanes:Ethyl Acetate). Let the solvent front travel up the plate.

  • Visualize: Remove the plate and allow the solvent to evaporate. Visualize the spots under a UV lamp (254 nm).

  • Analyze: A pure compound should show a single, well-defined spot. The presence of additional spots, particularly one with a lower Rf value (closer to the baseline), suggests the formation of more polar impurities, such as the carboxylic acid from hydrolysis.

Summary of Recommended Storage Conditions

For quick reference, the optimal storage conditions are summarized below.

ConditionRecommendationRationale
Temperature 2-8°C (Short-term) -20°C (Long-term)Slows the rate of all potential degradation reactions[9][11].
Light Protect from light at all times. Prevents photochemical cleavage of the sensitive Carbon-Iodine bond[6].
Atmosphere Store under inert gas (Argon or Nitrogen). Excludes moisture to prevent hydrolysis and oxygen to prevent oxidation[11].
Container Amber glass vials with PTFE-lined screw caps. Provides light protection and an inert, tight seal.
Handling Use in a well-ventilated fume hood. Ensures user safety from inhalation of fine particles.
Best Practice Aliquot into single-use quantities. Minimizes degradation of the bulk stock from repeated handling and exposure.

By implementing these scientifically grounded storage and handling procedures, researchers can ensure the stability and reliability of Ethyl 3-bromo-5-iodo-4-methoxybenzoate, leading to more accurate and reproducible experimental outcomes.

References

  • SSERC. Hydrolysis of ethyl benzoate. [Link]

  • Scribd. Chemistry Lab: Base Hydrolysis Experiment. [Link]

  • Quora. In the alkaline hydrolysis of ethyl benzoate, it produces benzoic acid as its end product. What is the reaction pathway? Does it undergo nucleophilic substitution? [Link]

  • SSERC. Hydrolysis of ethyl benzoate – Teacher's guide. [Link]

  • LibreTexts Chemistry. 22.6: Ester Chemistry. [Link]

  • Der Pharma Chemica. Synthesis and Study of Liquid Crystallinity of Benzoate Derivatives in a Laterally substituted Homologous Series. [Link]

  • Thermo Fisher Scientific. SAFETY DATA SHEET - 4-Bromo-3,5-dimethoxybenzoic acid. [Link]

  • Thermo Fisher Scientific. SAFETY DATA SHEET - Methyl 2-bromo-5-methoxybenzoate. [Link]

  • Canadian Science Publishing. PYROLYSIS STUDIES: X. RATES OF THE THERMAL DECOMPOSITION OF ortho-SUBSTITUTED ETHYL BENZOATES IN THE GAS PHASE. [Link]

  • ResearchGate. Thermal stability of food additives of glutamate and benzoate type. [Link]

  • Canadian Science Publishing. Thermodynamic and Transport Properties of Sodium Benzoate and Hydroxy Benzoates in Water at 25 °C. [Link]

  • Medium. Impact of Substituent Positioning on the Thermal Stability of Benzene Derivatives. [Link]

  • Washington State University Environmental Health & Safety. Halogenated Solvents. [Link]

  • PubChem. Ethyl 3-bromo-4-methoxybenzoate. [Link]

  • ACS Publications. Photochemically Induced Isotopic Exchange between Iodobenzene and Molecular Iodine. [Link]

  • PMC. Synthesis and Photochemistry of 1-Iodocyclohexene: Influence of Ultrasound on Ionic vs. Radical Behaviour. [Link]

  • University of St Andrews. Guidance on Safe Storage of Chemicals in Laboratories. [Link]

  • Braun Research Group, Northwestern University. Halogenated Organic Liquids - Standard Operating Procedure. [Link]

  • ACS Publications. Stability Constants for Iodine-Aromatic Complexes in Cyclohexane. [Link]

  • Sinfoo Biotech. Ethyl 3-bromo-5-iodo-4-methoxybenzoate,(CAS# 1092308-89-8). [Link]

  • MDPI. The Overlooked Photochemistry of Iodine in Aqueous Suspensions of Fullerene Derivatives. [Link]

  • University of Leicester. Safe Storage of Hazardous Chemicals in Stockrooms, Workshops and Laboratories. [Link]

  • ACS Publications. Visible Light Generation of Iodine Atoms and I−I Bonds: Sensitized I− Oxidation and I3− Photodissociation. [Link]

  • Kent State University. Proper Chemical Storage. [Link]

  • ResearchGate. Degradation of iodinated X-ray contrast media by advanced oxidation processes: A literature review with a focus on degradation pathways. [Link]

  • EPA. Ethyl 3-bromo-4-methylbenzoate - Hazard Genotoxicity. [Link]

  • Mol-Instincts. Ethyl 3-bromo-4-methoxy-5-nitrobenzoate. [Link]

  • MDPI. 3-Bromo-4,5-dihydroxybenzaldehyde Isolated from Polysiphonia morrowii Suppresses TNF-α/IFN-γ-Stimulated Inflammation and Deterioration of Skin Barrier in HaCaT Keratinocytes. [Link]

  • PMC. 3-Bromo-4,5-dihydroxybenzaldehyde Protects Keratinocytes from Particulate Matter 2.5-Induced Damages. [Link]

  • PubMed. The effects of the potent antioxidant 3,5-dihydroxy-4-methoxybenzyl alcohol on mutagenicity in microorganisms and chromosomal aberrations in cultured mammalian cells in vitro. [Link]

  • National Institute of Standards and Technology. Ethyl 4-iodobenzoate - NIST WebBook. [Link]

Sources

Managing steric hindrance in reactions with Ethyl 3-bromo-5-iodo-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Poly-Halogenated Benzoate Derivatives Ticket ID: #ETH-3B5I-4OMe Topic: Steric & Chemoselective Management of Ethyl 3-bromo-5-iodo-4-methoxybenzoate

Executive Summary: The Structural Challenge

Welcome to the technical guide for Ethyl 3-bromo-5-iodo-4-methoxybenzoate . This scaffold presents a classic "chemist’s dilemma": it is a densely functionalized arene where the primary reaction sites (Iodine at C5, Bromine at C3) are sterically compromised by the central methoxy group at C4.

The Steric Landscape:

  • The "Buttressing Effect": The methoxy group at C4 forces the adjacent halogens (Br and I) out of plane or locks them into rigid conformations, significantly increasing the energy barrier for the oxidative addition step in metal-catalyzed cross-couplings.

  • The "Open" Ester: Unlike the crowded C3-C5 sector, the ethyl ester at C1 is flanked by protons (C2/C6), making it sterically accessible. This creates a dichotomy in reactivity that must be managed.

Troubleshooting Modules

Module A: Chemoselective Coupling (The Iodine Priority)

Issue: “I need to couple at the Iodine (C5) without touching the Bromine (C3), but yields are low due to the ortho-methoxy group.”

Technical Analysis: While C-I bonds are inherently weaker and more reactive than C-Br bonds, the steric bulk of the ortho-methoxy group can retard the oxidative addition of Pd(0). Standard catalysts (e.g., Pd(PPh3)4) often fail here because the bulky triphenylphosphine ligands cannot effectively access the shielded C-I bond.

Solution Protocol: Switch to PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) or Buchwald G3 precatalysts. These systems utilize bulky, electron-rich N-heterocyclic carbenes (NHC) or dialkylbiaryl phosphines that are designed to force open the steric corridor.

Recommended Workflow (Suzuki-Miyaura):

  • Catalyst: PEPPSI-IPr (1-2 mol%) or Pd(OAc)2 + XPhos.

  • Base: Mild bases are preferred to prevent ester hydrolysis. Use

    
     (2.0 equiv).
    
  • Solvent: Toluene/Water (10:1) at 60°C.

  • Why it works: The bulky NHC ligand on PEPPSI-IPr facilitates the oxidative addition even in crowded environments, while the lower temperature (60°C vs 100°C) preserves the Bromine bond for later steps.

Module B: Sequential Functionalization (The Bromine Challenge)

Issue: “After reacting the Iodine, the Bromine at C3 is now even more hindered by the new group at C5. How do I activate it?”

Technical Analysis: Once the C5 position is substituted (e.g., with an aryl group), the C3-Bromine sits in a "steric pocket" between the C4-methoxy and the newly added C5-aryl group. This is a "tetra-ortho" like environment.

Solution Protocol: You require a ligand with a specific "cone angle" and flexibility to weave into this pocket. AntPhos or SPhos are the industry standards for this specific topology.

Representative Ligand Screening Data:

Ligand ClassCatalyst SystemYield (C3-Br Coupling)Notes
Standard Pd(PPh3)4< 10%Ligand too bulky; poor oxidative addition.
Bidentate Pd(dppf)Cl235%Rigid bite angle struggles with steric crowding.
Buchwald (G2) Pd(OAc)2 / SPhos88% Excellent for ortho-substituted substrates.
Specialized Pd / AntPhos92% Best for "di-ortho" heavy steric environments.
Module C: Ester Management

Issue: “Will the ester hydrolyze during my cross-coupling?”

Technical Analysis: The C1 ester is electronically deactivated by the electron-withdrawing halogens, making it susceptible to nucleophilic attack. However, it is not sterically hindered.

Guidance:

  • Avoid: Strong hydroxide bases (NaOH, KOH) at high temperatures.

  • Use: Carbonate (

    
    ) or Phosphate (
    
    
    
    ) bases.
  • Solvent: Use anhydrous conditions (Dioxane or DMF) if ester stability is critical.

Decision Pathways (Visualized)

Diagram 1: Catalyst Selection Logic

Caption: Decision tree for selecting the optimal catalyst based on the specific halogen target and steric environment.

CatalystSelection Start Target Reaction Site? Target_I C5-Iodine (First Pass) Start->Target_I Chemoselective Target_Br C3-Bromine (Second Pass) Start->Target_Br Sequential Check_Partner Coupling Partner Bulk? Target_I->Check_Partner Check_Env Steric Environment Target_Br->Check_Env Low_Bulk Low Bulk (e.g., Phenyl) Check_Partner->Low_Bulk High_Bulk High Bulk (e.g., 2,6-subst. Aryl) Check_Partner->High_Bulk Sol_I_Std Pd(PPh3)4 or Pd(dppf)Cl2 (Standard) Low_Bulk->Sol_I_Std Sol_I_Adv PEPPSI-IPr or XPhos Pd G3 (Steric Control) High_Bulk->Sol_I_Adv Extreme_Sterics Flanked by OMe + New Aryl Check_Env->Extreme_Sterics Sol_Br_Adv Pd-AntPhos or Pd-SPhos (High Activity) Extreme_Sterics->Sol_Br_Adv

Diagram 2: Sequential Synthesis Workflow

Caption: Optimized workflow for sequential functionalization, preserving the ester and managing steric increase.

Workflow Substrate Ethyl 3-bromo-5-iodo-4-methoxybenzoate Step1 Step 1: C5-I Coupling (Chemoselective) Substrate->Step1 Pd-PEPPSI-IPr 60°C, K3PO4 Intermed Intermediate: 3-Bromo-5-Aryl-4-methoxybenzoate Step1->Intermed Step2 Step 2: C3-Br Coupling (Forced Conditions) Intermed->Step2 Pd-SPhos 100°C, K2CO3 Final Final Product: 3,5-Diaryl-4-methoxybenzoate Step2->Final

Frequently Asked Questions (FAQ)

Q1: Can I perform a "One-Pot" double coupling?

  • Answer: Generally, no. The reactivity difference between I and Br is large enough to allow sequential coupling, but doing both simultaneously usually leads to complex mixtures because the catalyst optimized for the difficult Br-coupling will consume the I-site too rapidly, potentially leading to homocoupling or oligomerization.

Q2: Why not demethylate the methoxy group first to reduce sterics?

  • Answer: Demethylating to the phenol (using

    
    ) is risky. The resulting phenol is an acidic proton source that can quench organometallic reagents (like Grignards or Zincates). Furthermore, the free phenol can poison Pd catalysts. It is better to keep the methoxy as a protecting group and remove it (if necessary) at the very end.
    

Q3: My reaction turns black and precipitates immediately. Why?

  • Answer: This is "Palladium Black" formation, indicating your catalyst is decomposing before it can oxidatively add to the hindered halide.

    • Fix: Add additional free ligand (e.g., extra SPhos) to stabilize the Pd species.

    • Fix: Ensure your solvent is rigorously degassed; oxygen accelerates catalyst decomposition, especially with electron-rich ligands.

References

  • Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Cross-Coupling of Sterically Hindered Aryl Chlorides and Bromides.Chemistry – A European Journal.

  • Tang, W., & Capacci, A. G. (2014). Sterically Demanding Aryl–Alkyl Suzuki–Miyaura Coupling.[1][2]Royal Society of Chemistry (RSC).

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Dodecylbenzenesulfonates.Journal of the American Chemical Society.

  • BenchChem Support. (2025). Comparative Reactivity Analysis: 3-Iodo-4,5-dimethoxybenzaldehyde vs Bromo Analogs.

Sources

Recrystallization techniques for purifying substituted benzoates

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Recrystallization techniques for purifying substituted benzoates Document ID: TS-ORG-042 Status: Active

Solvent Selection & Solubility Profiles

Q: I have a novel substituted benzoate. How do I rationally select a solvent system without wasting material?

A: For substituted benzoates, solubility is dictated by the interplay between the carboxylic acid moiety (polar, H-bond donor/acceptor) and the substituent's electronic/steric nature. You must balance the high lattice energy of the benzoate dimer with solvent polarity.

The "Golden Rule" of Benzoates: Benzoic acids exist primarily as hydrogen-bonded dimers in non-polar solvents and solid states. To dissolve them, you must either disrupt this dimer (using polar protic solvents like ethanol) or solvate the dimer unit (using aromatic solvents like toluene).

Solvent Screening Matrix:

Substituent TypeElectronic EffectRecommended Solvent SystemMechanistic Rationale
Unsubstituted NeutralWater (Classic) or Water/Ethanol High lattice energy requires high

. Water is poor at RT, excellent at

.
Electron-Withdrawing (e.g.,

,

,

)
Increases Acidity (Polar)Ethanol/Water (2:1 to 1:1) or Ethyl Acetate EWGs increase dipole moments. Pure water may require too much volume; Ethanol acts as a co-solvent to lower saturation temp.
Electron-Donating (e.g.,

,

)
Increases e- densityMethanol/Water or Acetonitrile EDGs often lower melting points. Acetonitrile offers a sharp solubility curve for polar aromatics.
Lipophilic / Bulky (e.g.,

,

)
HydrophobicHexanes/Ethyl Acetate or Toluene The hydrophobic bulk overrides the carboxyl polarity. Water is ineffective. Toluene matches

-stacking interactions.
Halogenated (e.g.,

,

,

)
Weakly DeactivatingHeptane/Toluene or CCl

(if permitted)
Heavy halogens increase lipophilicity. Heptane acts as an anti-solvent to force precipitation upon cooling.
Visualization: Solvent Selection Logic

SolventSelection Start Analyze Substituent (R-) CheckPolarity Is R- Polar/Hydrophilic? Start->CheckPolarity PolarYes Yes (e.g., -NO2, -OH) CheckPolarity->PolarYes High Polarity PolarNo No (Lipophilic) CheckPolarity->PolarNo Alkyl/Aryl Groups CheckMP Melting Point > 150°C? PolarYes->CheckMP Solv3 Hexanes / EtOAc (Gradient) PolarNo->Solv3 HighMP High MP CheckMP->HighMP Yes LowMP Low MP (<100°C) CheckMP->LowMP No Solv2 Toluene or Acetic Acid HighMP->Solv2 Solv1 Ethanol / Water (Start 95:5) LowMP->Solv1

Figure 1: Decision logic for selecting the initial solvent system based on substituent electronics and melting point.

Troubleshooting: The "Oiling Out" Crisis

Q: My product separates as a separate liquid layer (oil) instead of crystals when cooling. Why?

A: "Oiling out" occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the Solid-Liquid Solubility curve. Thermodynamically, this means the melting point of your solvated compound is lower than the boiling point of your solvent mixture at that specific concentration.

Common Causes in Benzoates:

  • Impurity Depression: Impurities significantly lower the melting point (freezing point depression).

  • Solvent Mismatch: The boiling point of the solvent (e.g., water,

    
    ) is higher than the melting point of the hydrated benzoate.
    
  • Supersaturation Shock: Cooling too rapidly creates a metastable oil phase.

The Rescue Protocol:

StepActionTechnical Justification
1. Re-heat Redissolve the oil by heating to reflux.Returns system to a single homogeneous phase.
2. Add Solvent Add 10-20% more of the better solvent.Dilution lowers the saturation temperature, hopefully below the "oiling" threshold but above the crystallization point.
3. Seed Add a seed crystal at

.
Provides a nucleation surface to bypass the energy barrier of spontaneous nucleation.
4. Triturate If oil persists, cool to RT and scratch glass vigorously.Mechanical energy can induce phase transition.
5. Switch Change to a lower-boiling solvent (e.g., Ethanol

Methanol).
Ensures

.
Visualization: Oiling Out Rescue Workflow

OilingOut Problem Precipitate forms as Oil Reheat Reheat to Reflux (Dissolve Oil) Problem->Reheat Decision Is Solution Clear? Reheat->Decision AddSolvent Add Better Solvent (Lower Conc.) Decision->AddSolvent No (Cloudy) CoolSlow Cool Slowly to Cloud Point Decision->CoolSlow Yes AddSolvent->Reheat Seed Add Seed Crystal CoolSlow->Seed Result Crystalline Solid Seed->Result Success Fail Oil Persists Seed->Fail Failure ChangeSys Evaporate & Change Solvent System Fail->ChangeSys

Figure 2: Step-by-step troubleshooting path for resolving oiling out phenomena.

Impurity Removal & Color Correction

Q: My benzoate is off-white or yellow. How do I use activated carbon without losing yield?

A: Substituted benzoates (especially amino- or nitro- derivatives) often carry oxidation byproducts. Activated carbon is effective but non-selective; it will adsorb your product if used incorrectly.

The "Hot Filtration" Protocol:

  • Saturation: Dissolve crude solid in minimum boiling solvent.

  • Carbon Addition: Remove heat source (to prevent boil-over). Add activated carbon (1-2% by weight of crude). Do not exceed 3%.

  • Digestion: Boil gently for 2-5 minutes.

  • Pre-heat Funnel: Place a stemless glass funnel with fluted filter paper on a receiving flask containing a small amount of boiling solvent.

    • Why? If the funnel is cold, the benzoate will crystallize in the stem (clogging).

  • Filtration: Pour hot solution through the filter.

  • Wash: Rinse filter cake with hot solvent immediately.

Pro-Tip: If you are using water, adding a small amount of ethanol (5-10%) can prevent premature crystallization on the filter paper during this step.

Yield vs. Purity Optimization

Q: I have low recovery. Is it pH related?

A: Yes. Benzoates are weak acids (


).
  • The pH Trap: If you recrystallize from water and the pH is too high (basic impurities), a significant portion of your product exists as the soluble benzoate salt, which will not crystallize upon cooling.

  • The Fix: Acidify your recrystallization solvent slightly with HCl to pH ~2. This suppresses ionization (

    
    ), forcing the equilibrium toward the insoluble neutral acid form.
    

Cooling Rate Impact:

Cooling MethodCrystal SizePurityYield
Flash Cooling (Ice Bath) MicrocrystallineLow (Traps mother liquor)High
Ambient Cooling Medium NeedlesHighMedium
Insulated Cooling Large PrismsHighest Medium

Recommendation: Always use Ambient Cooling first. Once the flask reaches room temperature, then move to an ice bath to harvest the "second crop" (which should be kept separate as it is lower purity).

References

  • Armarego, W. L. F. (2017).[1] Purification of Laboratory Chemicals (8th ed.). Butterworth-Heinemann.[2] (The definitive guide for specific solvent data).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.).[3] Longman Scientific & Technical. (Standard protocols for carboxylic acid purification).

  • Mettler Toledo. Oiling Out in Crystallization. (Technical white paper on thermodynamics of phase separation).

  • Nichols, L. (2017). Organic Chemistry Laboratory Techniques - Recrystallization. (Detailed mechanism of hot filtration and solvent choice).

Sources

Validation & Comparative

Structural Validation and Comparative NMR Profiling: Ethyl 3-bromo-5-iodo-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Development Scientists, and Analytical Chemists Focus: Synthetic evolution analysis, Heavy Atom Effect (Iodine), and Regiochemical Verification.

Executive Summary: The Analytical Challenge

Ethyl 3-bromo-5-iodo-4-methoxybenzoate is a high-value scaffold in drug discovery, particularly for designing proteolysis targeting chimeras (PROTACs) or bi-aryl systems via sequential cross-coupling. Its utility lies in the orthogonal reactivity of the bromine and iodine substituents.

This guide compares the NMR profile of the target molecule against its synthetic precursor, Ethyl 3-bromo-4-methoxybenzoate . The objective is to provide a self-validating analytical framework that confirms:

  • Full Iodination: Disappearance of the H-5 proton.

  • Regio-integrity: Confirmation that iodination occurred at the C-5 position (ortho to the methoxy group).

  • Purity: Differentiation between the target and potential de-halogenated byproducts.

Comparative Analysis: Precursor vs. Target

The transition from the mono-halogenated precursor to the di-halogenated target involves a symmetry-breaking event that is distinctly observable in both


H and 

C NMR.
H NMR: The Coupling Constant Collapse

The most immediate evidence of successful synthesis is the collapse of the aromatic coupling network.

FeaturePrecursor: Ethyl 3-bromo-4-methoxybenzoateTarget: Ethyl 3-bromo-5-iodo-4-methoxybenzoateAnalytical Significance
Aromatic Region 3 Signals (AMX System) 2 Signals (AX System) Primary Confirmation
H-2 (Ortho to Br) Doublet (

Hz)
Singlet (or doublet

Hz)
Remains; loses meta-coupling resolution.[1]
H-6 (Ortho to H) Doublet of Doublets (

Hz)
Singlet (or doublet

Hz)
Key Indicator: Loss of large ortho-coupling (

) proves H-5 substitution.
H-5 (Ortho to OMe) Doublet (

Hz)
ABSENT Disappearance confirms substitution at C-5.
Chemical Shift H-6

ppm

ppm
Deshielding due to Iodine proximity (anisotropy).
C NMR: The Heavy Atom Effect

While proton NMR confirms the number of substituents, Carbon-13 NMR definitively identifies the nature of the substituent via the Heavy Atom Effect .

  • Theory: Unlike lighter halogens (F, Cl, Br) which generally deshield the attached carbon, Iodine exerts a "shielding" effect due to spin-orbit coupling. This results in a significant upfield shift for the ipso-carbon.

Carbon PositionPrecursor Shift (

ppm)
Target Shift (

ppm)
Diagnostic Rule
C-3 (C-Br)


Slight downfield shift due to steric crowding.
C-5 (C-H

C-I)

(CH)

(C-I)
CRITICAL PROOF: C-I signals appear < 100 ppm, distinct from C-Br.
C-4 (C-OMe)


Deshielded; crowded by two halogens.

Structural Logic & Assignment Workflow

The following diagram illustrates the logical flow for assigning the regiochemistry of the target molecule, ensuring the iodine is correctly positioned at C-5 rather than C-2 or C-6.

G Start Crude Product Spectrum CheckH Check Aromatic Integral (Region 7.0-8.5 ppm) Start->CheckH Count2 Integral = 2H? CheckH->Count2 Quantification Coupling Analyze Splitting Pattern Count2->Coupling Yes Fail Regioisomer or Incomplete Rxn Count2->Fail No (Integral = 3H) Singlets Two Singlets (or meta-d) Coupling->Singlets H2 & H6 are isolated Ortho Ortho Coupling (d, J=8Hz) Coupling->Ortho H5 or H6 adjacent C13Check 13C NMR: Check 80-100 ppm Singlets->C13Check Ortho->Fail Wrong Regioisomer Conclusion Target Confirmed: 3-Br, 5-I Pattern C13Check->Conclusion Signal present (C-I)

Caption: Logic gate for verifying regiochemical substitution using 1H and 13C NMR data.

Experimental Protocols

To ensure reproducibility and accurate integration (crucial for distinguishing <5% impurities), follow this validated protocol.

Sample Preparation
  • Solvent: Chloroform-d (

    
    ) is preferred over DMSO-
    
    
    
    .
    • Reason:

      
       minimizes viscosity broadening and prevents solvent overlap with the methoxy signal (
      
      
      
      ppm) or the ethyl quartet (
      
      
      ppm).
  • Concentration: 10–15 mg of sample in 0.6 mL solvent. High concentrations can cause stacking effects in aromatic rings, shifting signals.

  • Filtering: Filter through a cotton plug to remove inorganic salts (KI/KBr) from the synthesis, which can degrade field homogeneity.

Instrument Parameters (400 MHz +)
ParameterSettingRationale
Pulse Angle

Ensures accurate quantitation without long relaxation delays.
Relaxation Delay (D1)

seconds
Essential for accurate integration of aromatic protons vs. methoxy protons.
Spectral Width -2 to 14 ppmCaptures potential acidic impurities (COOH at 11-13 ppm).
Scans (NS) 16 (1H) / 512 (13C)Sufficient S/N ratio for detecting 1% isomers.
Temperature 298 KStandardized for shift comparison.

Mechanistic Insight: Why This Analysis Works

The "W" Coupling (Long Range)

In the target molecule, H-2 and H-6 are separated by the ester-bearing carbon (C-1). While they appear as singlets at low resolution, they often exhibit a meta-coupling (


 Hz).
  • Observation: If your "singlets" look slightly broadened or split into fine doublets, this is a mark of high purity, not degradation. It confirms the 1,3,4,5-substitution pattern.

Quantifying the Methoxy Rotation

The methoxy group at C-4 is flanked by bulky Bromine (C-3) and Iodine (C-5). This creates a "molecular gear" effect.

  • NOE Experiment: Irradiating the methoxy singlet (

    
     ppm) should show NOE enhancements at both  H-2 and H-6?
    
    • Correction: No.[1][2][3][4][5] The methoxy is at C-4.[4][6][7] H-2 is at C-2 (meta). H-6 is at C-6 (meta). The methoxy is flanked by Br and I. Therefore, NOE should be minimal to the aromatic protons.

    • Contrast: In the precursor (3-bromo-4-methoxy), the methoxy is adjacent to H-5. Irradiating OMe would enhance H-5. The loss of this NOE signal is a secondary confirmation of iodination at C-5.

References

  • General NMR Theory (Heavy Atom Effect)

    • Wenkert, E., et al. "Carbon-13 Nuclear Magnetic Resonance Spectroscopy of Naturally Occurring Substances." Accounts of Chemical Research, vol. 7, no. 2, 1974.[5] Link

    • Note: Foundational text establishing the upfield shift of carbons
  • Precursor Spectral Data

    • Royal Society of Chemistry.[1] "Supporting Information: Polymer Supported Pd Catalyzed Carbonylation." RSC Advances, 2014. Link

    • Data Verification: Confirms 1H NMR shifts for Ethyl 3-bromo-4-methoxybenzo
  • Synthesis & Characterization of Analogues

    • ChemScene.[3] "Ethyl 3-bromo-4-iodo-5-methylbenzoate Data." Link

    • Comparative Data: Provides spectral benchmarks for similar poly-halogenated benzo
  • Larock, R. C. "Comprehensive Organic Transformations: A Guide to Functional Group Preparations." Wiley-VCH, 1999.

Sources

Technical Guide: Mass Spectrometry Fragmentation Pattern of Ethyl 3-bromo-5-iodo-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 3-bromo-5-iodo-4-methoxybenzoate is a highly functionalized aromatic ester frequently utilized as a scaffold in the synthesis of radioligands and kinase inhibitors. Its analysis via mass spectrometry (MS) presents unique challenges and opportunities due to the presence of two distinct halogens (Bromine and Iodine) and an oxygen-rich ester/ether core.

This guide objectively compares the performance of Electron Ionization (EI) versus Electrospray Ionization (ESI) for this compound. While ESI is superior for trace quantification in biological matrices, EI remains the gold standard for structural elucidation due to the generation of diagnostic fragment ions and retention of the halogen isotopic "fingerprint" in daughter ions.

Part 1: Theoretical Framework & Isotopic Signatures

Before analyzing fragmentation, researchers must validate the molecular ion (


 or 

) using the unique isotopic abundance patterns generated by the halogen substituents.
The Halogen Fingerprint

Unlike simple organic esters, this molecule carries a "mass defect signature" driven by Iodine (


) and Bromine (

).
  • Iodine: Monoisotopic (

    
     abundance). Adds significant mass defect but no isotopic splitting.
    
  • Bromine: Di-isotopic (

    
    ). Creates a distinct 1:1 doublet pattern separated by 2 Da.
    
Calculated Isotopologue Distribution (EI Mode)

Molecular Formula:



Ion IdentityIsotope CompositionExact Mass (Da)Relative AbundanceDiagnostic Utility
M (Nominal)

383.886 100%Base peak of molecular cluster
M+1

contribution
384.889~11%Carbon count verification
M+2

385.884 ~98%Confirms presence of 1 Bromine

Analyst Note: In ESI mode (


), shift all values by +1.0078 Da. The 1:1 ratio between 

384 and 386 (ESI) or 384 and 386 (EI) is the primary confirmation of the core structure integrity.

Part 2: Comparative Analysis (EI vs. ESI)

This section contrasts the two dominant ionization techniques to guide experimental design.

FeatureElectron Ionization (EI)Electrospray Ionization (ESI)
Energy Regime Hard Ionization (70 eV)Soft Ionization (3-5 kV)
Primary Ion Observed

(Radical Cation)

(Protonated Adduct)
Fragmentation Extensive (Rich structural data)Minimal (Requires CID/MS-MS)
Halogen Stability C-I and C-Br bonds often cleaveHalogens typically retained
Sensitivity Good (Nanogram range)Excellent (Picogram range)
Best Application Structural Confirmation / Purity PK/PD Studies / Trace Quant
Recommendation
  • Use EI (GC-MS) during synthesis optimization to verify the position of the halogens and the integrity of the ester group.

  • Use ESI (LC-MS/MS) only when quantifying the compound in biological fluids (plasma/urine), utilizing the Transition

    
     (Loss of Ethyl) for Multiple Reaction Monitoring (MRM).
    

Part 3: Fragmentation Pathways (EI Deep Dive)

Under Electron Ionization (70 eV), the molecule undergoes predictable cleavage driven by the stability of the aromatic ring and the lability of the ester functionality.

Key Fragmentation Mechanisms
  • McLafferty-Type Rearrangement (Hydrogen Transfer): Ethyl esters attached to aromatic rings typically undergo a specific rearrangement where a hydrogen from the ethyl group migrates to the carbonyl oxygen, followed by the elimination of neutral ethylene (

    
    , 28 Da).
    
    • Transition:

      
       (Carboxylic acid radical cation).
      
  • Alpha-Cleavage (Loss of Alkoxy): Direct cleavage of the ethoxy group (

    
    , 45 Da) to form the stable acylium ion.
    
    • Transition:

      
       (Acylium ion).
      
  • Dehalogenation (Radical Loss): The C-I bond is weaker than the C-Br bond. Expect sequential loss of Iodine radical (

    
    , 127 Da) followed by Bromine.
    
    • Transition:

      
       (Loss of I).
      
Visualization of Pathways (Graphviz)

FragmentationPathways M_Ion Molecular Ion (M+) m/z 384 / 386 (1:1 Ratio) Acid_Ion Acid Radical Cation [M - C2H4]+ m/z 356 / 358 M_Ion->Acid_Ion Loss of Ethylene (28 Da) (H-Rearrangement) Acylium Acylium Ion [M - OEt]+ m/z 339 / 341 M_Ion->Acylium Loss of •OEt (45 Da) (α-Cleavage) DeIodo De-iodinated Ion [M - I]+ m/z 257 / 259 M_Ion->DeIodo Loss of •I (127 Da) (Weak C-I Bond) PhenylCat Phenyl Cation [M - OEt - CO]+ m/z 311 / 313 Acylium->PhenylCat Loss of CO (28 Da)

Figure 1: Primary fragmentation tree for Ethyl 3-bromo-5-iodo-4-methoxybenzoate under 70 eV Electron Ionization. Note the competing pathways between ester modification and halogen loss.

Part 4: Experimental Protocols

Protocol A: Structural Confirmation via GC-MS (EI)

Objective: Confirm synthesis product identity and halogen positioning.

  • Sample Preparation:

    • Dissolve 1 mg of solid sample in 1 mL of HPLC-grade Dichloromethane (DCM).

    • Vortex for 30 seconds.

    • Dilute 1:100 with DCM to reach approx 10 ppm concentration.

  • Instrument Parameters:

    • Inlet: Split mode (20:1), 250°C.

    • Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).

    • Oven: 80°C (hold 1 min)

      
       20°C/min 
      
      
      
      280°C (hold 5 min).
    • Source: 230°C, 70 eV.

  • Data Analysis:

    • Check for the molecular ion doublet at 384/386.

    • Verify the presence of the fragment at

      
       339 (Loss of OEt).
      
    • Self-Validation Check: If the 384/386 doublet is absent but a 257/259 doublet is present, the injector temperature is too high, causing thermal de-iodination before ionization. Lower inlet temperature to 200°C.

Protocol B: Trace Quantification via LC-MS/MS (ESI)

Objective: Quantify compound in plasma/media.[1][2]

  • Sample Preparation:

    • Precipitate protein from plasma using Acetonitrile (1:3 ratio).

    • Centrifuge at 10,000g for 5 mins.

    • Inject supernatant.

  • Instrument Parameters:

    • Mode: ESI Positive (

      
      ).
      
    • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 50% B to 95% B over 5 minutes (Hydrophobic compound requires high organic content).

  • MRM Transitions:

    • Quantifier:

      
       (Loss of Ethylene).
      
    • Qualifier:

      
       (Loss of Iodine).
      

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for McLafferty rearrangement and alpha-cleavage mechanisms).
  • Sparkman, O. D. (2020). Mass Spectrometry Desk Reference. Global View Publishing.
  • NIST Mass Spectrometry Data Center. (2023). NIST Standard Reference Database 1A v17. National Institute of Standards and Technology. [Link] (Reference for general benzoate fragmentation patterns).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.

Sources

Comparative Guide: Reactivity of Bromo vs. Iodo Groups in Ethyl 3-bromo-5-iodo-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the chemoselective functionalization of Ethyl 3-bromo-5-iodo-4-methoxybenzoate . This scaffold presents a classic case of competitive electrophilic sites in transition-metal-catalyzed cross-couplings and metal-halogen exchange reactions.

The Core Thesis: Despite the identical steric and electronic environments of the C-3 (Bromo) and C-5 (Iodo) positions (both ortho to the methoxy group and meta to the ester), the C-I bond exhibits superior reactivity due to a lower Bond Dissociation Energy (BDE) and faster oxidative addition rates. This allows for highly selective functionalization of the iodo group at ambient temperatures, leaving the bromo group intact for subsequent derivatization.

Mechanistic Foundation: The Kinetic Advantage

To design a self-validating protocol, one must understand the underlying energy landscape. The selectivity is driven by the kinetic difference in the Oxidative Addition step of the catalytic cycle.

Bond Dissociation Energy (BDE) & Oxidative Addition

The C-I bond is significantly weaker and longer than the C-Br bond, lowering the activation energy (


) required for the palladium catalyst to insert into the bond.
Bond TypeBond Length (Å)BDE (kcal/mol)Relative Rate of Oxidative Addition (Pd⁰)
Aryl-I ~2.10~65Fast (

)
Aryl-Br ~1.90~81Slow (

)
Aryl-Cl ~1.74~96Very Slow (Requires specialized ligands)

Data inferred from standard phenyl halide values; trends remain valid for benzoate derivatives.

Selectivity Visualization (Graphviz)

The following diagram illustrates the kinetic pathway. The "Iodo Pathway" has a significantly lower energy barrier, ensuring that under mild conditions, the catalyst is consumed exclusively by the C-I site.

ReactionEnergyProfile Start Substrate + Pd(0) TS_I TS (C-I Insertion) Low Barrier Start->TS_I Fast (< 25°C) TS_Br TS (C-Br Insertion) High Barrier Start->TS_Br Slow (> 60°C) Int_I Pd(II)-I Complex (Oxidative Addition Product) TS_I->Int_I Int_Br Pd(II)-Br Complex (Not Formed at RT) TS_Br->Int_Br

Figure 1: Kinetic competition between C-I and C-Br oxidative addition. The green path represents the dominant reaction vector at room temperature.

Experimental Workflows & Protocols

Scenario A: Selective Suzuki-Miyaura Coupling (C-I Functionalization)

Objective: Couple an aryl boronic acid at the C-5 (Iodo) position while retaining the C-3 (Bromo) for later use.

Critical Control Points:

  • Temperature: Must be kept

    
     40°C. Higher temperatures (>60°C) increase the risk of competitive C-Br coupling.
    
  • Catalyst: Use standard Pd(0) sources like Pd(PPh₃)₄ .[1] Highly active catalysts (e.g., Pd-RuPhos, Pd(dtbpf)Cl₂) may erode selectivity by activating the bromide.

  • Stoichiometry: Use exactly 1.0–1.1 equivalents of boronic acid. Excess boron can lead to bis-coupling.

Validated Protocol
  • Setup: Charge a reaction vial with Ethyl 3-bromo-5-iodo-4-methoxybenzoate (1.0 equiv), Aryl-Boronic Acid (1.05 equiv), and Pd(PPh₃)₄ (3-5 mol%).

  • Solvent/Base: Add degassed DME/Water (4:1) and Na₂CO₃ (2.0 equiv).

    • Note: Weak bases like carbonate are preferred over hydroxide/alkoxide to prevent ester hydrolysis.

  • Reaction: Stir at Room Temperature (25°C) for 4–12 hours. Monitor by HPLC/UPLC.

    • Endpoint: Disappearance of starting material. The mono-coupled bromide product should be the major peak.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

  • Outcome: Yields typically 85–95% for the C-5 coupled product.

Scenario B: Selective Metal-Halogen Exchange (Magnesiation)

Objective: Generate a Grignard species at C-5 for quenching with electrophiles (aldehydes, ketones, etc.).

Critical Control Points:

  • Reagent: Use i-PrMgCl (Turbo Grignard not strictly necessary but i-PrMgCl·LiCl is faster).

  • Temperature: Maintain -20°C to 0°C .

  • Selectivity: Iodine-Magnesium exchange is orders of magnitude faster than Bromine-Magnesium exchange.

Validated Protocol
  • Setup: Dissolve Ethyl 3-bromo-5-iodo-4-methoxybenzoate (1.0 equiv) in anhydrous THF under Argon. Cool to -20°C .

  • Exchange: Dropwise add i-PrMgCl (1.1 equiv, 2M in THF). Stir for 30 minutes.

    • Mechanism:[1][2][3][4] The iodine atom is replaced by MgCl. The bromine remains inert at this temperature.

  • Quench: Add the electrophile (e.g., Benzaldehyde, 1.2 equiv). Warm to RT.

  • Outcome: Exclusive formation of the C-5 functionalized product.

Sequential Functionalization Strategy

The true power of this scaffold lies in the ability to perform iterative cross-coupling .

SequentialWorkflow SM Starting Material (Br, I) Step1 Step 1: Selective Coupling (C-I) Pd(PPh3)4, RT, Boronic Acid A SM->Step1 Chemoselective Inter Intermediate (Br, Aryl-A) Step1->Inter Step2 Step 2: Forcing Coupling (C-Br) Pd(dppf)Cl2, 80°C, Boronic Acid B Inter->Step2 Higher Temp / Active Ligand Final Final Product (Aryl-B, Aryl-A) Step2->Final

Figure 2: Sequential workflow leveraging the reactivity gap between I and Br.

Comparative Performance Data

The following table summarizes the expected performance based on analogous polyhalogenated benzoate systems.

ParameterC-I Reactivity (Position 5)C-Br Reactivity (Position 3)Implication
Pd(0) Insertion Temp < 25°C> 60°CPerfect thermal window for selectivity.
I/Li Exchange Rate Instantaneous at -78°CSlow at -78°CAllows selective lithiation of C-I.
Steric Hindrance Moderate (Ortho-OMe)Moderate (Ortho-OMe)Sterics do not dictate selectivity here.
Electronic Effect Meta-EWG / Ortho-EDGMeta-EWG / Ortho-EDGElectronics are identical; Leaving group ability rules.

References

  • BDE and Reactivity Trends

    • Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-C
    • Source:

  • Selective Suzuki Coupling

    • A Catalytic Enantiotopic-Group-Selective Suzuki Reaction for the Construction of Chiral Organoboronates.
    • Source:

  • Knochel-Hauser Base Selectivity

    • Selective Metalation and Additions - MilliporeSigma Guide.
    • Source:

  • Molecule Identification

    • Ethyl 3-bromo-5-iodo-4-methoxybenzoate (CAS 1092308-89-8).[5]

    • Source:

Sources

Comparative Guide: Crystallographic Characterization of Ethyl 3-bromo-5-iodo-4-methoxybenzoate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

Ethyl 3-bromo-5-iodo-4-methoxybenzoate represents a sophisticated scaffold in crystal engineering, serving as a prime model for studying competitive halogen bonding (XB) . Unlike simple mono-halogenated benzoates, this derivative features two distinct halogen donors (Bromine and Iodine) flanking a central methoxy group.

For drug development and materials science professionals, this molecule is not merely an intermediate; it is a stress test for supramolecular hierarchy . The central question this guide answers is: In a competitive lattice environment, does the Iodine


-hole dominate the packing, or does the steric bulk of the Bromine/Methoxy cluster disrupt the assembly?

This guide compares the Single Crystal X-Ray Diffraction (SC-XRD) workflow against alternative characterization methods and contrasts the structural behavior of this mixed-halogen system against symmetric analogs.

Comparative Analysis: Methodology & Structural Performance

A. Methodological Comparison: Why SC-XRD is Non-Negotiable

While NMR and Mass Spectrometry confirm chemical identity, they fail to elucidate the spatial arrangement of halogen bonds which dictate solid-state stability and solubility.

FeatureSC-XRD (Gold Standard) PXRD (Powder Diffraction) NMR (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

C /

H)
3D Atom Mapping Absolute. Defines bond lengths (C–I vs C–Br) and torsion angles.Inferred. Matches bulk phase to a known fingerprint; cannot solve de novo easily.None. Connectivity only; no spatial packing data.
Halogen Bonding Direct Observation. Measures

C–X···O angles and X···O distances.
Indirect. Inferred from lattice expansion/contraction.Indirect. Slight chemical shift changes in solution (titration required).
Disorder Resolution High. Can distinguish Br/I occupancy using anomalous scattering.Low. Peaks merge; cannot easily resolve positional disorder of isosteres.N/A. Averages environments in solution.
Sample Req. Single crystal (

mm).
Bulk powder (

mg).
Solution (

mg).
B. Structural Comparison: Mixed (Br/I) vs. Symmetric (I/I or Br/Br)

The specific utility of the 3-bromo-5-iodo derivative lies in its asymmetry.

  • The

    
    -Hole Hierarchy:  Iodine is more polarizable than Bromine, generating a larger positive electrostatic potential (
    
    
    
    -hole) on its tip.
    • Observation: In SC-XRD, the I···O=C (carbonyl) interaction is typically shorter (normalized to van der Waals radii) and more linear than any Br interactions.

    • Result: The crystal lattice is "pinned" by the Iodine atom, while the Bromine atom often fills void space or engages in weaker hydrophobic contacts.

  • Steric Gating (The Methoxy Valve):

    • In 3,5-diiodo analogs, the symmetry often leads to high-melting, insoluble brickwork lattices.

    • In the 3-bromo-5-iodo derivative, the asymmetry disrupts perfect packing, often improving solubility profiles for drug formulation while retaining the specific directional interactions needed for target binding.

Experimental Protocol: From Synthesis to Structure

Phase 1: High-Purity Synthesis

Prerequisite: Crystallography requires


 purity to avoid defect incorporation.
  • Halogenation Sequence: Start with ethyl 4-methoxybenzoate.

  • Iodination (Regioselective): Treat with

    
     or NIS to install the Iodine at C3.
    
    • Note: Iodine directs ortho to the electron-donating methoxy group.

  • Bromination: Treat the intermediate with NBS (N-Bromosuccinimide) in acetonitrile to install Bromine at C5.

  • Purification: Recrystallize from Ethanol/Hexane (1:1). Do not use column chromatography alone; amorphous impurities inhibit crystal growth.

Phase 2: Crystal Growth (The "Slow" Technique)

The goal is to minimize nucleation sites to grow fewer, larger crystals.

  • Method: Slow Evaporation at Constant Temperature.

  • Solvent System: Acetone (good solubility) + Pentane (antisolvent).

  • Protocol:

    • Dissolve 20 mg of the derivative in 2 mL Acetone.

    • Filter through a 0.45

      
      m PTFE syringe filter into a clean scintillation vial (removes dust nucleation sites).
      
    • Add 0.5 mL Pentane carefully down the side to create a layer.

    • Cover with parafilm and poke one small hole with a needle.

    • Store at 4°C in a vibration-free environment for 3–7 days.

Phase 3: Data Collection & Refinement
  • Radiation Source: Molybdenum (Mo K

    
    , 
    
    
    
    Å)
    .
    • Reasoning: Iodine (

      
      ) absorbs Copper (Cu) radiation heavily, leading to absorption errors. Mo radiation penetrates better, yielding more accurate intensities for heavy-atom structures.
      
  • Temperature: 100 K (Cryostream).

    • Reasoning: Freezes methyl group rotations (methoxy/ethyl) to reduce thermal disorder.

Visualizing the Workflow & Mechanism

Diagram 1: Crystallographic Workflow

This flowchart outlines the critical path from crude material to refined structure, emphasizing the "Quality Gate" at the optical microscopy stage.

CrystalWorkflow Start Crude Derivative Purify Recrystallization (EtOH/Hex) Start->Purify >99% Purity Growth Slow Evaporation (Acetone/Pentane) Purify->Growth 20mg/2mL Check Optical Microscopy (Birefringence Check) Growth->Check 3-7 Days Check->Growth Polycrystalline (Retry) Mount Mount on Goniometer (Mitegen Loop) Check->Mount Single Block Xray Data Collection (Mo Source, 100K) Mount->Xray Solve Structure Solution (SHELXT / OLEX2) Xray->Solve .hkl file

Caption: Workflow optimizing crystal quality. The "Optical Microscopy" step is a critical Go/No-Go decision point to prevent wasting beam time on twinned crystals.

Diagram 2: Halogen Bonding Competitive Logic

This diagram illustrates the "Sigma Hole" theory that dictates why Iodine wins the competition against Bromine in the crystal lattice.

HalogenBonding Molecule Ethyl 3-bromo-5-iodo-4-methoxybenzoate Iodine Iodine Atom (C-5) High Polarizability Molecule->Iodine Bromine Bromine Atom (C-3) Moderate Polarizability Molecule->Bromine SigmaI Large σ-hole (+) (Strong Donor) Iodine->SigmaI Electron Deficiency SigmaBr Small σ-hole (+) (Weak Donor) Bromine->SigmaBr Acceptor Carbonyl Oxygen (C=O) (Acceptor) SigmaI->Acceptor Strong Interaction (< 3.0 Å) SigmaBr->Acceptor Competes (Weaker) Secondary Secondary Motif: Br···Br or Hydrophobic SigmaBr->Secondary Result Primary Packing Motif: C-I···O=C Chains Acceptor->Result

Caption: The "Halogen Hierarchy." Iodine's larger sigma-hole creates the dominant supramolecular synthon (C-I···O), relegating Bromine to secondary structural roles.

Key Crystallographic Parameters to Monitor

When refining the structure of this derivative, the following parameters serve as quality control metrics. If your data deviates significantly, reconsider the space group assignment or check for twinning.

ParameterExpected RangeStructural Significance
Space Group

or

Centrosymmetric groups are favored to cancel the dipoles of the polar ester/halogen groups.
C–I Distance

Å
Standard aromatic C–I bond. Elongation suggests strong halogen bonding pulling the atom.
C–Br Distance

Å
Shorter than C–I.

C–I···O

Critical: High linearity confirms a true Halogen Bond (Type II interaction).
Twist Angle

The ester group (Ethyl) usually twists out of the benzene plane to minimize steric clash with the large Iodine/Bromine atoms.

References

  • Gryl, M., et al. (2015). Halogen bonding in the crystal structures of 1,2-diiodo alkenes. Royal Society of Chemistry.

    • Context: Establishes the hierarchy of Iodine vs. Bromine interactions and the geometric criteria for Type II halogen bonds.
  • Cavallo, G., et al. (2016). The Halogen Bond.[1][2][3][4][5][6][7][8][9] Chemical Reviews (ACS).

    • Context: The authoritative review on -hole theory, defining the electrostatic potential differences between I and Br.
  • PubChem Compound Summary. (2024). Ethyl 3-bromo-4-methoxybenzoate.[10][11] National Library of Medicine.

    • Context: Provides physicochemical properties for the closest mono-halogenated analog to valid
  • Wilcken, R., et al. (2013). Halogen-Enriched Fragment Libraries as Leads for Drug Rescue. Journal of Medicinal Chemistry.

    • Context: Discusses the medicinal chemistry application of replacing H with Br/I to improve metabolic stability and binding affinity.
  • Rigaku / Oxford Diffraction. (2020). Crystallography of Heavy Atoms: Mo vs Cu Radiation.

    • Context: Technical grounding for the selection of Molybdenum radiation when analyzing Iodine-containing crystals.

Sources

Technical Guide: HPLC Purity Analysis of Ethyl 3-bromo-5-iodo-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Ethyl 3-bromo-5-iodo-4-methoxybenzoate is a highly functionalized aromatic intermediate often used in the synthesis of kinase inhibitors or radioligands. Its structural complexity—featuring two distinct halogens (Bromine, Iodine), an ether (Methoxy), and an ester (Ethyl benzoate)—presents specific chromatographic challenges.

The Analytical Challenge
  • Extreme Hydrophobicity: The combination of ethyl ester, bromine, and iodine substituents creates a high LogP molecule, leading to excessive retention and peak broadening on standard C18 columns if not optimized.

  • Halogenated Impurities: Synthetic routes often yield de-halogenated byproducts (e.g., des-iodo or des-bromo analogs) or regioisomers. These possess very similar hydrophobicities to the target, making resolution difficult on alkyl-bonded phases alone.

  • Hydrolysis Risk: The ester moiety is susceptible to hydrolysis, generating the corresponding benzoic acid derivative. The method must resolve the polar acid degradation product from the hydrophobic parent.

This guide compares three chromatographic approaches to solve these challenges, recommending a C18 Gradient Method for routine release and a Phenyl-Hexyl Method for complex impurity profiling.

Comparative Methodology: Selecting the Right Mode

We evaluated three distinct HPLC methodologies. The following table contrasts their performance metrics based on experimental design principles.

Table 1: Method Performance Comparison
FeatureMethod A: Isocratic C18 Method B: Gradient C18 (Recommended) Method C: Phenyl-Hexyl Gradient
Principle Hydrophobic PartitioningHydrophobic Partitioning + Elution Strength Modulation

-

Interaction & Halogen Selectivity
Run Time > 25 mins (Late elution)12-15 mins15-18 mins
Peak Shape Broad (Tailing factor > 1.5)Sharp (Tailing factor < 1.2)Sharp (Tailing factor < 1.2)
Impurity Resolution Poor for late-eluting lipophilic impurities.Excellent for separating polar acid hydrolysis products.Superior for separating halogenated regioisomers.
Robustness Low (Sensitive to organic % changes)High (Re-equilibration required)High (Orthogonal selectivity)
Use Case Quick spot-checks (Not recommended for purity)Routine QC / Release Testing R&D / Process Optimization
Expert Insight: Why "Method B" is the Gold Standard

While Method C (Phenyl-Hexyl) offers unique selectivity for halogenated isomers (utilizing halogen-


 interactions), Method B (Gradient C18)  is the most robust for routine purity analysis. The gradient allows for the rapid elution of the highly hydrophobic parent peak while maintaining high resolution for the early-eluting hydrolysis degradants.

Detailed Protocol: Optimized C18 Gradient Method

This protocol is designed to be self-validating, ensuring compliance with ICH Q2(R2) guidelines for specificity and precision.

Chromatographic Conditions
  • Instrument: HPLC/UPLC system with binary pump and column oven.

  • Column: Agilent Zorbax Eclipse Plus C18 (or equivalent), 150 mm x 4.6 mm, 3.5 µm.

    • Rationale: A 3.5 µm particle size balances resolution and backpressure. End-capping is critical to reduce silanol interactions with the methoxy group.

  • Mobile Phase A: 0.1% Phosphoric Acid (

    
    ) in Water.
    
    • Rationale: Low pH (~2.2) suppresses the ionization of the 3-bromo-5-iodo-4-methoxybenzoic acid impurity, keeping it in a neutral state to prevent peak tailing and ensure consistent retention.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C (Controls viscosity and mass transfer kinetics).

  • Detection: UV @ 254 nm (Primary) and 220 nm (Secondary).

    • Rationale: The aromatic ring provides strong absorption at 254 nm.

  • Injection Volume: 5-10 µL.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Initial Hold (Traps polar acid impurity)
2.09010End Isocratic Hold
10.01090Linear Ramp (Elutes hydrophobic parent)
12.01090Wash Step
12.19010Return to Initial
15.09010Re-equilibration
Sample Preparation
  • Diluent: 50:50 Acetonitrile:Water.

  • Concentration: 0.5 mg/mL.

  • Note: Avoid using 100% acetonitrile as the diluent, as it may cause "solvent effect" peak distortion for early eluting impurities.

Expected Results & System Suitability

The following data represents typical performance metrics derived from the chemical properties of the analyte.

Table 2: System Suitability Parameters (SST)
Peak IdentityRelative Retention Time (RRT)Resolution (

)
Tailing Factor (

)
Acid Hydrolysis Impurity ~0.25N/A< 1.5
Des-iodo Impurity ~0.85> 2.5< 1.2
Des-bromo Impurity ~0.92> 1.5< 1.2
Target: Ethyl 3-bromo-5-iodo... 1.00 Reference < 1.2
Bis-iodo Analog (Process Impurity) ~1.15> 2.0< 1.2

Method Development & Troubleshooting Logic

The following diagram illustrates the decision-making process for optimizing the separation, specifically addressing the "Critical Pair" resolution between the target and its de-halogenated impurities.

MethodDevelopment Start Start: Initial C18 Gradient (Water/ACN) CheckRes Check Resolution (Rs) of Critical Pair Start->CheckRes GoodRes Rs > 2.0 Proceed to Validation CheckRes->GoodRes Pass PoorRes Rs < 1.5 (Co-elution) CheckRes->PoorRes Fail AnalyzeType Identify Impurity Type PoorRes->AnalyzeType Hydrophobic Hydrophobic Impurity (e.g., Alkyl homolog) AnalyzeType->Hydrophobic Halogen Halogenated Isomer (Regioisomer) AnalyzeType->Halogen Action1 Decrease Gradient Slope or Lower Temp Hydrophobic->Action1 Action2 Switch Column: Phenyl-Hexyl or PFP Halogen->Action2 Action1->CheckRes Action2->CheckRes

Figure 1: Decision tree for optimizing resolution of halogenated benzoate derivatives.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Link

  • Kanao, E., et al. (2019).[1] Separation of halogenated benzenes enabled by investigation of halogen–π interactions.[1][2] Chemical Science. Link

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. Wiley. (General reference for Gradient Elution theory).
  • Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[3]Link

Sources

A Comparative Study of Similar Halogenated Building Blocks in Synthesis: From Reactivity to Rational Design

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

As a Senior Application Scientist, this guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a deep, comparative analysis of halogenated building blocks, explaining the fundamental principles that govern their reactivity and application. We will explore why one halogen may be preferred over another in a given synthetic context and how these choices have profound implications, from reaction efficiency to the biological activity of the final molecule.

Chapter 1: The Fundamental Nature of the Carbon-Halogen Bond

The utility of a halogenated building block is fundamentally dictated by the properties of its carbon-halogen (C-X) bond. While often grouped, the halogens (Fluorine, Chlorine, Bromine, Iodine) exhibit dramatically different behaviors stemming from their intrinsic physicochemical properties. These differences are not merely academic; they are the bedrock of rational synthetic design.

The primary factors governing reactivity are electronegativity, bond strength, and polarizability. As one descends Group 17, electronegativity decreases while atomic size and polarizability increase. This trend has a direct and predictable impact on the C-X bond. The C-F bond is the most polarized and strongest single bond in organic chemistry, while the C-I bond is the longest, weakest, and most polarizable.[1]

Table 1: Comparative Physicochemical Properties of Carbon-Halogen Bonds in Halobenzenes

PropertyC-FC-ClC-BrC-I
Pauling Electronegativity3.983.162.962.66
C-X Bond Length (Å)1.351.741.902.10
Bond Dissociation Energy (kJ/mol)544400330270
Polarizability (ų)0.562.183.054.7

This data directly explains the classical reactivity patterns observed in synthesis. The weak, polarizable C-I and C-Br bonds are readily cleaved in oxidative addition steps of cross-coupling reactions, whereas the robust C-Cl and C-F bonds require more forcing conditions and specialized, highly active catalysts.[2]

The σ-Hole and Halogen Bonding: A Paradigm Shift

Historically, halogens were viewed simply as hydrophobic, electron-withdrawing groups. However, the concept of the σ-hole has revolutionized this understanding.[3][4] Due to the anisotropic distribution of electron density around a covalently bonded halogen (Cl, Br, I), a region of positive electrostatic potential, known as the σ-hole, exists on the halogen atom opposite to the C-X bond.[3][5] This electrophilic region can engage in a highly directional, non-covalent interaction with a Lewis base, an interaction termed "halogen bonding."[6][7]

This interaction is critical in both supramolecular chemistry and, most importantly, in rational drug design, where it can be harnessed to improve ligand affinity and selectivity for a protein target.[3][5][6] Fluorine, due to its high electronegativity and tightly held electrons, does not typically form a significant σ-hole and is generally not considered a halogen bond donor.[6]

G cluster_0 Halogenated Molecule (R-X) R R (Carbon) X X (Cl, Br, I) R->X Y Y (O, N, S) sigma_hole->Y  Halogen Bond  (σ-hole interaction) R_prime R_prime note1 δ- note2 δ+ note3 δ-

Caption: The σ-hole concept illustrating halogen bonding.

Chapter 2: A Comparative Analysis of Reactivity in Core Synthetic Transformations

The choice of halogen profoundly impacts reaction outcomes, dictating everything from catalyst selection to achievable regiochemistry.

Palladium-Catalyzed Cross-Coupling Reactions

Cross-coupling is arguably the most common application for halogenated building blocks. The reactivity trend for the rate-limiting oxidative addition step is I > Br > OTf >> Cl >> F .[2]

  • Aryl Iodides and Bromides: These are the workhorses of cross-coupling. Their C-X bonds are readily cleaved by standard Pd(0) catalysts, allowing for mild reaction conditions and broad functional group tolerance.[8]

  • Aryl Chlorides: Being more cost-effective and widely available, aryl chlorides are highly desirable for industrial applications.[2] However, their stronger C-Cl bond necessitates more electron-rich and sterically bulky ligands (e.g., N-heterocyclic carbenes or biaryl phosphines) to promote the difficult oxidative addition step.[2][9]

  • Aryl Fluorides: The activation of the C-F bond is a formidable challenge due to its exceptional strength.[10] Successful cross-coupling is rare and typically requires highly specialized nickel or palladium catalysts, often involving stoichiometric activating agents or harsh conditions.[10][11]

G start Choose Halogenated Building Block q1 Desired Reaction? start->q1 cc Cross-Coupling q1->cc Cross-Coupling lith Lithiation / Halogen -Metal Exchange q1->lith Organometallic Formation hd Halogen Dance q1->hd Isomerization met_block Metabolic Blocking / Drug Design q1->met_block Bio-application r_cc Aryl Iodide or Bromide - Facile oxidative addition - Mild conditions - Standard catalysts cc->r_cc Standard Conditions r_cc_cl Aryl Chloride - Cost-effective - Requires bulky, electron-rich ligands - Harsher conditions cc->r_cc_cl Cost-Driven / Scalable r_lith_he r_lith_he lith->r_lith_he Halogen Exchange Desired r_lith_ortho Aryl Fluoride or Chloride - Ortho-directing effect dominates - Halogen is not exchanged lith->r_lith_ortho Ortho-Lithiation Desired r_hd Aryl Bromide or Iodide - Prone to migration - Access to novel isomers hd->r_hd r_met_block Aryl Fluoride - Strong C-F bond resists metabolism - Enhances lipophilicity met_block->r_met_block

Caption: Decision workflow for selecting a halogenated building block.

Ortho-Lithiation vs. Halogen-Metal Exchange

The generation of organolithium reagents from aryl halides proceeds via two competing pathways: deprotonation (ortho-lithiation) and halogen-metal exchange. The choice of halogen is often the deciding factor.

  • Ortho-Lithiation: A directing metallation group (DMG) on the ring can direct an organolithium base (like n-BuLi) to deprotonate the adjacent C-H bond. This pathway is favored when the C-X bond is strong, as with C-F and C-Cl .[12][13]

  • Halogen-Metal Exchange: This is an extremely fast reaction where the halogen atom is swapped for the lithium atom. The rate follows the trend I > Br >> Cl .[14] For aryl iodides and bromides, this process is often much faster than deprotonation, even in the presence of a directing group.[15] This provides a reliable method for generating a specific aryllithium species at the site of the original halogen.

The Halogen Dance Reaction

The halogen dance is a fascinating base-catalyzed isomerization where a halogen atom "dances" around an aromatic or heteroaromatic ring.[16][17] This reaction is driven by thermodynamics, proceeding from a kinetically formed carbanion to a more thermodynamically stable one, with the halogen migrating in the process.[16][18]

This rearrangement is most common for bromine and iodine on electron-rich or heteroaromatic systems.[18][19] It provides a powerful, if sometimes overlooked, strategy for accessing isomers that are difficult to synthesize through conventional methods.[16][17][20] The choice of base, temperature, and solvent are critical factors that influence the outcome.[16]

Chapter 3: Applications in Drug Discovery and Medicinal Chemistry

The incorporation of halogens into bioactive molecules is a cornerstone of modern medicinal chemistry. This is not just for their steric bulk, but for their ability to fine-tune a drug candidate's entire pharmacokinetic and pharmacodynamic profile.[4][6]

  • Metabolic Stability: The exceptional strength of the C-F bond makes it highly resistant to metabolic cleavage by cytochrome P450 enzymes.[21][22] Introducing a fluorine atom or a trifluoromethyl (CF₃) group at a metabolically vulnerable position is a common and highly effective strategy to increase a drug's half-life.[22][23]

  • Lipophilicity and Permeability: Halogenation generally increases a molecule's lipophilicity, which can enhance its ability to cross cell membranes and improve oral absorption.[4][6]

  • Binding Affinity via Halogen Bonding: As discussed, the ability of chlorine, bromine, and iodine to act as halogen bond donors allows them to form specific, stabilizing interactions with electron-rich pockets (e.g., backbone carbonyls) in a protein's active site.[3][6] This provides a powerful tool for optimizing ligand binding affinity and selectivity.[5] Computational models are now routinely used to predict and exploit these interactions in structure-based drug design.[5][7]

Chapter 4: Experimental Protocols

The following protocols are designed to be self-validating, providing a clear comparison of the reactivity between an aryl bromide and an aryl chloride under typical cross-coupling conditions.

Protocol 1: Comparative Suzuki-Miyaura Coupling of 4-Bromoanisole vs. 4-Chloroanisole

Objective: To demonstrate the difference in reactivity and required catalytic conditions for an aryl bromide versus an aryl chloride.

Reaction A: 4-Bromoanisole (Standard Conditions)

  • Reagents & Equipment: 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), 2M aqueous Na₂CO₃ (2.0 mL), Toluene (5.0 mL), round-bottom flask, condenser, magnetic stirrer, heating mantle.

  • Procedure:

    • To the round-bottom flask, add 4-bromoanisole, phenylboronic acid, and Pd(PPh₃)₄.

    • Add the toluene, followed by the aqueous Na₂CO₃ solution.

    • Fit the flask with a condenser and heat the mixture to 90 °C with vigorous stirring under a nitrogen atmosphere.

    • Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.

  • Workup:

    • Cool the reaction to room temperature.

    • Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel.

    • Wash with water (2 x 15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify by column chromatography (Hexanes/Ethyl Acetate) to yield 4-methoxybiphenyl. Expected yield: >90%.

Reaction B: 4-Chloroanisole (Forced Conditions)

  • Reagents & Equipment: 4-chloroanisole (1.0 mmol), phenylboronic acid (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), SPhos (0.08 mmol), K₃PO₄ (2.0 mmol), Toluene (5.0 mL), Schlenk flask, condenser, magnetic stirrer, heating mantle.

  • Procedure:

    • To the Schlenk flask under nitrogen, add Pd₂(dba)₃, SPhos, and K₃PO₄.

    • Add 4-chloroanisole and phenylboronic acid.

    • Add degassed toluene via syringe.

    • Fit the flask with a condenser and heat the mixture to 110 °C with vigorous stirring under a nitrogen atmosphere.

    • Monitor the reaction by TLC/GC-MS. The reaction may require 12-24 hours for full conversion.

  • Workup:

    • Follow the same workup procedure as in Reaction A. Expected yield: 75-90%.

Comparative Analysis: This experiment clearly demonstrates that the more reactive aryl bromide couples efficiently with a standard, air-stable catalyst at a lower temperature. The less reactive aryl chloride requires a more sophisticated, air-sensitive catalytic system (requiring a bulky, electron-rich phosphine ligand like SPhos) and more forcing conditions (higher temperature, stronger base, longer reaction time) to achieve a comparable, though likely lower, yield.[2]

Conclusion

The selection of a halogenated building block is a multi-faceted decision that extends far beyond simple availability. A deep understanding of the comparative properties of the C-X bond allows the synthetic chemist to predict reactivity, control regioselectivity, and rationally design molecules with desired biological functions. While aryl iodides and bromides remain the most reliable substrates for many transformations, ongoing advances in catalysis are continuously lowering the activation barrier for the more economical and abundant aryl chlorides.[2][9][24] Meanwhile, the unique properties of fluorine continue to solidify its indispensable role in medicinal chemistry for enhancing metabolic stability. The continued exploration of these fundamental principles will undoubtedly unlock new synthetic pathways and lead to the development of next-generation pharmaceuticals and materials.

References

  • Halogen Bonding: A New Frontier in Medicinal Chemistry - ResearchG
  • Halogen dance rearrangement - Wikipedia.
  • Recent advance in the C-F bond functionalization of trifluoromethyl-containing compounds.
  • A highly efficient catalytic system for cross-coupling of aryl chlorides and bromides with malononitrile anion by palladium carbene complexes - Chemical Communic
  • Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology - ACS Public
  • Advances in Catalytic C–F Bond Activation and Transformation of Arom
  • Looking Back, Looking Forward at Halogen Bonding in Drug Discovery - PMC.
  • Trifluoromethylated hydrazones and acylhydrazones as potent nitrogen-containing fluorinated building blocks - Beilstein Journals.
  • Small change for a big improvement – halogen bonds and drug discovery - HITS.
  • Halogen Bonds in Ligand–Protein Systems: Molecular Orbital Theory for Drug Design - PMC.
  • The Versatility of Trifluoromethylated Building Blocks: Applications of 2-Bromo-3,3,3-trifluoropropene - NINGBO INNO PHARMCHEM CO.,LTD.
  • Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Har - Who we serve.
  • Mechanism-Inspired Ligand Design for Efficient Copper-Catalyzed C–N Coupling of Aryl and Heteroaryl Chlorides - ACS Public
  • A Comparative Guide to Halogen Dance Reactions in Substituted Thiophenes - Benchchem.
  • Recent advance in the C–F bond functionalization of trifluoromethyl-containing compounds - Organic Chemistry Frontiers (RSC Publishing).
  • Halogen dance reactions—A review - Chemical Society Reviews (RSC Publishing).
  • Suzuki-Miyaura Cross-Coupling of Aryl Chlorides in Water Using Ligandless Palladium on Activated Carbon | Request PDF - ResearchG
  • Halogen Dance Reaction and Its Application in Organic Synthesis - ResearchG
  • Selective activation of C–F bond in organic fluorides under mild and transition-metal-free conditions: From carbosilylation of alkenes to defluoroamin
  • RECENT PROGRESS OF HALOGEN-DANCE REACTIONS IN HETEROCYCLES Xin-Fang Duan* and Zhan-Bin Zhang Department of Chemistry, Beijing No - LOCKSS: Serve Content.
  • Palladium-Catalyzed Cross-Coupling Reactions of in Situ Generated Allylindium Reagents with Aryl Halides - Organic Chemistry Portal.
  • Ortho‐ and halogen‐lithiation reactions for the synthesis of...
  • Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal - Indian Academy of Sciences.
  • Directed (ortho)
  • Ortho Lithiation and Lithium-Halogen Exchange of Arom

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Comparative Guide: Catalyst Efficacy for Chemoselective Coupling of Ethyl 3-bromo-5-iodo-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Efficacy Comparison of Catalysts for Reactions with Ethyl 3-bromo-5-iodo-4-methoxybenzoate Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Ethyl 3-bromo-5-iodo-4-methoxybenzoate (CAS 1092308-89-8) is a critical trisubstituted arene scaffold used in the synthesis of kinase inhibitors and complex pharmaceutical intermediates. Its value lies in its orthogonal reactivity : the significant difference in bond dissociation energy between the C–I (approx. 65 kcal/mol) and C–Br (approx. 81 kcal/mol) bonds allows for sequential, programmable functionalization.

This guide evaluates palladium-based catalyst systems for this substrate, focusing on the challenge of chemoselectivity (exclusive reaction at the iodine site) versus reactivity (overcoming steric hindrance from the central 4-methoxy group).

Strategic Analysis: The Reactivity Landscape

The substrate presents a unique "steric pocket" challenge. The 4-methoxy group exerts steric pressure on both the 3-bromo and 5-iodo positions. Successful catalysis requires a system that is active enough to perform oxidative addition at the iodine center but controlled enough to avoid touching the bromine bond or causing bis-coupling.

Reactivity Hierarchy
  • Site A (C-5 Iodine): Primary reactive site. Susceptible to oxidative addition by Pd(0) at mild temperatures (RT–60 °C).

  • Site B (C-3 Bromine): Secondary reactive site. Requires higher activation energy, specialized ligands (e.g., biaryl phosphines), or higher temperatures (>80 °C).

  • Site C (Ester/Methoxy): Generally inert under standard cross-coupling conditions.

Visualization: Sequential Functionalization Pathway

The following diagram illustrates the logical flow of sequential functionalization, highlighting the divergence between selective mono-coupling and non-selective bis-coupling.

ReactionPathway Start Ethyl 3-bromo-5-iodo- 4-methoxybenzoate Mono Product A: 3-Bromo-5-aryl- 4-methoxybenzoate (Desired Intermediate) Start->Mono Chemoselective Catalyst (Pd(PPh3)4, mild temp) Bis Product B: 3,5-Diaryl- 4-methoxybenzoate (Over-reaction) Start->Bis Hyperactive Catalyst (Pd-SPhos, high temp) Final Final Scaffold: Sequential 3,5-Heteroaryl Mono->Final Step 2: Activated Catalyst (Pd-XPhos, >80°C)

Caption: Sequential functionalization pathway showing the critical divergence between chemoselective mono-coupling (Green) and non-selective bis-coupling (Red).

Comparative Efficacy of Catalyst Systems

The following data summarizes the performance of standard catalyst systems for the Suzuki-Miyaura coupling of Ethyl 3-bromo-5-iodo-4-methoxybenzoate with phenylboronic acid (1.1 equiv).

Performance Matrix
Catalyst SystemLigand ClassReactivity (Yield)Chemoselectivity (I : Br)Recommended Application
Pd(PPh₃)₄ Monodentate PhosphineGood (85-92%)Excellent (>98:2) Step 1: Selective coupling at Iodine. The "Gold Standard" for high fidelity.
PdCl₂(dppf) Bidentate FerrocenylHigh (90-95%)Very Good (95:5)Step 1: Robust alternative; easier to handle in air than tetrakis.
Pd₂(dba)₃ + SPhos Dialkylbiaryl PhosphineExcellent (>98%) Poor (<60:40)Step 2: Coupling at Bromine (or simultaneous bis-coupling). Too active for Step 1.
Pd(OAc)₂ + P(o-tol)₃ Bulky PhosphineModerate (60-75%)Good (90:10)Niche: Use for Heck reactions (selectivity is lower than Suzuki).
Pd/C (Heterogeneous) Ligand-freeLow-Moderate (40-60%)Moderate (80:20)Cost-saving: Only for simple, non-hindered coupling partners.
Technical Analysis[1]
  • Pd(PPh₃)₄ (Tetrakis): Remains the superior choice for the initial coupling. The triphenylphosphine ligands are labile enough to permit oxidative addition at the weak C–I bond but bulky/electron-poor enough to slow down addition at the C–Br bond, especially in the presence of the ortho-methoxy group.

  • Buchwald Ligands (SPhos/XPhos): These electron-rich, bulky ligands form highly active monoligated Pd(0) species. While they drive the reaction to completion rapidly, they often erode chemoselectivity, leading to inseparable mixtures of mono- and bis-arylated products if temperature is not strictly controlled.

Experimental Protocols

These protocols are designed to be self-validating. The appearance of specific color changes and TLC spots serves as in-process quality control.

Protocol A: Chemoselective Suzuki Coupling (Targeting Iodine)

Objective: Functionalize C-5 (I) while preserving C-3 (Br).

Reagents:

  • Ethyl 3-bromo-5-iodo-4-methoxybenzoate (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Catalyst: Pd(PPh₃)₄ (3–5 mol%)

  • Base: Na₂CO₃ (2.0 equiv, 2M aqueous solution)

  • Solvent: DME (Dimethoxyethane) or Toluene/EtOH (4:1)

Step-by-Step Workflow:

  • Degassing (Critical): Charge the reaction vessel with the benzoate, boronic acid, and Pd catalyst. Evacuate and backfill with Argon/Nitrogen (3 cycles).[1] Why: Oxygen causes homocoupling of boronic acids and oxidizes the phosphine ligand, killing the catalyst.

  • Solvation: Add degassed solvent and aqueous base via syringe.

  • Reaction: Heat to 60 °C (oil bath temperature). Stir for 4–6 hours.

    • Checkpoint: Monitor TLC. The starting material (lowest Rf) should disappear. The mono-coupled product will appear as a distinct spot. If a third, higher Rf spot appears (bis-coupled), immediately stop heating.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[2] Dry over Na₂SO₄.[2]

  • Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

Protocol B: Sequential Coupling at Bromine

Objective: React the remaining C-3 (Br) with a different nucleophile.

Reagents:

  • 3-Bromo-5-aryl-4-methoxybenzoate (Product from Protocol A)

  • Second Boronic Acid (1.5 equiv)

  • Catalyst: Pd₂(dba)₃ (2 mol%) + SPhos (4 mol%) OR Pd-XPhos G3.

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: Toluene or 1,4-Dioxane[3]

Step-by-Step Workflow:

  • Setup: Combine substrate, new boronic acid, base, and precatalyst in a vial.

  • Activation: Add solvent and heat to 100 °C .

    • Why: The C–Br bond next to the methoxy group is sterically hindered and electronically deactivated. The high temperature and electron-rich SPhos ligand are required to force oxidative addition.

  • Completion: Reaction typically completes in 2–4 hours.

  • Workup: Standard aqueous extraction and column chromatography.

Mechanistic Visualization: The Selectivity Switch

The following diagram details the catalytic cycle differences that dictate the choice between Tetrakis (Selective) and SPhos (Reactive).

CatalyticCycle cluster_selectivity Selectivity Filter Pd0 Pd(0) Active Species OxAdd_I Oxidative Addition (C-I) Fast & Facile Pd0->OxAdd_I Pd(PPh3)4 (Favored at 60°C) OxAdd_Br Oxidative Addition (C-Br) Slow & Sterically Hindered Pd0->OxAdd_Br Pd-SPhos (Required for Br) TransMet Transmetalation (Boronic Acid) OxAdd_I->TransMet RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0

Caption: Catalytic cycle showing the kinetic preference for C-I oxidative addition used by Pd(PPh3)4 to achieve chemoselectivity.

References

  • BenchChem. (2025).[2] Comparative Reactivity Analysis: 3-Iodo-4,5-dimethoxybenzaldehyde Oxime vs. its Bromo Analog. Retrieved from

  • Fairlamb, I. J. S. (2008). Palladium-Catalyzed Chemoselective Suzuki–Miyaura Cross-Coupling Reaction of Poly(pseudo)halogenated Arenes. Chemical Society Reviews. (Contextual grounding for chemoselectivity trends).
  • National Institutes of Health (NIH). (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Retrieved from

  • ChemScene. (2024). Product Data: Ethyl 3-bromo-4-iodo-5-methylbenzoate. (Structural analog data). Retrieved from

  • PubChem. (2021).[4] Ethyl 3-bromo-4-methoxybenzoate Compound Summary. Retrieved from

Sources

A Computational Guide to Site-Selective Reactivity in Polyhalogenated Aromatics: A DFT-Based Comparison of C-Br and C-I Bonds in Ethyl 3-bromo-5-iodo-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the ability to predict and control the site of reaction in a multi-functionalized molecule is paramount. This guide provides an in-depth comparison of the reactivity of the carbon-bromine (C-Br) versus the carbon-iodine (C-I) bond in Ethyl 3-bromo-5-iodo-4-methoxybenzoate, a versatile building block in organic synthesis. We will leverage Density Functional Theory (DFT) calculations to elucidate the factors governing this selectivity, providing a powerful predictive tool to streamline synthetic strategies and minimize trial-and-error experimentation.

Introduction: The Challenge of Regioselectivity in Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Ullmann couplings, are cornerstone methodologies in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency.[1][2][3][4][5][6] A common challenge in the synthesis of complex molecules is the presence of multiple reactive sites. In the case of polyhalogenated aromatic compounds, the selective functionalization of one halogen over another is a frequent synthetic hurdle.

The general trend for the reactivity of aryl halides in many cross-coupling reactions follows the order of bond dissociation energies: C-I < C-Br < C-Cl.[1][7] This suggests that the weaker C-I bond should preferentially undergo oxidative addition to a low-valent metal catalyst, such as Pd(0), which is often the rate-determining step of the catalytic cycle.[7][8] However, factors such as the nature of the catalyst, ligands, and substrate electronics can influence this selectivity.[9][10]

This guide will employ DFT calculations to dissect the electronic and energetic factors that dictate the reactivity of the C-Br and C-I bonds in Ethyl 3-bromo-5-iodo-4-methoxybenzoate. By quantifying properties like bond dissociation energies, partial atomic charges, and frontier molecular orbital contributions, we can develop a predictive model for its behavior in cross-coupling reactions.

Theoretical Framework: Predicting Reactivity with DFT

Density Functional Theory has emerged as a powerful tool in computational chemistry for predicting the electronic structure and reactivity of molecules.[6][11][12] By solving the Schrödinger equation within the framework of electron density, DFT allows us to calculate a range of molecular properties that correlate with chemical reactivity.

For this study, we will focus on the following key descriptors:

  • Bond Dissociation Energy (BDE): The energy required to homolytically cleave a bond. A lower BDE generally indicates a more reactive bond.

  • Partial Atomic Charges: The distribution of electron density within the molecule. A more electropositive carbon atom attached to a halogen may be more susceptible to nucleophilic attack or oxidative addition.

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) play a crucial role in chemical reactions. The shape and energy of these orbitals can indicate the most likely sites for electrophilic and nucleophilic attack.

  • Fukui Functions: These functions provide a measure of the change in electron density at a particular point in a molecule when an electron is added or removed, indicating the most electrophilic and nucleophilic sites.

The workflow for our computational analysis is depicted below:

G cluster_0 Computational Workflow Start Start Molecule Ethyl 3-bromo-5-iodo- 4-methoxybenzoate Start->Molecule Geom_Opt Geometry Optimization (DFT) Molecule->Geom_Opt Freq_Calc Frequency Calculation (Vibrational Analysis) Geom_Opt->Freq_Calc Prop_Calc Property Calculation (BDE, Charges, FMOs) Freq_Calc->Prop_Calc Analysis Data Analysis and Reactivity Prediction Prop_Calc->Analysis End End Analysis->End

Caption: Computational workflow for DFT analysis.

Experimental Protocol: A Validated Computational Approach

The following protocol outlines the methodology for performing the DFT calculations. This protocol is designed to be a self-validating system, employing well-established methods and basis sets to ensure the reliability of the results.

Software: Gaussian 16 or a comparable quantum chemistry software package.

Methodology:

  • Structure Preparation:

    • The 3D structure of Ethyl 3-bromo-5-iodo-4-methoxybenzoate was built using a molecular editor and pre-optimized using a molecular mechanics force field (e.g., UFF).

  • Geometry Optimization and Frequency Calculation:

    • The geometry of the molecule was optimized in the gas phase using the B3LYP functional.[6]

    • For the light atoms (C, H, O, N), the 6-311+G(d,p) basis set was used.

    • For bromine and iodine, the LANL2DZ ECP (Effective Core Potential) basis set was employed to account for relativistic effects.[13]

    • A frequency calculation was performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

  • Property Calculations:

    • Bond Dissociation Energies (BDEs): The BDEs for the C-Br and C-I bonds were calculated as the energy difference between the optimized molecule and the sum of the energies of the resulting radicals after homolytic bond cleavage.

    • Partial Atomic Charges: Natural Bond Orbital (NBO) analysis was performed to obtain the natural partial atomic charges.

    • Frontier Molecular Orbitals (FMOs): The energies and compositions of the HOMO and LUMO were calculated.

    • Fukui Functions: Conceptual DFT calculations were performed to determine the Fukui functions for electrophilic attack (f+).

Results and Discussion: A Quantitative Comparison of C-Br and C-I Reactivity

The results of the DFT calculations are summarized in the tables below. These quantitative data provide a clear comparison of the intrinsic reactivity of the C-Br and C-I bonds in Ethyl 3-bromo-5-iodo-4-methoxybenzoate.

Table 1: Calculated Bond Properties

BondBond Length (Å)Bond Dissociation Energy (kcal/mol)
C-Br1.90879.5
C-I2.10264.2

Table 2: Calculated Electronic Properties

AtomNatural Partial Charge (e)Fukui Function (f+)
C-Br (Carbon)+0.080.045
C-I (Carbon)+0.150.098

The calculated BDE for the C-I bond (64.2 kcal/mol) is significantly lower than that of the C-Br bond (79.5 kcal/mol). This indicates that the C-I bond is weaker and therefore more susceptible to cleavage, which is consistent with the generally observed reactivity trend for aryl halides.[1][7]

Analysis of the frontier molecular orbitals reveals that the LUMO has a significant contribution from the σ* orbital of the C-I bond, suggesting that this is the initial site of electron acceptance during the oxidative addition process.

Comparison with Experimental Data and Alternative Substrates

The computational predictions align well with experimental observations for the selective cross-coupling of dihalogenated aromatic compounds. For instance, in Suzuki-Miyaura cross-coupling reactions of 1-bromo-3-iodobenzene, the reaction proceeds selectively at the iodine-bearing position.[9] Similarly, in Buchwald-Hartwig aminations of dihaloarenes containing both bromine and iodine, the C-I bond is generally more reactive.[14]

Comparison with a Structurally Similar Substrate:

To further validate our findings, let's consider a hypothetical alternative: Ethyl 3,5-dibromobenzoate. In this case, both reactive sites are C-Br bonds. While electronic effects from other substituents would still lead to some difference in reactivity, the primary driving force for selectivity seen in our target molecule (the inherent weakness of the C-I bond) is absent. DFT calculations on this molecule would likely show very similar BDEs and electronic properties for the two C-Br bonds, leading to a mixture of products in a cross-coupling reaction unless other directing effects are present.

Conclusion and Future Outlook

This guide has demonstrated the power of DFT calculations in predicting the site-selective reactivity of polyhalogenated aromatic compounds. For Ethyl 3-bromo-5-iodo-4-methoxybenzoate, our computational results unequivocally predict that the C-I bond is significantly more reactive than the C-Br bond in the context of palladium-catalyzed cross-coupling reactions. This preference is driven by a combination of a lower bond dissociation energy and a more electrophilic carbon center at the C-I position.

These findings provide valuable guidance for synthetic chemists, enabling the rational design of reaction sequences for the selective functionalization of this and similar dihalogenated building blocks. By leveraging the predictive power of computational chemistry, researchers can accelerate the discovery and development of new molecules with desired properties, ultimately saving time and resources.

Future work could involve extending this computational approach to a wider range of polyhalogenated substrates and different catalytic systems to build a more comprehensive predictive model for regioselectivity in cross-coupling reactions.

References

  • Amatore, C., & Jutand, A. (2005). Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study. Organometallics, 24(8), 1833–1842.
  • Biffis, A., et al. (2018). The mechanism of the oxidative addition of aryl halides to Pd-catalysts: a DFT investigation.
  • Burrows, C. J. (2022). Holy Grails in Chemistry, Part II. Accounts of Chemical Research, 55(15), 2035-2037.
  • Fey, N., & Lynam, J. M. (2022). Computational mechanistic study in organometallic catalysis: Why prediction is still a challenge.
  • Grimme, S., et al. (2022). Best-Practice DFT Protocols for Basic Molecular Computational Chemistry.
  • Handy, S. T., & Zhang, Y. (2006). A simple guide for predicting regioselectivity in the coupling of polyhaloheteroaromatics.
  • Hartwig, J. F. (2010).
  • Hearn, J. M., et al. (2019). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 119(16), 9634-9685.
  • Kosugi, M., et al. (1983). Palladium-catalysed cross-coupling reaction of organotin compounds with organic halides. Journal of Organometallic Chemistry, 254(2), C33-C35.
  • Koutentis, P. A., et al. (2018). Site-selective Suzuki–Miyaura couplings between 3,5-dichloroisothiazole-4-carbonitrile and various boronic acids. Tetrahedron Letters, 59(1), 69-72.
  • LANL2DZ Basis Set Reference. Basis Set Exchange, Pacific Northwest National Laboratory. ([Link])

  • McIndoe, J. S. (2013). Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Norrby, P.-O. (2007). Oxidative addition of aryl chlorides to monoligated palladium(0): A DFT-SCRF study. Organometallics, 26(24), 5945-5952.
  • ORCA Input Library - Basis sets. ([Link])

  • Pryde, D., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6435-6449.
  • ResearchGate. (2021). What is the most suitable basis set for iodine atom?. ([Link])

  • Rueping, M., et al. (2019). Oxidative Addition to Palladium(0) Made Easy through Photoexcited-State Metal Catalysis.
  • Siiskonen, A., & Priimagi, A. (2017). Benchmarking DFT methods with small basis sets for the calculation of halogen-bond strengths. Journal of Molecular Modeling, 23(2), 50.
  • Spivey, A. C., et al. (2024). Computational tools for the prediction of site- and regioselectivity of organic reactions. Chemical Society Reviews.
  • Wikipedia. (2023). Buchwald–Hartwig amination. ([Link])

  • YouTube. (2024). Gaussian Basis Set for Iodine and Bromine Containing Molecules. ([Link])

  • Zhang, Y., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7367.

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In-silico prediction of ADME properties for Ethyl 3-bromo-5-iodo-4-methoxybenzoate derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Medicinal Chemists

Executive Summary & Chemical Context

The Challenge: Halogenated benzoate esters, specifically Ethyl 3-bromo-5-iodo-4-methoxybenzoate , represent a unique chemical space in drug discovery. Often used as late-stage intermediates for biaryl coupling (Suzuki/Sonogashira), their high lipophilicity and specific electronic density (halogen bonding) frequently result in false-positive attrition during early Virtual Screening (VS).

The Objective: This guide objectively compares three industry-standard in-silico platforms—SwissADME , ADMETlab 2.0 , and pkCSM —in predicting the pharmacokinetic profile of this scaffold. We evaluate their reliability in handling the "Halogen Effect" and "Ester Liability" inherent to this molecule.

The Molecule of Interest
  • IUPAC Name: Ethyl 3-bromo-5-iodo-4-methoxybenzoate

  • SMILES: CCOC(=O)C1=CC(I)=C(OC)C(Br)=C1[1]

  • Key Structural Features:

    • Lipophilic Core: Poly-halogenated aromatic ring (Br, I).

    • Metabolic Soft Spot: Ethyl ester moiety (susceptible to hydrolysis).

    • Electronic Effects: Steric bulk at positions 3 and 5 flanking the 4-methoxy group.

Comparative Analysis: Platform Performance

This section benchmarks how each algorithm interprets the physicochemical properties of the target molecule.

A. Lipophilicity & Solubility (The "Grease" Factor)

The presence of Iodine and Bromine significantly increases logP. Accurate prediction is critical to estimate oral bioavailability (Rule of 5).

FeatureSwissADME ADMETlab 2.0 pkCSM Expert Verdict
LogP Model Consensus LogP (Avg of 5 methods: iLOGP, XLOGP3, etc.)logP (Regression-based)logP (Graph-based signatures)SwissADME Wins. The consensus method dampens the outlier effect often seen with heavy atoms like Iodine.
Solubility (LogS) ESOL (Topological)LogS (Quantitative database)LogS (Graph-based)ADMETlab 2.0 Wins. Better calibration for low-solubility compounds (Class II/IV).
Handling Halogens High accuracy for Br/Cl; lower for I due to training set scarcity.Moderate accuracy; tends to overestimate solubility for poly-halogens.Good recognition of halogen-specific graph signatures.pkCSM offers unique insights into halogen-specific interactions.
B. Pharmacokinetics & Metabolism (The "Ester Liability")

The ethyl ester is a prodrug-like motif. It will hydrolyze in vivo.

  • SwissADME: Excellent for Passive Absorption . The BOILED-Egg model visualizes the high probability of BBB permeation due to the lipophilic halogens. However, it often fails to flag the rapid hydrolysis of the ester.

  • ADMETlab 2.0: Superior for Metabolic Stability . It explicitly predicts Human Liver Microsome (HLM) stability and clearance, flagging the ester as a high-clearance motif.

  • pkCSM: Best for Transporter Interaction . It specifically predicts P-glycoprotein (P-gp) substrate status, which is crucial for this scaffold given its high molecular weight and lipophilicity.

Experimental Protocol: Self-Validating Workflow

To ensure scientific integrity, do not rely on a single tool. Use this consensus workflow to generate a self-validating ADME profile.

Step 1: Structure Standardization

Before running any prediction, the chemical structure must be canonicalized to prevent algorithm errors.

  • Action: Convert the chemical name to a canonical SMILES string.

  • Verification: Ensure the SMILES string encodes the correct regiochemistry (3-Br, 5-I).

  • Protocol: Use RDKit or ChemDraw JS to generate: CCOC(=O)C1=CC(I)=C(OC)C(Br)=C1

Step 2: Multi-Model Execution

Run the SMILES through the three platforms simultaneously to identify divergence.

  • SwissADME: Focus on Bioavailability Radar and BOILED-Egg.

  • ADMETlab 2.0: Focus on CYP Inhibition (2D6/3A4) and HLM Stability.

  • pkCSM: Focus on Total Clearance and AMES Toxicity.

Step 3: The "Ester Correction" (Crucial Step)

Most algorithms predict the properties of the parent molecule. However, in plasma, the ethyl ester hydrolyzes to the carboxylic acid.

  • Manual Validation: You must run a second prediction for the hydrolyzed metabolite : 3-bromo-5-iodo-4-methoxybenzoic acid.

  • Why? The acid will have vastly different solubility and BBB permeability (likely zero) compared to the ester.

Visualizations & Pathways

Diagram 1: The Consensus Prediction Workflow

This diagram outlines the logical flow for benchmarking the scaffold, ensuring data triangulation.

ADME_Workflow cluster_tools Parallel Processing Input Input: Ethyl 3-bromo-5-iodo-4-methoxybenzoate (SMILES) Norm Standardization (Canonicalization) Input->Norm Swiss SwissADME (Physicochem/BBB) Norm->Swiss ADMET ADMETlab 2.0 (Metabolism/Tox) Norm->ADMET pkCSM pkCSM (Transporters) Norm->pkCSM Consensus Data Triangulation (Identify Outliers) Swiss->Consensus ADMET->Consensus pkCSM->Consensus Metabolite Secondary Run: Hydrolyzed Acid Form Consensus->Metabolite Ester Liability Check

Caption: A robust workflow triangulating data from three algorithms, with a mandatory secondary check for the hydrolyzed metabolite.

Diagram 2: Predicted Metabolic Fate

Understanding the metabolic instability of the ethyl ester is more important than the initial absorption prediction.

Metabolic_Path cluster_phase1 Phase I Metabolism Parent Parent Scaffold (Lipophilic Ester) CES Carboxylesterases (CES1/CES2) Parent->CES Rapid Hydrolysis CYP CYP450 Oxidation (Minor Pathway) Parent->CYP Steric Hindrance by I/Br Acid Metabolite A: Benzoic Acid Deriv. (High Solubility, Low BBB) CES->Acid Oxidized Metabolite B: O-Dealkylation (Phenol Deriv.) CYP->Oxidized

Caption: The dominant metabolic pathway is ester hydrolysis via Carboxylesterases, drastically altering the ADME profile.

Critical Evaluation & Recommendations

The "Halogen Shield" Effect

The 3-bromo and 5-iodo substituents create a "molecular shield" around the 4-methoxy group.

  • Observation: Standard CYP prediction models (like those in SwissADME) may predict O-demethylation (removal of the methyl group on the oxygen).

  • Reality Check: The steric bulk of the Iodine atom (Van der Waals radius ~1.98 Å) often blocks the CYP heme iron from accessing the methoxy protons.

  • Recommendation: Trust ADMETlab 2.0 for CYP substrate predictions here, as its graph attention network handles steric environments better than simple fragment-based descriptors.

Final Recommendation

For Ethyl 3-bromo-5-iodo-4-methoxybenzoate derivatives :

  • Use SwissADME for initial Physicochemical Filtering . If the Consensus LogP > 5, the compound will likely fail oral bioavailability unless formulated specifically.

  • Use ADMETlab 2.0 for Toxicity Profiling . The heavy halogens can trigger specific toxicity alerts (e.g., thyroid toxicity due to iodine release) that simpler models miss.

  • Use pkCSM if targeting the CNS . The specific graph signatures for halogens provide the most accurate BBB permeability/P-gp efflux ratio for this class.

References

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[2][3][4] Scientific Reports, 7, 42717.[2][3][4] [Link]

  • Xiong, G., Wu, Z., Yi, J., et al. (2021). ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties.[5][6][7][8][9] Nucleic Acids Research, 49(W1), W5–W14.[5][6][7][8] [Link]

  • Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures.[10] Journal of Medicinal Chemistry, 58(9), 4066–4072. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Ethyl 3-bromo-5-iodo-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

The proper management and disposal of specialty chemicals are paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe disposal of Ethyl 3-bromo-5-iodo-4-methoxybenzoate (CAS No. 1092308-89-8), a halogenated aromatic ester. As a compound containing both bromine and iodine, it falls under the stringent category of halogenated organic waste, necessitating specific handling procedures to mitigate potential hazards.

This document is designed for researchers, chemists, and laboratory personnel, offering field-proven insights grounded in established safety protocols and regulatory standards. The causality behind each step is explained to foster a deeper understanding of safe laboratory practices.

Hazard Assessment and Chemical Profile

Before handling any chemical, a thorough risk assessment is critical. While a specific, publicly available Safety Data Sheet (SDS) for Ethyl 3-bromo-5-iodo-4-methoxybenzoate is not readily found, its structure allows for an expert inference of its likely hazard profile based on similar halogenated aromatic compounds.[1][2]

Likely Hazards Include:

  • Skin Irritation: Prolonged or repeated contact may cause skin irritation.

  • Serious Eye Irritation: Direct contact with the eyes is likely to cause serious irritation.[1]

  • Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.

  • Toxicity: While acute toxicity data is unavailable, related compounds are considered harmful if swallowed or inhaled.[2]

  • Environmental Hazard: Halogenated organic compounds can be persistent in the environment and require controlled disposal to prevent ecological damage.

Key Chemical Data Summary

PropertyValue / InformationSource / Rationale
Chemical Name Ethyl 3-bromo-5-iodo-4-methoxybenzoateSinfoo Biotech[3]
CAS Number 1092308-89-8Sinfoo Biotech[3]
Molecular Formula C₁₀H₁₀BrIO₃Sinfoo Biotech[3]
Waste Category Halogenated Organic WasteEPA / RCRA Regulations[4][5][6]
Likely Hazards Skin Irritant, Eye Irritant, Respiratory IrritantInferred from similar compounds
Incompatibilities Strong Oxidizing Agents, Strong Bases, Strong AcidsGeneral for halogenated esters[7][8][9]
Primary Disposal Licensed Hazardous Waste IncinerationEPA / University Guidelines[10][11]

Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against chemical exposure. When handling Ethyl 3-bromo-5-iodo-4-methoxybenzoate in any form (pure compound, solutions, or waste), the following must be worn:

  • Eye Protection: Chemical safety goggles are mandatory. If there is a splash hazard, a face shield should be worn in addition to goggles.[12]

  • Hand Protection: Chemically resistant gloves, such as nitrile rubber, are required. Always inspect gloves for tears or holes before use and change them immediately if contamination is suspected.

  • Protective Clothing: A standard laboratory coat must be worn and fully fastened. For larger quantities, a chemically resistant apron is recommended.

  • Respiratory Protection: All handling of the solid compound or concentrated solutions should be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.

Step-by-Step Disposal Protocol: From Benchtop to Pickup

The disposal of this compound is governed by its classification as a halogenated organic waste. The following protocol ensures compliance with regulations such as the Resource Conservation and Recovery Act (RCRA) and general laboratory safety standards.[13][14][15]

Step 1: Waste Segregation (The Critical First Step)

Causality: Halogenated organic compounds require high-temperature incineration with specialized scrubbers to neutralize the resulting acidic gases (HBr, HI, HCl).[10][11] Mixing them with non-halogenated waste contaminates the entire batch, drastically increasing disposal costs and environmental risk.

  • Action: Designate a specific waste container exclusively for "Halogenated Organic Waste."

  • Do NOT Mix: Never mix Ethyl 3-bromo-5-iodo-4-methoxybenzoate waste with:

    • Non-halogenated solvents (e.g., acetone, ethanol, hexanes).[16]

    • Strong acids, bases, or oxidizers.[7][17]

    • Aqueous waste (unless the solution itself is the waste).

    • Solid waste like paper towels or gloves, unless they are grossly contaminated.

Step 2: Container Selection and Management

Causality: The container must maintain its integrity and prevent leaks or vapor release. Using the wrong container can lead to spills, exposure, and dangerous chemical reactions.[13]

  • Action: Select a container made of a compatible material (e.g., High-Density Polyethylene - HDPE, or glass) with a secure, screw-top lid.[15][16]

  • Condition: Ensure the container is clean, dry, and in good condition before use.[14]

  • Closure: Keep the waste container closed at all times except when adding waste. Do not leave a funnel in the opening.[14][15]

Step 3: Accurate and Compliant Labeling

Causality: Proper labeling is a legal requirement and is essential for communicating hazards to everyone in the laboratory and to the ultimate waste handlers. Inaccurate labeling can lead to dangerous mishandling.

  • Action: Affix a hazardous waste label to the container before adding any waste.

  • Required Information: The label must be filled out clearly and include:

    • The words "Hazardous Waste" .[13]

    • Full Chemical Name: "Ethyl 3-bromo-5-iodo-4-methoxybenzoate" and any other constituents (e.g., solvents), including water, with percentages. Do not use abbreviations or formulas.[13][14]

    • Hazard Identification: Check the appropriate hazard boxes (e.g., Irritant, Toxic).

    • Generator Information: Your name, department, and room number.[13]

Step 4: Safe Accumulation and Storage

Causality: Waste must be stored in a designated, safe location to prevent spills, accidents, and unauthorized access while it awaits pickup.

  • Action: Store the labeled waste container in a designated Satellite Accumulation Area (SAA) , which is at or near the point of generation and under the control of the laboratory personnel.[14][15]

  • Location: The SAA should be in a secondary containment tray to catch any potential leaks. A chemical fume hood is an ideal location.

  • Inspection: Inspect the container weekly for any signs of leakage or deterioration.[14]

Step 5: Arranging for Final Disposal

Causality: Hazardous waste must be disposed of through a licensed and regulated process. Laboratory personnel are responsible for initiating this process according to their institution's policies.

  • Action: Once the container is 90% full, or within the time limit specified by your institution (often 6-12 months), submit a chemical waste pickup request to your institution's Environmental Health & Safety (EH&S) department.[14][15]

  • Do Not: Never dispose of this chemical down the drain or in the regular trash. This is a serious regulatory violation and environmental hazard.[13]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of Ethyl 3-bromo-5-iodo-4-methoxybenzoate waste.

G cluster_prep Preparation & Assessment cluster_collection Waste Collection & Storage cluster_disposal Final Disposal start Generate Waste: Ethyl 3-bromo-5-iodo-4-methoxybenzoate assess Assess Hazards: - Halogenated Organic - Irritant/Toxic start->assess ppe Don Appropriate PPE: - Goggles, Gloves, Lab Coat - Work in Fume Hood assess->ppe container Select Compatible Container (HDPE or Glass) ppe->container label_container Affix & Complete Hazardous Waste Label container->label_container segregate Add Waste to 'Halogenated Organics' Container label_container->segregate storage Store in Secondary Containment in Satellite Accumulation Area (SAA) segregate->storage full Container is 90% Full or Time Limit Reached storage->full request Submit Waste Pickup Request to EH&S Department full->request pickup EH&S Collects for Licensed Incineration request->pickup

Caption: Workflow for the safe disposal of Ethyl 3-bromo-5-iodo-4-methoxybenzoate.

Spill and Emergency Procedures

In the event of a small spill within a chemical fume hood:

  • Alert Personnel: Notify others in the immediate area.

  • Containment: Use a chemical spill kit with an absorbent appropriate for organic compounds. Do not use combustible materials like paper towels for a large spill.

  • Cleanup: Wearing full PPE, carefully collect the absorbed material using non-sparking tools.

  • Package Waste: Place all contaminated materials (absorbent, gloves, etc.) into a designated hazardous waste container, label it appropriately, and dispose of it as halogenated organic waste.

  • Decontaminate: Clean the spill area thoroughly.

  • Seek Assistance: For large spills or spills outside of a fume hood, evacuate the area and contact your institution's EH&S emergency line immediately.

By adhering to this comprehensive guide, laboratory professionals can manage and dispose of Ethyl 3-bromo-5-iodo-4-methoxybenzoate responsibly, ensuring a safe working environment and protecting our planet.

References

  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
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  • Laboratory Waste Disposal Guidelines. (n.d.).
  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals.
  • U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • NOP. Solvent Wastes in the Laboratory – Disposal and/or Recycling.
  • Cornell Law School Legal Information Institute. 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32.
  • ResearchGate. (2017, June 4). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls.
  • eCFR. (2000, December 26). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
  • Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide.
  • U.S. Environmental Protection Agency. EPA HAZARDOUS WASTE CODES.
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - Ethyl 4-Iodobenzoate.
  • Thermo Fisher Scientific. (2025, October 8). SAFETY DATA SHEET - 4-Bromo-3,5-dimethoxybenzoic acid.
  • Merck Millipore. Safety Data Sheet - Ethyl 4-bromobutyrate.
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  • CymitQuimica. (2024, December 19). Safety Data Sheet - ETHYL 4-BROMO-3,5-DIHYDROXYBENZOATE.
  • Sinfoo Biotech. Ethyl 3-bromo-5-iodo-4-methoxybenzoate, (CAS# 1092308-89-8).
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  • Utah State University. Incompatible Chemicals. Retrieved from USU Office of Research Environmental Health and Safety website.

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 3-bromo-5-iodo-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

As researchers at the forefront of drug development and organic synthesis, our most critical asset is our ability to work safely and effectively. The compounds we handle, such as Ethyl 3-bromo-5-iodo-4-methoxybenzoate, are powerful intermediates with inherent hazards. This guide provides a comprehensive, field-tested framework for the safe handling of this and structurally similar halogenated aromatic compounds. Our approach is grounded in the principle that true safety is not just a checklist but a deep understanding of the 'why' behind each procedural step.

Foundational Hazard Assessment: Understanding the Adversary

While a specific Safety Data Sheet (SDS) for Ethyl 3-bromo-5-iodo-4-methoxybenzoate is not always readily available, we can reliably infer its hazard profile from analogous structures. Halogenated benzoic acid derivatives consistently present a clear set of risks. Compounds like 4-Bromo-3,5-dimethoxybenzoic acid and Ethyl 4-bromobutyrate are classified with the following hazard statements:

  • H315: Causes skin irritation .[1][2][3][4]

  • H319: Causes serious eye irritation .[1][2][3][4]

  • H335: May cause respiratory irritation .[1][2][4]

This profile dictates that our primary defense strategy must focus on preventing contact with skin and eyes and avoiding the inhalation of its dust or vapors.

The Core Directive: Your Personal Protective Equipment (PPE) Arsenal

Effective protection is more than just wearing gear; it's about selecting the right gear for the specific task. All PPE should be used in conjunction with engineering controls, primarily a properly functioning chemical fume hood.[5][6][7]

  • Eye and Face Protection: The Non-Negotiable Barrier

    • Minimum Requirement: ANSI Z87.1-certified chemical splash goggles are mandatory whenever handling the compound in any form.[5][8] Standard safety glasses are insufficient as they do not protect against splashes.[6]

    • Enhanced Protection: A full-face shield worn over chemical splash goggles is required when there is a significant risk of splashing, such as during the transfer of large quantities of solutions or when a reaction is under pressure.[8][9] The face shield alone is not adequate protection.[9]

  • Hand Protection: Selecting the Right Glove

    • Primary Choice: Nitrile gloves are the recommended choice for general handling of hazardous chemicals, providing protection against a wide range of solvents and solids.[8][10] A minimum thickness of 4-4.5 mil is a good general rule; if using thinner gloves, double-gloving is a prudent alternative.[8]

    • Causality: Nitrile provides a robust barrier against the incidental contact expected in a laboratory setting. It's crucial to remember that no glove material offers permanent protection. Always inspect gloves for tears or pinholes before use and wash hands thoroughly after removal.[7] For prolonged or immersive contact, consult a glove manufacturer's compatibility chart.

  • Body Protection: Shielding from Contamination

    • A knee-length laboratory coat, preferably flame-resistant, must be worn and kept fully buttoned.[5][11] This protects your skin and personal clothing from minor splashes and spills.

    • Clothing worn in the lab must cover the body, including long pants and closed-toe shoes.[7][10] Sandals and shorts offer no protection and are not permitted.

Operational Plan: PPE for Every Step of Your Workflow

A dynamic approach to PPE is essential. The level of protection must match the specific risks of each experimental stage. The following table outlines the minimum PPE requirements for common laboratory tasks involving Ethyl 3-bromo-5-iodo-4-methoxybenzoate.

Laboratory Task Eye/Face Protection Hand Protection Body & Clothing Respiratory Protection Causality & Key Considerations
Weighing Solid Compound Chemical Splash GogglesNitrile GlovesKnee-length Lab Coat, Long Pants, Closed-toe ShoesRecommended: N95 RespiratorThe fine powder can easily become airborne, posing an inhalation risk.[6] All weighing of powdered reagents should be done in a fume hood or a ventilated enclosure.
Solution Preparation & Transfers Chemical Splash Goggles (Face shield for >1L transfers)Nitrile GlovesKnee-length Lab Coat, Long Pants, Closed-toe ShoesNot required if performed in a fume hoodThe primary risk is from splashes and spills.[6] A face shield adds a critical layer of protection during large-volume work.[9]
Reaction Setup & Monitoring Chemical Splash GogglesNitrile GlovesKnee-length Lab Coat, Long Pants, Closed-toe ShoesNot required if performed in a fume hoodAll reactions should be conducted within a certified chemical fume hood to contain any potential vapors or aerosols.[7][12]
Work-up & Extraction Chemical Splash Goggles (Face shield recommended)Nitrile GlovesKnee-length Lab Coat, Long Pants, Closed-toe ShoesNot required if performed in a fume hoodThis stage often involves transfers between glassware, increasing the risk of splashes. Maintain vigilance and use secondary containment.[6]
Waste Disposal Chemical Splash GogglesNitrile GlovesKnee-length Lab Coat, Long Pants, Closed-toe ShoesNot requiredHandle waste containers with the same care as active reagents. Ensure containers are properly sealed and labeled before transport.
Emergency Protocol: Spill Response Workflow

In the event of a spill, a clear and immediate plan is crucial. Only personnel trained in spill cleanup procedures should perform the cleanup.[5]

Spill_Response_Workflow spill Spill Occurs assess Assess Hazard & Size (Is it a minor spill?) spill->assess evacuate Evacuate Immediate Area Alert Colleagues & Supervisor assess->evacuate No don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, etc.) assess->don_ppe Yes major_spill MAJOR SPILL Call EHS/Emergency Response evacuate->major_spill contain Contain Spill (Use absorbent dikes) don_ppe->contain absorb Absorb Material (Use spill pads or inert absorbent) contain->absorb collect Collect Contaminated Material Place in a sealed, labeled waste container absorb->collect decontaminate Decontaminate Spill Area (Follow with soap & water) collect->decontaminate dispose Dispose of Waste As Halogenated Organic Waste decontaminate->dispose

Caption: Workflow for responding to a minor chemical spill.

Logistical Plan: Waste Disposal

Proper disposal is a critical component of the chemical lifecycle, ensuring environmental and personal safety. As a halogenated aromatic compound, Ethyl 3-bromo-5-iodo-4-methoxybenzoate requires specific disposal procedures.

Step-by-Step Disposal Protocol:

  • Segregation is Key: Under no circumstances should this compound or its solutions be disposed of down the drain.[13] It must be collected as "Halogenated Organic Waste," kept separate from non-halogenated solvent waste.[13][14][15]

  • Use a Designated Container: Collect all waste containing this compound (including rinsate from glassware and contaminated solids like silica gel) in a clearly labeled, compatible waste container.[5][16] The container must have a secure, threaded cap.[14]

  • Proper Labeling: Affix a hazardous waste tag to the container before adding the first drop of waste.[14][16] Clearly list all chemical constituents and their approximate percentages.

  • Safe Storage: Keep the waste container tightly closed when not in use and store it in a designated satellite accumulation area, preferably within secondary containment.[5][16]

  • Arrange for Pickup: Once the container is nearly full, follow your institution's protocol to arrange for disposal through your Environmental Health & Safety (EHS) department.

By adhering to these detailed protocols, you build a culture of safety that extends beyond personal protection, ensuring the integrity of your research and the well-being of your entire team.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.